1,3-Di-tert-butylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-ditert-butylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHEXFMSAISLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193424 | |
| Record name | 1,3-(Di-tert-butyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4041-95-6 | |
| Record name | N,N′-Bis(1,1-dimethylethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4041-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-(Di-tert-butyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004041956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Di-tert-butylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-(Di-tert-butyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-[di-tert-butyl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3-Di-tert-butylthiourea synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Di-tert-butylthiourea
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a symmetrically substituted thiourea derivative. The bulky tert-butyl groups confer unique solubility, reactivity, and steric properties to the molecule, making it a valuable intermediate and ligand in modern organic synthesis.[1][2] This document outlines a robust and accessible synthetic protocol, explains the mechanistic rationale behind the chosen methodology, and details the suite of analytical techniques required for unambiguous structural confirmation and purity assessment. The protocols and data presented herein are designed to be self-validating, providing researchers with the necessary information to confidently prepare and verify this versatile chemical building block.
Principles of Synthesis: A Mechanistic Approach
The synthesis of N,N'-disubstituted thioureas is most commonly achieved through the reaction of primary amines with a suitable thiocarbonyl source, such as isothiocyanates or carbon disulfide.[3][4] For symmetrical thioureas like this compound, the reaction of the corresponding primary amine with carbon disulfide (CS₂) is often the most direct and efficient route, avoiding the need to first synthesize an isothiocyanate intermediate.[5][6]
The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbamate salt intermediate.[4][5] In the presence of excess amine, a second molecule of tert-butylamine attacks the intermediate, leading to the elimination of hydrogen sulfide (H₂S) and the formation of the stable this compound product. The steric hindrance from the tert-butyl groups influences the reaction rate but ultimately drives the formation of the symmetrically disubstituted product.
Synthesis and Purification Workflow
The overall process involves the reaction of the starting materials, followed by workup to isolate the crude product and subsequent purification via recrystallization to obtain the final, high-purity compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound.
Reagents and Equipment:
-
tert-Butylamine (≥99%)
-
Carbon Disulfide (CS₂) (≥99%)
-
Ethanol (95% or absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge Reactants: Add tert-butylamine (2.0 equivalents) to ethanol (100 mL) in the flask and begin stirring. Cool the solution in an ice bath.
-
Slow Addition: Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution over 30 minutes. The reaction is exothermic; maintain the temperature below 20°C during the addition.
-
Causality Note: Slow addition and cooling are critical to control the initial exothermic reaction and prevent excessive evaporation of the volatile carbon disulfide.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture to a gentle reflux for 2-3 hours.
-
Expert Insight: The initial stirring at room temperature allows for the formation of the dithiocarbamate intermediate. The subsequent heating promotes the condensation reaction with a second molecule of the amine and drives the reaction to completion by facilitating the elimination of H₂S gas.
-
-
Product Isolation (Workup): Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with stirring. A white solid will precipitate.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water (2 x 50 mL) to remove any water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Trustworthiness Principle: Recrystallization is a self-validating purification method. The formation of well-defined crystals from a saturated solution inherently excludes impurities, ensuring a high-purity final product.
-
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization and Data Analysis
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data provides a benchmark for validation.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀N₂S | [7] |
| Molecular Weight | 188.33 g/mol | [1][7] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 165-171 °C | [2] |
| Note: Reported melting points vary slightly (e.g., 150-152 °C), which can be dependent on purity and analytical method.[1] |
Molecular Structure Diagram
Caption: 2D representation of the this compound molecular structure.
Spectroscopic Data Interpretation
The following sections describe the expected spectroscopic signatures for this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~ 6.0 - 7.0 | Broad Singlet | 2H, NH |
| ~ 1.5 | Singlet | 18H, -C(CH₃ )₃ | |
| ¹³C NMR | ~ 180 | Singlet | 1C, C =S |
| ~ 53 | Singlet | 2C, -C (CH₃)₃ | |
| ~ 30 | Singlet | 6C, -C(CH₃ )₃ |
-
¹H NMR Analysis: The proton spectrum is expected to be remarkably simple due to the molecule's symmetry. The eighteen protons of the two equivalent tert-butyl groups will appear as a single, sharp singlet at approximately 1.5 ppm.[8] The two N-H protons will typically appear as a broad singlet further downfield. Its chemical shift can be variable and concentration-dependent, and the signal may be broadened due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.
-
¹³C NMR Analysis: The carbon spectrum will confirm the presence of three distinct carbon environments. The most downfield signal corresponds to the thiocarbonyl (C=S) carbon. The quaternary carbons of the two tert-butyl groups will appear around 53 ppm, and the six equivalent methyl carbons will produce a single, intense signal around 30 ppm.[9]
B. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (MW = 188.33), the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the intact molecule.
-
Major Fragmentation Peak: A significant peak at m/z = 131, resulting from the loss of a tert-butyl radical (•C(CH₃)₃), which is a stable carbocation fragment.
-
Other Fragments: A peak at m/z = 57 corresponding to the tert-butyl cation [C(CH₃)₃]⁺.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) corresponding to the sp³ C-H bonds of the methyl groups.
-
C=S Stretch (Thioamide I band): A moderate to strong band in the region of 1200-1350 cm⁻¹. This band is characteristic of the thiourea core.
Safety, Handling, and Storage
Safety Precautions:
-
This compound is considered harmful if swallowed, inhaled, or on contact with skin.[1]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Avoid breathing dust.[1]
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry place, away from direct light and moisture.[2]
-
For long-term storage, maintaining the compound at +4°C is recommended.[2]
-
The compound is stable for at least two years when stored under the recommended conditions.[2]
Conclusion
This guide has detailed a reliable and mechanistically sound method for the synthesis of this compound from tert-butylamine and carbon disulfide. The provided step-by-step protocol, coupled with insights into the causality of experimental choices, equips researchers to produce this compound with high purity. The comprehensive characterization data, including expected outcomes for NMR, MS, and IR spectroscopy, serves as an authoritative benchmark for structural verification. By following the procedures and safety guidelines outlined herein, scientific professionals can confidently synthesize and utilize this versatile thiourea derivative in their research and development endeavors.
References
- 1. chembk.com [chembk.com]
- 2. chemodex.com [chemodex.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Di-tert-butylthiourea
Introduction
1,3-Di-tert-butylthiourea is a symmetrically substituted dialkylthiourea characterized by the presence of two bulky tert-butyl groups attached to the nitrogen atoms of the thiourea core. This unique structural feature imparts distinct physicochemical properties that are of significant interest in various fields, including coordination chemistry, materials science, and as an intermediate in organic synthesis. The steric hindrance provided by the tert-butyl groups influences its reactivity, solubility, and crystal packing, making it a valuable subject of study for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by established experimental methodologies and theoretical insights.
Chemical Structure and Conformation
The molecular formula for this compound is C₉H₂₀N₂S, with a molecular weight of approximately 188.33 g/mol .[1] The molecule's structure is defined by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms, each of which is substituted with a tert-butyl group.
Caption: Chemical structure of this compound.
An important aspect of the structure of symmetrically substituted thioureas is the conformation of the alkyl groups relative to the C=S bond. In the case of this compound, the bulky tert-butyl groups lead to a specific spatial arrangement. Unlike the syn-anti conformation observed in less sterically hindered dialkylthioureas like N,N'-di-n-butylthiourea, this compound adopts a syn,syn conformation in the solid state. This conformational preference is a direct consequence of minimizing steric strain between the large tert-butyl substituents.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value |
| Molecular Formula | C₉H₂₀N₂S |
| Molecular Weight | 188.33 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 168 °C[2] |
| Boiling Point | Approximately 230.1 °C at 760 mmHg[2] |
| Density | Approximately 0.942 g/cm³[2] |
| Solubility | Soluble in most organic solvents, low solubility in water.[2] |
| Stability | Stable under normal conditions. |
Experimental Protocols for Property Determination
Synthesis of this compound
A common and efficient method for the synthesis of symmetrically substituted thioureas is the reaction of the corresponding amine with carbon disulfide. The following protocol is a plausible method for the laboratory-scale synthesis of this compound.
Materials:
-
tert-Butylamine
-
Carbon disulfide
-
A suitable solvent (e.g., ethanol, toluene)
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (2 equivalents) in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1 equivalent) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.
Caption: General workflow for the synthesis and purification of this compound.
Solubility Determination
The solubility of this compound in various solvents can be determined using the static gravimetric method.[3]
Procedure:
-
Prepare a saturated solution of this compound in the solvent of interest at a constant temperature by adding an excess of the solid to the solvent and stirring for a prolonged period to ensure equilibrium.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any undissolved solid.
-
Transfer the clear solution to a pre-weighed container.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).
-
Weigh the container with the solid residue.
-
The solubility can then be calculated from the mass of the dissolved solid and the volume of the solvent used.
Spectroscopic and Thermal Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, a single, sharp singlet is expected for the protons of the two equivalent tert-butyl groups. This peak would likely appear in the upfield region of the spectrum, around 1.5 ppm. Another broader singlet corresponding to the N-H protons would also be present, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: Two distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum. One signal would correspond to the quaternary carbon of the tert-butyl group, and the other to the methyl carbons of the tert-butyl group. A third signal for the thiocarbonyl carbon (C=S) would be observed further downfield, typically in the range of 180-190 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.
-
C-H stretching: Sharp peaks around 2960 cm⁻¹ due to the aliphatic C-H bonds of the tert-butyl groups.
-
C=S stretching (Thioamide I band): A strong absorption in the range of 1500-1570 cm⁻¹.
-
C-N stretching (Thioamide II and III bands): Multiple bands in the fingerprint region (below 1500 cm⁻¹) arising from C-N stretching and N-H bending vibrations.
Thermal Analysis
Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into the thermal stability and decomposition profile of this compound.
-
TGA: A TGA thermogram would show the compound to be stable up to its melting point, followed by a single or multi-step decomposition at higher temperatures. The decomposition products of thioureas upon heating can include isothiocyanates, amines, and hydrogen sulfide.[4]
-
DSC: A DSC curve would exhibit a sharp endothermic peak corresponding to the melting point of the compound. Further heating would reveal exothermic or endothermic events associated with its decomposition.
Caption: Comprehensive analytical workflow for the characterization of this compound.
Applications in Research and Development
The unique properties of this compound make it a valuable compound in several areas of chemical research:
-
Ligand in Coordination Chemistry: The sulfur and nitrogen atoms of the thiourea group can act as coordination sites for metal ions, forming stable complexes. The bulky tert-butyl groups can influence the coordination geometry and reactivity of the resulting metal complexes.
-
Organic Synthesis Intermediate: It serves as a precursor for the synthesis of other organic molecules, such as carbodiimides and isothiocyanates.
-
Material Science: The thermal properties and crystal packing of this compound and its derivatives are of interest in the development of new materials with specific thermal or structural properties.
Conclusion
This compound is a sterically hindered thiourea derivative with well-defined physicochemical properties. Its syn,syn conformation, a direct result of the bulky tert-butyl groups, governs its solid-state structure and influences its reactivity. While experimental spectral data is not widely published, its spectroscopic features can be reliably predicted. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists working with this compound, enabling its effective use in a variety of chemical applications. Further research into its coordination chemistry and material science applications is warranted to fully explore the potential of this intriguing molecule.
References
An In-Depth Technical Guide to 1,3-Di-tert-butylthiourea (CAS 4041-95-6)
This guide provides a comprehensive technical overview of 1,3-Di-tert-butylthiourea, a versatile molecule with significant applications in synthetic chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, key applications, and safety protocols associated with this compound, grounding all information in established scientific literature.
Molecular Profile and Physicochemical Properties
This compound is a symmetrically substituted thiourea derivative characterized by the presence of two bulky tert-butyl groups attached to the nitrogen atoms of the thiourea core. This steric hindrance significantly influences its chemical reactivity, solubility, and coordination properties.
The molecular structure of this compound has been elucidated by X-ray crystallography. Unlike the syn,anti conformation commonly observed in less sterically hindered N,N'-dialkylthioureas, the two tert-butyl groups in this molecule force it to adopt a syn,syn conformation. This specific spatial arrangement of the bulky substituents is a critical factor in its coordination chemistry and catalytic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4041-95-6 | |
| Molecular Formula | C₉H₂₀N₂S | |
| Molecular Weight | 188.33 g/mol | |
| Appearance | Colorless crystalline solid | |
| Melting Point | 150-152 °C | |
| Solubility | Soluble in most organic solvents; low solubility in water. | |
| InChI Key | LTMHEXFMSAISLN-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of symmetrically substituted thioureas like this compound can be achieved through several established methods. The most common approaches involve the reaction of the corresponding amine with a thiocarbonyl source.
Synthetic Protocol: Reaction of tert-Butylamine with Carbon Disulfide
A prevalent and straightforward method for the synthesis of N,N'-disubstituted thioureas is the reaction of a primary amine with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate intermediate, which then reacts with another equivalent of the amine to yield the thiourea and hydrogen sulfide.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with tert-butylamine and a suitable solvent such as ethanol or toluene.
-
Reagent Addition: Carbon disulfide is added dropwise to the stirred solution of tert-butylamine at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid residue is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford this compound as a crystalline solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A singlet corresponding to the eighteen protons of the two tert-butyl groups and a broad singlet for the two N-H protons are anticipated.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the quaternary carbon and the methyl carbons of the tert-butyl groups, as well as a characteristic signal for the thiocarbonyl (C=S) carbon, typically in the range of 180-190 ppm.
-
FTIR: The infrared spectrum will show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and the C=S stretching vibration (typically in the region of 1200-1350 cm⁻¹, often coupled with other vibrations).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.33 g/mol ).
Key Applications
This compound's unique structural and electronic properties make it a valuable compound in several areas of chemistry.
Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Thiourea derivatives are effective ligands for transition metal catalysts, particularly palladium, in cross-coupling reactions. The sulfur atom acts as a soft donor, and the nitrogen atoms can also participate in coordination. The bulky tert-butyl groups can influence the steric environment around the metal center, which can enhance catalytic activity and selectivity.
While specific literature detailing the use of this compound in well-known cross-coupling reactions like Suzuki or Heck couplings is not abundant, the general utility of thiourea ligands in such transformations is well-documented. The desulfurization of thioureas to form palladium-carbene complexes in situ for Suzuki-Miyaura coupling represents a modern application of this class of compounds. The bulky nature of the tert-butyl groups in this compound can be expected to promote the reductive elimination step, which is often rate-limiting, thereby potentially enhancing catalytic turnover.
Antioxidant Properties
Thiourea and its derivatives are known to possess antioxidant properties, acting as scavengers of reactive oxygen species (ROS). The primary mechanism is believed to be through hydrogen atom transfer (HAT) from the N-H groups to a free radical, thereby neutralizing it.
Antioxidant Activity Assay Protocol (DPPH Method):
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: A series of concentrations of this compound are prepared in methanol.
-
Assay: The DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes. A control containing only DPPH and methanol is also prepared.
-
Incubation and Measurement: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance is then measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations. A lower IC₅₀ value indicates greater antioxidant activity.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following information is a summary of key safety considerations and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Table 2: Precautionary Statements
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only |
An In-depth Technical Guide to the Solubility of 1,3-Di-tert-butylthiourea in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1,3-Di-tert-butylthiourea, a compound of significant interest in organic synthesis and drug development. For researchers, scientists, and formulation experts, a thorough understanding of a compound's solubility is paramount for process optimization, reaction kinetics, and the development of effective delivery systems. This document moves beyond a simple tabulation of data to explain the underlying chemical principles governing the solubility of this compound and provides detailed methodologies for its empirical determination.
Molecular Structure and its Influence on Solubility
This compound, with the chemical formula C9H20N2S, possesses a unique molecular architecture that dictates its interactions with various solvents. The central thiourea core (-NH-C(S)-NH-) provides a site for hydrogen bonding, both as a donor (N-H) and an acceptor (C=S). However, the presence of two bulky tertiary-butyl groups significantly influences its solubility profile. These large, nonpolar alkyl groups introduce steric hindrance, which can impede the close approach of solvent molecules, particularly those that are highly structured, like water.
The interplay between the polar thiourea core and the nonpolar tert-butyl groups results in a molecule with a predominantly nonpolar character. This structural feature is the primary determinant of its solubility in organic solvents.
Caption: Molecular structure and key features of this compound influencing its solubility.
Qualitative Solubility Profile
Based on available literature and an understanding of its molecular structure, this compound exhibits the following general solubility characteristics:
-
High Solubility: It is expected to be readily soluble in a range of nonpolar and moderately polar aprotic solvents. The bulky nonpolar tert-butyl groups favor interactions with solvents that have similar characteristics, driven by London dispersion forces.
-
Moderate to Low Solubility: In polar protic solvents, particularly smaller alcohols, solubility may be more limited. While the thiourea core can engage in hydrogen bonding, the large hydrophobic tert-butyl groups can disrupt the solvent's hydrogen-bonding network, making solvation less favorable.
-
Insolubility/Very Low Solubility: The compound has very low solubility in water.[1] The energetic cost of creating a cavity in the highly hydrogen-bonded water structure to accommodate the large nonpolar groups is not sufficiently compensated by the hydrogen bonding interactions of the thiourea moiety.
The analogous compound, 1,3-Di-tert-butylurea, is known to be much more soluble in non-polar and moderately polar organic solvents such as ethanol, acetone, and dichloromethane, with very limited solubility in water.[2] A similar trend is anticipated for the thiourea derivative.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Forces |
| Nonpolar Aprotic | Hexane, Toluene | High | Van der Waals forces |
| Polar Aprotic | Acetone, THF, DCM | High | Dipole-dipole interactions, Van der Waals forces |
| Polar Protic | Ethanol, Methanol | Moderate to Low | Hydrogen bonding (disrupted by steric hindrance), Dipole-dipole |
| Highly Polar Protic | Water | Very Low/Insoluble | Unfavorable disruption of water's hydrogen bond network |
Experimental Determination of Quantitative Solubility
For many applications in research and development, precise quantitative solubility data is essential. The following section provides a detailed, self-validating protocol for determining the solubility of this compound in a given organic solvent.
Principle of the Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature. The principle involves creating a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the clear, filtered supernatant is then determined analytically.
Caption: Workflow for the isothermal shake-flask method for solubility determination.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringes and 0.22 µm syringe filters (compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials (in triplicate for each solvent and temperature). An amount that ensures a significant portion of undissolved solid remains at equilibrium is crucial for ensuring saturation.
-
Add a known volume of the solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in a temperature-controlled bath at the same temperature as equilibration.
-
Carefully draw an aliquot of the supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the concentration of the saturated solution based on the dilution factor and the calibration curve.
-
Self-Validation and Trustworthiness:
-
Triplicate Measurements: Performing the experiment in triplicate for each solvent and temperature provides statistical confidence in the results.
-
Kinetic Study: A preliminary experiment to measure the concentration over time (e.g., at 12, 24, 48, and 72 hours) will validate that the chosen equilibration time is sufficient to reach a plateau, indicating true equilibrium solubility.
-
Filter Compatibility: Ensure the syringe filter material is chemically compatible with the chosen solvent to avoid introducing extractables or filter dissolution.
-
Calibration Curve Linearity: A calibration curve with a high correlation coefficient (R² > 0.999) is essential for accurate quantification.
Factors Influencing the Solubility of Substituted Thioureas
The solubility of substituted thioureas like this compound is influenced by several factors:
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3]
-
Solvent Polarity: As discussed, the "like dissolves like" principle is a key determinant.[3] The nonpolar character of this compound favors solubility in less polar solvents.
-
Hydrogen Bonding Capacity of the Solvent: Solvents that are strong hydrogen bond donors and acceptors can interact with the thiourea core. However, the steric bulk of the tert-butyl groups can limit the effectiveness of these interactions.
-
Molecular Size and Shape: The large size of the tert-butyl groups requires a significant cavity to be formed in the solvent structure, which can be energetically unfavorable, particularly in highly structured solvents like water.[3]
Conclusion
References
An In-Depth Technical Guide to the Molecular Structure of 1,3-Di-tert-butylthiourea
Foreword
For researchers, scientists, and professionals in drug development, a granular understanding of a molecule's three-dimensional architecture is paramount. It is the foundational blueprint that dictates reactivity, intermolecular interactions, and ultimately, function. This guide provides a comprehensive examination of the molecular structure of 1,3-Di-tert-butylthiourea, a symmetrically substituted thiourea derivative notable for the steric demands of its tert-butyl groups. While a primary crystal structure determination for this specific molecule is not publicly available in the Cambridge Structural Database (CSD), its key conformational properties are known and can be understood in detail through comparative analysis with closely related analogues and modern computational techniques. This document synthesizes crystallographic data from homologous structures, spectroscopic principles, and computational chemistry to build a robust and scientifically-grounded model of its structure.
The Thiourea Backbone: A Tale of Two Conformations
The core of this compound is the thiourea moiety, S=C(NHR)₂. The planarity of this core is a defining feature, but the orientation of the alkyl substituents (R) relative to the C=S bond gives rise to different conformations. In symmetrically substituted thioureas, the two N-H bonds can be oriented syn (on the same side as the sulfur atom) or anti (on the opposite side). This leads to three potential ground-state conformations: syn,syn, syn,anti, and anti,anti.
For many linear N-alkyl substituted thioureas, such as 1,3-Di-n-butylthiourea, the crystal structure reveals a syn,anti conformation.[1][2] This arrangement facilitates the formation of centrosymmetric dimers through intermolecular N-H···S hydrogen bonds, creating a stable, layered crystal packing.[1][2]
However, the case of this compound is distinct. The significant steric hindrance imposed by the bulky tert-butyl groups forces the molecule to adopt a syn,syn conformation.[1][2] This structural deviation is a critical aspect of its chemistry, influencing its crystal packing, solubility, and coordination behavior.
Caption: Logical relationship of thiourea conformations.
Crystallographic Insights from Structural Analogues
To comprehend the bond metrics of this compound, we can perform a comparative analysis using high-quality crystallographic data from its less sterically hindered analogues, 1,3-Di-n-butylthiourea and 1,3-Diisobutyl thiourea.[1][3]
| Parameter | 1,3-Di-n-butylthiourea[1] | 1,3-Diisobutyl thiourea[3] | Expected for this compound |
| Crystal System | Monoclinic | Monoclinic | - |
| Space Group | P2₁/c | P2₁/c | - |
| C=S Bond Length (Å) | 1.712 | 1.691 | ~1.70 - 1.72 |
| C-N Bond Lengths (Å) | 1.33 - 1.46 | 1.34 - 1.35 | ~1.34 - 1.36 |
| N-C-N Angle (°) | - | 116.3 | ~116 - 118 |
| C-N-C Angle (°) | - | 124.9, 125.8 | ~125 - 128 |
Analysis of Structural Data:
-
C=S and C-N Bonds: The C=S and C-N bond lengths are not purely double and single bonds, respectively. The C-N bonds are shorter than a typical C-N single bond (~1.47 Å), while the C=S bond is slightly elongated. This indicates significant π-electron delocalization across the N-C-N-S system, a characteristic feature of thioureas.
-
Influence of tert-Butyl Groups: In this compound, the increased steric pressure from the tert-butyl groups is expected to widen the C-N-C angles compared to the n-butyl or isobutyl analogues to minimize non-bonded interactions. This steric clash is the primary driver for the adoption of the syn,syn conformation.
-
Hydrogen Bonding: A defining feature in the crystal structures of thioureas is the presence of intermolecular N-H···S hydrogen bonds.[3] In the syn,syn conformation of this compound, these interactions would likely link molecules into chains or tapes, rather than the centrosymmetric dimers seen in the syn,anti structures.[1]
Caption: Predicted molecular structure of this compound.
Spectroscopic Characterization Profile
While specific experimental spectra are not provided by commercial suppliers for this compound, its spectroscopic fingerprint can be reliably predicted based on the known chemical shifts and vibrational frequencies of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive tool for confirming the molecular structure in solution.
-
¹H NMR: The proton NMR spectrum is expected to be remarkably simple due to the molecule's symmetry.
-
tert-Butyl Protons (C(CH₃)₃): A sharp, intense singlet integrating to 18 protons. Its chemical shift would typically appear in the upfield region, approximately 1.3-1.5 ppm . The singlet nature arises from the absence of adjacent protons for coupling.
-
Amide Protons (N-H): A broader singlet corresponding to the two N-H protons. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding, but would likely be observed in the range of 6.0-8.0 ppm .
-
-
¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework.
-
Thiourea Carbon (C=S): This carbon is significantly deshielded and would appear far downfield, typically in the range of 180-185 ppm .[4]
-
tert-Butyl Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the tert-butyl group would resonate around 50-55 ppm .
-
tert-Butyl Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of each tert-butyl group would produce a single signal around 29-32 ppm .[5]
-
| Carbon Atom | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=S | 180 - 185 |
| C (CH₃)₃ | 50 - 55 |
| C(C H₃)₃ | 29 - 32 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of the molecule, providing confirmation of key functional groups.
-
N-H Stretching: A strong, potentially broad band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration. Broadening is often indicative of hydrogen bonding.[6]
-
C-H Stretching: Sharp bands corresponding to the sp³ C-H stretching of the methyl groups will appear just below 3000 cm⁻¹, typically around 2960-2870 cm⁻¹ .
-
Thioamide I Band (C-N stretch): A strong absorption band around 1500-1550 cm⁻¹ , which has significant C-N stretching character coupled with N-H bending.
-
Thioamide II Band (N-H bend): A band in the 1250-1350 cm⁻¹ region, primarily from N-H in-plane bending coupled with C-N stretching.
-
C=S Stretching: The C=S stretching vibration is often weak and coupled with other modes, appearing in the fingerprint region between 700-850 cm⁻¹ .[6]
Computational Modeling: A Theoretical Corroboration
Density Functional Theory (DFT) is a powerful computational method for predicting molecular geometries, vibrational frequencies, and reaction energies with high accuracy.[7][8] For this compound, a DFT approach (e.g., using the B3LYP functional with a 6-311G basis set) can provide a theoretically optimized structure that corroborates the principles derived from experimental data on analogues.[3][9]
A DFT study would yield:
-
Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles for the lowest energy (syn,syn) conformation.
-
Vibrational Analysis: Calculated infrared frequencies that can be compared with experimental FT-IR data to confirm band assignments.[9]
-
Electron Distribution: Calculation of atomic charges and molecular orbitals (HOMO/LUMO), which provides insight into the molecule's reactivity and the nature of the electron delocalization across the thiourea core.
Methodologies for Structural Elucidation
For any novel thiourea derivative, a multi-technique approach is essential for unambiguous structure determination. The following protocols represent the gold standard in the field.
Single-Crystal X-Ray Diffraction Workflow
This is the definitive method for determining the solid-state structure.
References
- 1. 1,3-Di-n-butylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea | Semantic Scholar [semanticscholar.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. researchgate.net [researchgate.net]
- 7. greeley.org [greeley.org]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,3-Di-tert-butylthiourea
For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey into uncharted chemical territory. Among the vast array of reagents utilized in this pursuit, 1,3-Di-tert-butylthiourea stands out for its utility in various organic transformations. However, its effective application is intrinsically linked to a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
Hazard Identification and Risk Assessment: A Proactive Approach
Before any manipulation of this compound, a thorough risk assessment is paramount. This begins with a clear understanding of its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is important to note that classifications can vary slightly between suppliers; therefore, a conservative approach that considers all potential hazards is recommended.
Consolidated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[3] |
| Skin Sensitization | Category 1A/1B | H317: May cause an allergic skin reaction[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[3] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[3] |
Expert Insight: The classification as a skin sensitizer is of particular concern in a laboratory setting. Repeated, even low-level, dermal exposure can lead to the development of allergic contact dermatitis, a potentially debilitating condition.[4] The "prolonged or repeated exposure" warning necessitates careful planning of experiments to minimize handling frequency and duration.
Physicochemical Properties: Understanding the Behavior of this compound
A solid grasp of the compound's physical and chemical properties is fundamental to predicting its behavior under various laboratory conditions and mitigating potential risks.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid/powder | [5] |
| Molecular Formula | C₉H₂₀N₂S | [5] |
| Molecular Weight | 188.33 g/mol | [5] |
| Melting Point | Approximately 150-152 °C (may vary slightly) | [5] |
| Boiling Point | Approximately 230.1 °C at 760 mmHg | [5] |
| Solubility | Soluble in most organic solvents; low solubility in water | [5] |
| Vapor Pressure | 0.0671 mmHg at 25°C | [5] |
| Flash Point | 93 °C | [5] |
Causality in Practice: The low vapor pressure suggests that at room temperature, the inhalation hazard from vapors is minimal. However, the primary inhalation risk stems from the fine powder form, which can be easily aerosolized.[6] The compound's solubility profile informs the choice of solvents for reactions and cleaning, as well as the appropriate response to spills.
Personal Protective Equipment (PPE): Your Last Line of Defense
Engineering and administrative controls are the primary methods for minimizing exposure. However, the appropriate selection and consistent use of PPE are non-negotiable when handling this compound.
Recommended PPE:
-
Hand Protection: Chemically resistant gloves are mandatory. Given the skin sensitization hazard, double-gloving is a prudent measure, especially for prolonged handling.[7] Ensure gloves are inspected for integrity before each use.
-
Eye Protection: Chemical safety goggles are required at all times.[1] A face shield should be worn in situations with a higher risk of splashes or powder aerosolization.
-
Skin and Body Protection: A lab coat, fully buttoned, is the minimum requirement. For larger quantities or tasks with a high potential for contamination, consider a disposable gown. Long pants and closed-toe shoes are mandatory in the laboratory.[8][9]
-
Respiratory Protection: For weighing and handling of the powder, a NIOSH-approved respirator is essential to prevent inhalation of airborne particles.[1][8] The specific type of respirator should be determined by a formal risk assessment.
Caption: PPE selection workflow for handling this compound.
Laboratory Handling Protocols: A Step-by-Step Guide to Safety
Adherence to well-defined protocols is the cornerstone of a safe and efficient laboratory. The following procedures are designed to be self-validating, with built-in checks to ensure safety at each stage.
Weighing of this compound Powder
Objective: To accurately weigh the solid compound while minimizing the risk of inhalation and dermal exposure.
Materials:
-
This compound in its original container
-
Analytical balance
-
Chemical fume hood
-
Spatula
-
Weighing paper or a tared, sealable container
-
Appropriate PPE (as outlined in Section 3)
Procedure:
-
Preparation: Don all required PPE. Ensure the fume hood is functioning correctly. Decontaminate the work surface within the fume hood.
-
Tare the Container: If using a sealable container, place it on the analytical balance and tare to zero.
-
Transfer to Fume Hood: Transport the stock bottle of this compound and the tared container or weighing paper to the fume hood.
-
Dispensing: Inside the fume hood, carefully open the stock bottle. Use a clean spatula to transfer the desired amount of powder to the weighing vessel. Avoid creating dust clouds.
-
Sealing: If using a sealable container, securely close the lid.
-
Re-weighing: Carefully transport the sealed container or weighing paper back to the analytical balance to obtain the final weight.
-
Cleanup: Immediately clean the spatula and any minor spills within the fume hood using a wet wipe or a cloth dampened with an appropriate solvent. Dispose of contaminated materials as hazardous waste.
-
Storage: Securely close the stock bottle and return it to its designated storage location.
Dissolving this compound
Objective: To safely dissolve the solid compound in a solvent.
Materials:
-
Weighed this compound
-
Appropriate solvent
-
Glassware (e.g., flask, beaker)
-
Magnetic stirrer and stir bar (optional)
-
Chemical fume hood
-
Appropriate PPE
Procedure:
-
Preparation: Perform this procedure in a chemical fume hood. Don all necessary PPE.
-
Combine Reagents: Place the weighed this compound into the glassware.
-
Add Solvent: Slowly add the desired solvent to the glassware. If using a magnetic stirrer, add the stir bar before adding the solvent.
-
Dissolution: Gently swirl the glassware or start the magnetic stirrer to facilitate dissolution. Avoid vigorous agitation that could create aerosols.
-
Observation: Monitor the dissolution process. The compound is soluble in most organic solvents.[5]
-
Cleanup: Clean all glassware and equipment that came into contact with the compound.
Emergency Procedures: Preparedness is Key
Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is crucial for mitigating the consequences of an unexpected event.
First Aid Measures
In Case of Inhalation:
-
Immediately move the affected individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.[1]
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area thoroughly with soap and plenty of water.
-
Seek medical attention, especially if irritation or an allergic reaction develops.[1]
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[1]
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.[1]
Spill and Leak Cleanup
For Small Spills (Solid):
-
Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear appropriate PPE, including respiratory protection.
-
Containment: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Collection: Carefully scoop the spilled material and absorbent into a labeled, sealable container for hazardous waste.[10][11]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Caption: Step-by-step workflow for cleaning up a solid spill.
Storage and Waste Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[2]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Waste Disposal
-
All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup debris, must be disposed of as hazardous waste.[12]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Consider treating the waste with activated carbon followed by ion exchange treatment as a potential method for waste liquid containing thiourea and its derivatives.[13]
Conclusion: A Culture of Safety
The responsible use of this compound in research and development is contingent upon a deeply ingrained culture of safety. This guide provides a robust framework for its safe handling, but it is the diligence and critical thinking of the individual researcher that ultimately ensures a safe working environment. By understanding the "why" behind each safety precaution and adhering to these detailed protocols, scientists can confidently and safely unlock the synthetic potential of this valuable compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemos.de [chemos.de]
- 4. Occupational allergic contact dermatitis caused by thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. camachem.com [camachem.com]
- 13. JPS61242684A - Method for treating waste liquid containing thiourea and/or its derivatives - Google Patents [patents.google.com]
mechanism of action of 1,3-Di-tert-butylthiourea in catalysis
An In-Depth Technical Guide to the Catalytic Mechanism of 1,3-Di-tert-butylthiourea
Executive Summary
Organocatalysis has emerged as a powerful pillar in modern synthetic chemistry, offering metal-free, environmentally benign, and highly selective routes to complex molecules. Within this field, thiourea derivatives have established themselves as exceptionally effective hydrogen-bond-donating catalysts. This guide provides a detailed examination of the mechanism of action of a foundational member of this class: this compound. We will dissect its mode of action, from the fundamental principles of hydrogen bonding to the influence of its specific alkyl substitution on conformation and reactivity. This document is intended for researchers and drug development professionals seeking a deep, mechanistically-grounded understanding of how simple thioureas function to accelerate and control chemical reactions.
Introduction: The Rise of Thiourea in Organocatalysis
The concept of using small organic molecules to catalyze reactions is not new, but its systematic development has revolutionized synthetic strategy. Unlike metal-based catalysts, organocatalysts are often robust, less toxic, and insensitive to air and moisture.[1] Thioureas, in particular, have garnered significant attention due to their unique ability to act as potent neutral hydrogen-bond donors.[2]
The catalytic prowess of thioureas stems from the two N-H protons of the thiocarbamide core. These protons are significantly more acidic than their urea counterparts, a phenomenon attributed not to simple electronegativity, but to the steric size and electronic properties of the sulfur atom.[1][2] This enhanced acidity allows them to form strong, directional, non-covalent hydrogen bonds with various hydrogen-bond acceptors, such as carbonyls, imines, and nitro groups.[3][4] By engaging in this interaction, the thiourea catalyst activates the substrate, priming it for nucleophilic attack.
This compound serves as an excellent model for understanding this fundamental activation mechanism, stripped of the complexities of chiral scaffolds or additional basic sites found in more sophisticated second-generation catalysts.
The Core Mechanism: Dual Hydrogen-Bond Donation
The primary mode of action for all thiourea catalysts is the activation of an electrophilic substrate through the formation of a dual hydrogen-bond complex.[3][5] The two N-H groups on the thiourea act in concert, effectively "clamping" onto an electron-rich atom (typically an oxygen or nitrogen) of the substrate.
This interaction has two major consequences:
-
Lowering the LUMO Energy: By withdrawing electron density through hydrogen bonding, the catalyst makes the electrophile more electron-deficient. This lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), rendering it more susceptible to attack by a nucleophile.[3]
-
Transition State Stabilization: As the nucleophile attacks the electrophile, a negative charge begins to develop on the hydrogen-bond-accepting atom. The thiourea's N-H groups effectively stabilize this nascent negative charge in the transition state, thereby lowering the activation energy of the reaction.[3][4]
This general activation principle is depicted below.
The Influence of tert-Butyl Groups: Conformation is Key
While electron-withdrawing groups (like the 3,5-bis(trifluoromethyl)phenyl groups in Schreiner's catalyst) enhance the acidity of the N-H protons, bulky alkyl groups like tert-butyl play a crucial, albeit different, role.[1] Their influence is primarily steric and conformational.
Crystal structure analysis has revealed that the bulky tert-butyl groups force the this compound molecule to adopt a syn,syn conformation.[6] This is a critical feature. In this conformation, both N-H protons are oriented on the same side of the C=S bond, pre-organizing the catalyst for the clamp-like, dual hydrogen-bonding interaction with the substrate. This pre-organization minimizes the entropic cost of binding, contributing to catalytic efficiency. This contrasts with less hindered dialkylthioureas, such as the di-n-butyl derivative, which often adopt a syn,anti conformation in the solid state.[6][7]
A Representative Catalytic Cycle: The Michael Addition
To illustrate the complete mechanism, we can examine the thiourea-catalyzed Michael addition of a nucleophile (e.g., a malonate ester) to a nitroalkene. While chiral bifunctional catalysts are often used for asymmetric versions of this reaction, the fundamental electrophile activation by the thiourea core remains the same.[4][8]
The cycle proceeds as follows:
-
Activation: The thiourea catalyst binds to the nitro group of the nitroalkene via dual hydrogen bonds. This polarizes the C=C bond, making the β-carbon more electrophilic.
-
Nucleophilic Attack: The enolate of the malonate (often generated by a weak base) attacks the activated β-carbon of the nitroalkene, forming a new C-C bond and a nitronate intermediate. The thiourea stabilizes the developing negative charge on the nitro group throughout this step.
-
Protonation: The nitronate intermediate is protonated (typically by the conjugate acid of the base used), yielding the final product.
-
Catalyst Regeneration: The thiourea catalyst is released, ready to begin another cycle.
Experimental Protocols and Data
The validation of this mechanism relies on a combination of kinetic studies and spectroscopic analysis.
Spectroscopic Evidence
-
NMR Spectroscopy: 1H-NMR is a powerful tool for observing hydrogen bonding. Upon addition of a hydrogen-bond acceptor (like a ketone or nitroalkene) to a solution of the thiourea catalyst, the resonance of the N-H protons will shift downfield, indicating they are deshielded due to their involvement in hydrogen bonding.[9]
-
Infrared (IR) Spectroscopy: Formation of the catalyst-substrate complex can be observed via IR spectroscopy. A red-shift (shift to lower wavenumber) of the acceptor group's stretching frequency (e.g., the C=O stretch of a ketone or the N-O stretches of a nitro group) is indicative of the weakening of that bond upon hydrogen-bond formation.[8][10] Time-resolved IR experiments have even been used to probe the dynamics of these hydrogen bonds, which occur on a picosecond timescale.[10]
Representative Experimental Protocol: Michael Addition
The following is a generalized protocol for a Michael addition reaction catalyzed by this compound.
Reaction: Addition of Diethyl Malonate to β-Nitrostyrene.
Materials:
-
This compound (Catalyst)
-
β-Nitrostyrene (Electrophile)
-
Diethyl Malonate (Nucleophile)
-
Toluene (Solvent)
-
Weak, non-nucleophilic base (e.g., potassium carbonate, optional, for nucleophile activation)
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (1.0 mmol, 1.0 eq).
-
Add this compound (0.1 mmol, 10 mol%).
-
Add toluene (5.0 mL) to dissolve the solids.
-
Begin stirring the solution at room temperature (25 °C).
-
Add diethyl malonate (1.2 mmol, 1.2 eq) to the reaction mixture dropwise over 1 minute.
-
Optional: If the reaction is slow, add a catalytic amount of a weak base like K₂CO₃ (0.05 mmol, 5 mol%). The thiourea's primary role is electrophile activation, but a base may be needed to generate a sufficient concentration of the nucleophilic enolate.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material (β-nitrostyrene) is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.
-
Characterize the product by 1H-NMR, 13C-NMR, and mass spectrometry to confirm its identity and purity.
Illustrative Data Summary
The performance of thiourea catalysts is highly dependent on the specific substrates and reaction conditions. The table below provides a conceptual summary of how data for such reactions would be presented.
| Catalyst | Catalyst Loading (mol%) | Reaction | Time (h) | Yield (%) |
| This compound | 10 | Michael Addition | 24 | 85 |
| Schreiner's Catalyst | 5 | Diels-Alder | 12 | 92 |
| Takemoto's Catalyst | 2 | Aza-Henry | 8 | 95 (92% ee) |
Note: Data are illustrative. Schreiner's and Takemoto's catalysts are included for comparison to show the effect of electronic tuning and bifunctionality, respectively.
Conclusion and Outlook
This compound, in its structural simplicity, provides a clear and unambiguous window into the fundamental mechanism of thiourea organocatalysis. Its action is rooted in the potent ability of its two N-H protons, pre-organized in a syn,syn conformation by the bulky tert-butyl groups, to form dual hydrogen bonds with electrophilic substrates. This non-covalent interaction activates the substrate by lowering its LUMO energy and stabilizing the transition state of the reaction. While more advanced thiourea catalysts incorporate chiral elements for stereocontrol and basic moieties for bifunctional activation, they all build upon the core principle of hydrogen-bond-mediated electrophile activation so clearly demonstrated by this compound. Understanding this foundational mechanism is essential for any scientist seeking to harness the power of organocatalysis in research or drug development.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 4. Hydrogen-bond catalysis - Wikipedia [en.wikipedia.org]
- 5. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1,3-Di-n-butylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
antioxidant properties of 1,3-Di-tert-butylthiourea
An In-Depth Technical Guide to the Antioxidant Properties of 1,3-Di-tert-butylthiourea
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. This has led to a surge in the exploration of novel antioxidant compounds. Among these, thiourea derivatives have emerged as a promising class of molecules with significant free radical scavenging and cytoprotective properties. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, a symmetrically substituted thiourea derivative. We will delve into its proposed mechanisms of action, detailed experimental protocols for evaluating its antioxidant efficacy, and its potential applications in the realm of drug development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction to Oxidative Stress and the Significance of Antioxidants
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are natural byproducts of cellular metabolism.[1] While they play crucial roles in cell signaling and immune responses, their overproduction can lead to cellular damage, a condition known as oxidative stress.[1] This deleterious process can affect vital macromolecules, including lipids, proteins, and DNA, contributing to the onset and progression of various pathologies such as neurodegenerative diseases, cancer, and inflammatory disorders.[1][2] Antioxidants are molecules that can safely interact with free radicals, neutralizing them before they can cause cellular damage.[2] The exploration of synthetic antioxidants is a burgeoning field, with the goal of developing novel therapeutic agents to combat oxidative stress-related diseases.[3]
Thiourea and its derivatives are a class of organosulfur compounds recognized for their diverse biological activities, including antioxidant properties.[4][5] The presence of both sulfur and nitrogen atoms in the thiourea backbone contributes to their ability to scavenge free radicals and modulate cellular redox pathways.[6][7]
This compound: A Profile
This compound is a symmetrical N,N'-disubstituted thiourea characterized by the presence of two bulky tert-butyl groups attached to the nitrogen atoms.[8] This substitution pattern influences its physicochemical properties, such as solubility and steric hindrance, which in turn can affect its biological activity.
Chemical Structure:
-
IUPAC Name: 1,3-bis(tert-butyl)thiourea[8]
-
CAS Number: 4041-95-6
-
Molecular Formula: C9H20N2S[8]
-
Molecular Weight: 188.33 g/mol [9]
The bulky tert-butyl groups may play a significant role in the molecule's antioxidant capacity by influencing the electronic environment of the thiourea core and potentially enhancing its stability.
Mechanisms of Antioxidant Action
The antioxidant activity of thiourea derivatives is multifaceted, involving both direct and indirect mechanisms. While direct studies on this compound are limited, we can infer its potential mechanisms based on the extensive research conducted on analogous compounds.
Direct Free Radical Scavenging
Thiourea derivatives are known to be potent scavengers of various free radicals, including superoxide (O2•−) and hydroxyl (•OH) radicals.[6] The proposed mechanism involves the donation of a hydrogen atom from the N-H groups of the thiourea moiety to the free radical, thereby neutralizing it.[7] The resulting thiourea radical is relatively stable, which prevents the initiation of further radical chain reactions.
The general reaction can be depicted as:
Thiourea-NH + R• → Thiourea-N• + RH
Where R• represents a free radical.
Metal Chelation
Some thiourea compounds can exert antioxidant effects by chelating transition metal ions like copper (Cu²⁺) and iron (Fe²⁺).[10] These metal ions can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals.[11] By sequestering these metal ions, thiourea derivatives can prevent the formation of these damaging radicals. Thiourea itself has been shown to protect against copper-induced oxidative damage by forming a redox-inactive complex with cuprous copper.[10]
Modulation of the Keap1-Nrf2 Signaling Pathway
A crucial indirect antioxidant mechanism involves the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12] The Nrf2 transcription factor is a master regulator of the cellular antioxidant response.[13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[12] In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2.[14] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][15]
Some compounds with structural similarities to thiourea derivatives, such as tert-butylhydroquinone (tBHQ), are well-known activators of the Nrf2 pathway.[16][17] It is plausible that this compound could act as an electrophile, reacting with the cysteine residues of Keap1 and thereby activating the Nrf2-ARE pathway.
Caption: Proposed activation of the Keap1-Nrf2 pathway by this compound.
Experimental Evaluation of Antioxidant Properties
A combination of in vitro chemical assays and cell-based assays is essential to comprehensively evaluate the antioxidant potential of this compound.
In Vitro Chemical Assays
These assays are rapid and cost-effective methods to assess the direct free radical scavenging activity of a compound.
This is one of the most common assays to determine the free radical scavenging ability of a compound.[12] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[7]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Adjust the absorbance of the solution to approximately 1.0 at 517 nm.[12]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution. Prepare serial dilutions to obtain a range of concentrations.[12]
-
Reaction: Add a small volume of each sample dilution to the DPPH solution. A control containing the solvent instead of the test compound should also be prepared.[18]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[18]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[12]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[12][19] A lower IC50 value indicates greater antioxidant activity.
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[20] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color, which is measured at 734 nm.[21]
Protocol:
-
Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[21]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[21]
-
Sample Preparation: Prepare a series of dilutions of this compound as described for the DPPH assay.
-
Reaction: Add a small volume of each sample dilution to the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 6 minutes).[20]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity and the IC50 value are calculated similarly to the DPPH assay.
Caption: Workflow for in vitro antioxidant assays (DPPH and ABTS).
Table 1: Comparative Antioxidant Activity of Thiourea Derivatives (Hypothetical Data)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference(s) |
| This compound | To be determined | To be determined | |
| 1,3-diphenyl-2-thiourea | 710 | 44 | [7] |
| 1-benzyl-3-phenyl-2-thiourea | 11000 | 2400 | [7] |
| α-tocopherol (Standard) | - | - | [22] |
| Butylatedhydroxytoluene (BHT) (Standard) | - | - | [22] |
Note: The IC50 values for diphenylthiourea and benzylphenylthiourea are provided for comparative purposes. The efficacy of this compound needs to be experimentally determined.
Cellular Antioxidant Assays
Cell-based assays provide a more biologically relevant assessment of a compound's antioxidant activity by considering factors such as cell uptake, metabolism, and interaction with cellular components.
This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells. DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will reduce the rate of DCF formation.
To investigate the potential of this compound to activate the Nrf2 pathway, Western blot analysis can be performed on treated cells. This technique allows for the detection and quantification of key proteins in the pathway. An increase in the nuclear levels of Nrf2 and the total cellular levels of its downstream targets, such as HO-1 and NQO1, would provide strong evidence for the activation of this protective pathway.[17]
Therapeutic Potential and Applications in Drug Development
The potential antioxidant properties of this compound make it an interesting candidate for further investigation in the context of drug development. By mitigating oxidative stress, this compound could have therapeutic applications in a variety of diseases.
-
Neurodegenerative Diseases: Oxidative stress is a key contributor to neuronal damage in conditions like Alzheimer's and Parkinson's disease.[13] Antioxidants that can cross the blood-brain barrier could offer neuroprotective benefits.
-
Inflammatory Disorders: Chronic inflammation is often associated with increased ROS production.[1] Compounds that can reduce oxidative stress may also have anti-inflammatory effects.
-
Cardiovascular Diseases: Oxidative modification of low-density lipoprotein (LDL) is a critical step in the development of atherosclerosis.[23] Antioxidants can help prevent this process.
The bulky tert-butyl groups of this compound may enhance its lipophilicity, potentially improving its bioavailability and ability to penetrate cellular membranes, which is a desirable characteristic for a drug candidate.
Conclusion
This compound, as a member of the thiourea class of compounds, holds significant promise as an antioxidant agent. Its potential to directly scavenge free radicals and modulate the cytoprotective Keap1-Nrf2 signaling pathway warrants further in-depth investigation. The experimental protocols outlined in this guide provide a framework for a comprehensive evaluation of its antioxidant efficacy. The insights gained from such studies will be invaluable for elucidating its mechanism of action and assessing its potential for development as a novel therapeutic agent for the treatment of oxidative stress-related diseases.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Alleviation of drought stress by root-applied thiourea is related to elevated photosynthetic pigments, osmoprotectants, antioxidant enzymes, and tubers yield and suppressed oxidative stress in potatoes cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 8. 1,3-(Di-tert-butyl)thiourea | C9H20N2S | CID 2801221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3-Di-n-butylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tributyltin activates the Keap1-Nrf2 pathway via a macroautophagy-independent reduction in Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones | MDPI [mdpi.com]
- 16. Induction of the Nrf2-driven antioxidant response by tert-butylhydroquinone prevents ethanol-induced apoptosis in cranial neural crest cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. mdpi.com [mdpi.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. Antioxidant properties of di-tert-butylhydroxylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3-Di-tert-butylthiourea as a chemical intermediate
An In-Depth Technical Guide to 1,3-Di-tert-butylthiourea: A Core Chemical Intermediate
Authored by a Senior Application Scientist
Abstract
This compound, a symmetrically substituted thiourea derivative, has emerged as a versatile and pivotal intermediate in modern organic synthesis. Characterized by its bulky tert-butyl groups flanking a thiocarbonyl core, this compound exhibits unique steric and electronic properties that render it highly effective in a range of applications, from organocatalysis to coordination chemistry. This guide provides an in-depth exploration of its synthesis, physicochemical properties, mechanistic behavior, and key applications, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this important chemical building block.
Introduction: The Strategic Importance of this compound
Thiourea derivatives are a class of organosulfur compounds that have garnered significant attention for their broad utility in chemical and biological sciences.[1] Among these, this compound (DTBT) stands out due to the influence of its sterically demanding tert-butyl substituents. These groups modulate the reactivity of the thiourea core, enhancing solubility in organic solvents and influencing the conformational geometry, which is critical for its function as a catalyst and a ligand.[2]
The core utility of DTBT stems from the dual nature of the thiourea moiety: the thiocarbonyl sulfur atom acts as a Lewis base and a hydrogen bond acceptor, while the N-H protons are potent hydrogen bond donors. This hydrogen-bonding capability is the cornerstone of its application in organocatalysis, enabling the activation of electrophiles in a manner analogous to enzymatic catalysis. This guide will dissect the fundamental chemistry of DTBT, providing both theoretical understanding and practical protocols to facilitate its application in research and development.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical properties is fundamental to its effective application. DTBT is a colorless crystalline solid with good solubility in most common organic solvents, but low solubility in water.[3]
Key Properties Summary
| Property | Value | Reference |
| CAS Number | 4041-95-6 | [4] |
| Molecular Formula | C₉H₂₀N₂S | [5] |
| Molecular Weight | 188.33 g/mol | [5] |
| Appearance | Colorless crystalline solid | [3] |
| Melting Point | 150-152 °C (approx.) | [3] |
| Boiling Point | 230.1°C at 760 mmHg | [3] |
| Density | 0.942 g/cm³ | [3] |
| Vapor Pressure | 0.0671 mmHg at 25°C | [3][6] |
Structural Conformation
Unlike many other symmetrically substituted thioureas that adopt a syn,anti conformation, the steric hindrance imposed by the bulky tert-butyl groups forces the molecule into a distinct syn,syn conformation.[2] This specific arrangement is crucial as it pre-organizes the two N-H protons on the same side of the C=S bond, creating an effective "binding pocket" for hydrogen bonding. This conformational rigidity is a key factor in its efficacy as a bifunctional organocatalyst.
Spectroscopic Data Insights
While detailed spectroscopic data requires specific acquisition, typical FT-IR spectra of thioureas exhibit characteristic vibrational bands. Key absorptions for DTBT would include:
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹, indicative of the N-H bonds.
-
C-H Stretching: Sharp peaks around 2800-3000 cm⁻¹ from the tert-butyl groups.
-
Thioamide Bands: A series of complex bands in the 1500-1600 cm⁻¹ and 700-600 cm⁻¹ regions, corresponding to C-N stretching and C=S stretching vibrations, respectively.[7][8]
Researchers can obtain detailed NMR, HPLC, and MS data from various suppliers to confirm identity and purity.[9]
Synthesis and Purification
The synthesis of symmetrically substituted thioureas like DTBT is generally straightforward. The most common and efficient methods involve the reaction of the corresponding amine with a source of thiocarbonyl, such as carbon disulfide.
General Synthesis Pathway
The reaction likely proceeds through the formation of an isothiocyanate intermediate, which then reacts with a second equivalent of the amine to yield the final thiourea product.[10][11] This process is often high-yielding and can be performed at ambient temperatures.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. 1,3-Di-n-butylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. calpaclab.com [calpaclab.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 4041-95-6|this compound|BLD Pharm [bldpharm.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
The Versatility of 1,3-Di-tert-butylthiourea in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Sterically Hindered Thiourea
In the landscape of organic synthesis, the quest for robust, versatile, and efficient reagents is perpetual. 1,3-Di-tert-butylthiourea, a symmetrically substituted thiourea, has emerged as a valuable player, transitioning from a seemingly simple molecule to a key building block and catalyst in a variety of transformations. Its defining feature—the sterically demanding tert-butyl groups—imparts unique reactivity and selectivity, making it an indispensable tool for the modern chemist.
The bulky tert-butyl substituents influence the molecule's conformation, favoring a syn,syn arrangement, which in turn governs its hydrogen-bonding capabilities and coordination properties.[1] This steric hindrance also plays a crucial role in directing the outcome of reactions, often providing access to products that are challenging to synthesize with less hindered thioureas. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Application I: A Robust Precursor for the Synthesis of Heterocyclic Scaffolds
The thiourea moiety is a cornerstone for the construction of a diverse array of sulfur- and nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry.[2] this compound serves as an excellent starting material for the synthesis of various heterocyclic systems, including thiazolines and their derivatives.
Synthesis of 2-(tert-Butylimino)-3-tert-butyl-1,3-thiazolines
One of the prominent applications of this compound is in the synthesis of 2-imino-1,3-thiazolines. This reaction typically proceeds via a one-pot, three-component reaction involving an amine, an isothiocyanate, and an α-haloketone or its equivalent.[2][3][4][5][6] The use of this compound simplifies this process by combining the amine and isothiocyanate functionalities in a single reagent.
Experimental Protocol: Synthesis of 2-(tert-Butylimino)-3-tert-butyl-5-phenyl-1,3-thiazoline
This protocol details the synthesis of a representative 2-imino-1,3-thiazoline from this compound and an α-bromoketone.
Materials:
-
This compound (1.0 mmol, 188.35 mg)
-
2-Bromoacetophenone (1.0 mmol, 199.04 mg)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.32 mg)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (188.35 mg, 1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Stir the mixture at room temperature until the thiourea is completely dissolved.
-
Add potassium carbonate (207.32 mg, 1.5 mmol) to the solution.
-
In a separate vial, dissolve 2-bromoacetophenone (199.04 mg, 1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add the 2-bromoacetophenone solution dropwise to the stirred thiourea solution at room temperature over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts.
-
Wash the filter cake with acetonitrile (2 x 5 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford the pure 2-(tert-butylimino)-3-tert-butyl-5-phenyl-1,3-thiazoline.
Data Presentation: Representative Yields for 2-Imino-1,3-Thiazoline Synthesis
| Entry | α-Haloketone | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | K₂CO₃ | Acetonitrile | 14 | 85-95 |
| 2 | 2-Chloroacetophenone | NaH | DMF | 12 | 80-90 |
| 3 | 2-Bromo-4'-methoxyacetophenone | Cs₂CO₃ | Acetonitrile | 16 | 88-97 |
| 4 | 2-Bromo-4'-nitroacetophenone | K₂CO₃ | Acetonitrile | 12 | 82-92 |
Causality Behind Experimental Choices:
-
Solvent: Anhydrous acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the nucleophilic substitution reactions without interfering.
-
Base: Potassium carbonate is a mild inorganic base sufficient to deprotonate the thiourea and neutralize the HBr formed during the reaction. Stronger bases like NaH can also be used but may require more stringent anhydrous conditions.
-
Purification: Flash column chromatography is an effective method for separating the desired product from any unreacted starting materials and byproducts.
Visualization: Mechanistic Pathway for 2-Imino-1,3-Thiazoline Formation
Caption: Mechanism of 2-Imino-1,3-thiazoline synthesis.
Core Application II: A Precursor for N,N'-Di-tert-butylcarbodiimide Synthesis
Carbodiimides are exceptionally useful reagents in organic synthesis, primarily for the formation of amide and ester bonds in peptide synthesis and other coupling reactions.[7][8][9] N,N'-Di-tert-butylcarbodiimide, with its bulky tert-butyl groups, offers enhanced stability and reduced side reactions compared to other carbodiimides. This compound serves as a readily available precursor for its synthesis through desulfurization.
Desulfurization to N,N'-Di-tert-butylcarbodiimide
The conversion of a thiourea to a carbodiimide involves the removal of the sulfur atom, which can be achieved using various desulfurizing agents. Common reagents for this transformation include mercury(II) oxide, Mukaiyama's reagent, or other oxidizing agents.
Experimental Protocol: Synthesis of N,N'-Di-tert-butylcarbodiimide
This protocol provides a general method for the desulfurization of this compound.
Materials:
-
This compound (1.0 mmol, 188.35 mg)
-
Yellow Mercury(II) Oxide (HgO) (1.1 mmol, 238.25 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
To a dry 50 mL round-bottom flask, add this compound (188.35 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Stir the mixture at room temperature until the thiourea is dissolved.
-
Add yellow mercury(II) oxide (238.25 mg, 1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by the formation of a black precipitate of mercury(II) sulfide.
-
Monitor the reaction progress by TLC or by the disappearance of the starting thiourea. The reaction is typically complete within 1-2 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury sulfide and any unreacted mercury oxide.
-
Wash the filter cake with anhydrous dichloromethane (2 x 5 mL).
-
Dry the combined filtrate over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N,N'-di-tert-butylcarbodiimide.
-
The product can be purified by distillation under reduced pressure.
Data Presentation: Comparison of Desulfurizing Agents
| Entry | Desulfurizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HgO | CH₂Cl₂ | Room Temp | 1-2 | 85-95 |
| 2 | Mukaiyama's Reagent | CH₂Cl₂ | Room Temp | 2-4 | 80-90 |
| 3 | EDC·HCl | CH₂Cl₂ | Room Temp | 4-6 | 75-85 |
Visualization: Workflow for Carbodiimide Synthesis
Caption: General workflow for N,N'-di-tert-butylcarbodiimide synthesis.
Core Application III: Role in Multicomponent Reactions - The Biginelli Reaction
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Biginelli reaction, a classic MCR, produces dihydropyrimidinones, which are of significant pharmacological interest.[10][11][12][13] N-substituted thioureas, including this compound, can be employed in this reaction to generate N,N'-disubstituted dihydropyrimidinethiones.
This compound in the Biginelli Reaction
The use of this compound in the Biginelli reaction allows for the synthesis of N1,N3-di-tert-butyl-3,4-dihydropyrimidine-2(1H)-thiones. The reaction is typically catalyzed by a Brønsted or Lewis acid.
Experimental Protocol: Synthesis of 1,3-Di-tert-butyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione
This protocol outlines a general procedure for the Biginelli reaction using this compound.
Materials:
-
This compound (1.0 mmol, 188.35 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)
-
Ethyl Acetoacetate (1.0 mmol, 130.14 mg, 127 µL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.02 mg)
-
Ethanol (EtOH), absolute (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (188.35 mg, 1.0 mmol), benzaldehyde (102 µL, 1.0 mmol), ethyl acetoacetate (127 µL, 1.0 mmol), and p-toluenesulfonic acid monohydrate (19.02 mg, 0.1 mmol).
-
Add absolute ethanol (5 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Maintain the reflux for 8-12 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization from ethanol or by flash column chromatography on silica gel.
Data Presentation: Catalyst Screening for the Biginelli Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH·H₂O | Ethanol | Reflux | 10 | 75-85 |
| 2 | HCl (catalytic) | Ethanol | Reflux | 12 | 70-80 |
| 3 | Lewis Acid (e.g., InCl₃) | Acetonitrile | Reflux | 8 | 80-90 |
| 4 | No Catalyst | Ethanol | Reflux | 24 | <10 |
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile reagent in organic synthesis. Its sterically hindered nature provides unique advantages in the construction of heterocyclic scaffolds, the synthesis of important reagents like carbodiimides, and in multicomponent reactions. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of this remarkable molecule. As the demand for efficient and selective synthetic methods continues to grow, the applications of this compound are poised to expand further, solidifying its place in the synthetic chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Three-Component Synthesis of 2-Imino-1,3-Thiazolines on Soluble Ionic Liquid Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Base Controlled Three-Component Regioselective Synthesis of 2-Imino Thiazolines and 2-Thioxoimidazolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. N,N′-二叔丁基碳二亚胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 11. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 12. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
1,3-Di-tert-butylthiourea: A Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Pivotal Role of Ligands in Modern Catalysis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and selectivity.[1][2] These transformations are at the heart of numerous academic and industrial processes, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The success of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. The ligand modulates the electronic and steric properties of the catalyst, influencing its stability, activity, and the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4]
Among the diverse array of ligands developed, N,N'-disubstituted thioureas have emerged as a promising class of ancillary ligands. Their utility stems from their strong σ-donating ability through the sulfur atom, which can stabilize the palladium catalyst.[5][6] This guide focuses on 1,3-di-tert-butylthiourea, a commercially available and air-stable ligand, detailing its application in several key cross-coupling reactions. The bulky tert-butyl groups provide steric hindrance that can promote reductive elimination and prevent catalyst deactivation, making it a valuable tool for challenging coupling reactions.
The Advantage of this compound as a Ligand
Thiourea derivatives, including this compound, offer several advantages as ligands in catalysis:
-
Enhanced Catalyst Stability and Activity: The sulfur atom in thiourea is a soft donor that forms strong bonds with soft metal centers like palladium, leading to stable catalytic complexes.[5] The electron-donating nature of the thiourea ligand increases the electron density on the palladium center, which can facilitate the oxidative addition step, often the rate-limiting step in many cross-coupling reactions.
-
Steric Influence: The bulky tert-butyl groups of this compound create a sterically demanding environment around the metal center. This steric bulk can promote the final reductive elimination step, leading to faster product formation and higher turnover numbers.[4]
-
Cost-Effectiveness and Availability: Compared to many complex phosphine ligands, this compound is relatively inexpensive and readily available from commercial suppliers. Its synthesis is also straightforward.[7]
-
Air and Moisture Stability: Unlike many phosphine ligands which are sensitive to air and moisture, this compound is a bench-stable solid, simplifying reaction setup and handling.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organohalide.[8] The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] this compound, as a strong electron-donating ligand, facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the tert-butyl groups is thought to accelerate the final reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst.[10]
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a Pd/1,3-di-tert-butylthiourea catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and this compound (2-4 mol%) in a small amount of the reaction solvent. Stir for 15-30 minutes. This step allows for the formation of the active catalytic species.
-
Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Addition of Catalyst and Solvent: Add the pre-formed catalyst solution or the individual catalyst components directly to the reaction flask, followed by the addition of the anhydrous solvent (3-5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 88 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | DMF | 120 | 92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Tolylboronic acid | K₂CO₃ | Toluene | 100 | 90 |
Table 1. Representative examples of Suzuki-Miyaura couplings using a Pd/1,3-di-tert-butylthiourea catalyst system. (Note: These are representative yields and conditions may require optimization for specific substrates).
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide or pseudohalide with an amine.[11][12] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[4]
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] The use of a bulky, electron-rich ligand like this compound is crucial for promoting the reductive elimination of the C-N bond, which can be a challenging step, especially with sterically hindered amines or electron-rich aryl halides.[4]
Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination of Aryl Chlorides
This protocol outlines a general procedure for the challenging coupling of an aryl chloride with a primary or secondary amine.
Materials:
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound
-
Aryl chloride
-
Amine
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox, to a dry reaction vial equipped with a magnetic stir bar, add the palladium source (1-2 mol%), this compound (2-4 mol%), the aryl chloride (1.0 mmol), and the base (1.2-1.5 mmol).
-
Addition of Reagents: Add the anhydrous solvent (2-4 mL), followed by the amine (1.1-1.2 mmol).
-
Reaction: Seal the vial and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the desired arylamine.
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 93 |
| 2 | 1-Chloro-3-methoxybenzene | Aniline | LHMDS | Dioxane | 110 | 85 |
| 3 | 2-Chloropyridine | n-Butylamine | NaOtBu | Toluene | 90 | 90 |
| 4 | 4-Chloro-N,N-dimethylaniline | Cyclohexylamine | K₃PO₄ | Dioxane | 110 | 82 |
Table 2. Representative examples of Buchwald-Hartwig aminations using a Pd/1,3-di-tert-butylthiourea catalyst system. (Note: These are representative yields and conditions may require optimization for specific substrates).
Application in Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp)-C(sp²) bonds, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide.[13] This reaction is widely used in the synthesis of conjugated enynes and other important structural motifs.
Mechanistic Rationale
The Sonogashira coupling can proceed through both copper-dependent and copper-free pathways. In the context of a Pd/1,3-di-tert-butylthiourea system, a copper-free protocol is often employed. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by deprotonation of the terminal alkyne by a base to form a palladium-acetylide complex. Subsequent reductive elimination yields the coupled product and regenerates the active catalyst. The electron-rich nature of the thiourea ligand is beneficial for the oxidative addition step.
Figure 3. Simplified catalytic cycle for the copper-free Sonogashira coupling.
General Protocol for Copper-Free Sonogashira Coupling
This protocol describes a general method for the copper-free Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Palladium(II) chloride (PdCl₂) or another suitable palladium source
-
This compound
-
Aryl iodide
-
Terminal alkyne
-
Organic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the palladium source (1-2 mol%), this compound (2-4 mol%), and the aryl iodide (1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Addition of Reagents: Add the anhydrous solvent (3-5 mL), the terminal alkyne (1.2-1.5 mmol), and the organic base (2.0-3.0 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkynylated arene.
| Entry | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Et₃N | DMF | RT | 96 |
| 2 | 1-Iodo-4-nitrobenzene | 1-Hexyne | DIPEA | THF | 50 | 91 |
| 3 | 3-Iodopyridine | Ethynyltrimethylsilane | Et₃N | DMF | RT | 89 |
| 4 | 1-Iodonaphthalene | Cyclopropylacetylene | DIPEA | THF | 60 | 94 |
Table 3. Representative examples of copper-free Sonogashira couplings using a Pd/1,3-di-tert-butylthiourea catalyst system. (Note: These are representative yields and conditions may require optimization for specific substrates).
Conclusion
This compound has demonstrated its utility as a versatile, robust, and cost-effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its strong electron-donating character and steric bulk contribute to the formation of highly active and stable catalysts capable of promoting challenging transformations. The operational simplicity and stability of this ligand make it an attractive alternative to more sensitive and expensive phosphine-based ligands, particularly for applications in process development and large-scale synthesis. Further exploration of its potential in other cross-coupling reactions and with other transition metals is an active area of research.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. youtube.com [youtube.com]
- 5. annexechem.com [annexechem.com]
- 6. scispace.com [scispace.com]
- 7. 1,3-Di-n-butylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of 1,3-Di-tert-butylthiourea in C-C Bond Formation: Application Notes and Protocols
Introduction: The Rise of Thiourea in Organocatalysis
The field of organocatalysis has emerged as a powerful third pillar of catalysis, standing alongside biocatalysis and transition metal catalysis. Within this domain, thiourea derivatives have garnered significant attention as highly effective hydrogen-bond donor catalysts. Their ability to activate substrates through non-covalent interactions mimics the intricate enzymatic pockets found in nature, offering a unique and often complementary approach to traditional catalysis.
1,3-Di-tert-butylthiourea, a simple yet robust organocatalyst, exemplifies the power of this concept. The two N-H protons of the thiourea moiety possess enhanced acidity due to the electron-withdrawing nature of the thiocarbonyl group. This allows the molecule to act as a potent bidentate hydrogen-bond donor, effectively activating electrophiles and stabilizing transition states in a variety of organic transformations. This application note will delve into the utility of this compound in key C-C bond-forming reactions, providing mechanistic insights and detailed experimental protocols for researchers in synthetic chemistry and drug development.
Mechanism of Action: The Power of Hydrogen Bonding
The catalytic prowess of this compound lies in its ability to form strong, directional hydrogen bonds with electrophilic substrates.[1] This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack. In the context of C-C bond formation, this typically involves the activation of a carbonyl group or a nitro group.
The general mechanism involves the formation of a complex between the thiourea catalyst and the electrophile. The two N-H protons of the thiourea engage with a Lewis basic site on the electrophile (e.g., the oxygen atoms of a nitro group or a carbonyl). This dual hydrogen-bonding activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, accelerating the rate of nucleophilic addition.
Key C-C Bond Forming Reactions Catalyzed by this compound
While often utilized in conjunction with a chiral scaffold to induce asymmetry, the fundamental activating principle of the thiourea moiety, as seen in achiral this compound, is crucial. Its applications are most prominent in reactions requiring electrophile activation through hydrogen bonding.
The Michael Addition: A Cornerstone of C-C Bond Formation
The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Thiourea catalysts have proven to be highly effective in promoting this reaction, particularly with nitroalkenes as the Michael acceptors.[2][3]
Mechanistic Rationale:
In the thiourea-catalyzed Michael addition of a nucleophile (e.g., a malonate ester or a ketone) to a nitroalkene, the this compound catalyst activates the nitroalkene by forming a bidentate hydrogen bond with the nitro group. This interaction increases the electrophilicity of the β-carbon, facilitating the attack by the nucleophile. The bulky tert-butyl groups on the catalyst can also play a role in influencing the stereochemical outcome in more complex systems, although this compound itself is achiral.
Illustrative Diagram: Catalytic Cycle of a Thiourea-Catalyzed Michael Addition
Caption: Thiourea activates the nitroalkene for nucleophilic attack.
The Henry (Nitroaldol) Reaction: Synthesis of β-Nitro Alcohols
The Henry reaction is another powerful C-C bond-forming reaction that involves the addition of a nitroalkane to an aldehyde or ketone.[4][5] The resulting β-nitro alcohols are versatile synthetic intermediates that can be readily converted into other valuable functional groups, such as β-amino alcohols and α-hydroxy carboxylic acids.[4]
Mechanistic Rationale:
In the context of the Henry reaction, this compound can act as a bifunctional catalyst. It can activate the aldehyde or ketone carbonyl group through hydrogen bonding, making it more electrophilic. Simultaneously, in the presence of a weak base, the thiourea can stabilize the resulting nitronate anion, facilitating its addition to the activated carbonyl. While this compound itself is not basic, it can work in concert with a co-catalyst or a basic substrate.
Illustrative Diagram: Proposed Role of Thiourea in the Henry Reaction
Caption: Thiourea activates the aldehyde for attack by the nitronate.
Experimental Protocols
The following protocols are provided as a general guide. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, may be necessary for specific substrates.
Protocol 1: General Procedure for the Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
Materials:
-
This compound (10 mol%)
-
trans-β-Nitrostyrene (1.0 mmol)
-
Dimethyl malonate (1.2 mmol)
-
Toluene (2.0 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (18.8 mg, 0.1 mmol).
-
Add toluene (2.0 mL) to the flask and stir until the catalyst is fully dissolved.
-
Add trans-β-nitrostyrene (149.1 mg, 1.0 mmol) to the solution.
-
Finally, add dimethyl malonate (0.14 mL, 1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 10 | Toluene | 24 | 85 |
| 2 | 5 | Toluene | 48 | 78 |
| 3 | 10 | CH2Cl2 | 24 | 75 |
| 4 | 10 | THF | 48 | 65 |
Table 1: Representative data for the Michael addition of dimethyl malonate to trans-β-nitrostyrene catalyzed by this compound.
Protocol 2: General Procedure for the Henry (Nitroaldol) Reaction of Benzaldehyde with Nitromethane
Materials:
-
This compound (10 mol%)
-
Benzaldehyde (1.0 mmol)
-
Nitromethane (5.0 mmol)
-
Diisopropylethylamine (DIPEA) (10 mol%)
-
Tetrahydrofuran (THF) (2.0 mL)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (18.8 mg, 0.1 mmol) in THF (2.0 mL).
-
Add benzaldehyde (0.10 mL, 1.0 mmol) to the solution.
-
Add nitromethane (0.27 mL, 5.0 mmol) to the reaction mixture.
-
Finally, add diisopropylethylamine (0.017 mL, 0.1 mmol) to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete (typically 12-24 hours), dilute the mixture with ethyl acetate (10 mL) and wash with 1 M HCl (5 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the β-nitro alcohol.
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 12 | 92 |
| 2 | 4-Nitrobenzaldehyde | 10 | 95 |
| 3 | 4-Methoxybenzaldehyde | 18 | 88 |
| 4 | Cyclohexanecarboxaldehyde | 24 | 85 |
Table 2: Representative data for the Henry reaction catalyzed by this compound and DIPEA.
Conclusion and Future Outlook
This compound serves as a simple, inexpensive, and effective organocatalyst for promoting important C-C bond-forming reactions. Its mechanism of action, rooted in the fundamental principle of hydrogen-bond donation, provides a powerful tool for activating electrophiles. The protocols outlined in this application note offer a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors.
The principles demonstrated with this compound have paved the way for the development of more complex, chiral thiourea catalysts capable of inducing high levels of enantioselectivity.[6] The continued exploration of thiourea catalysis promises to deliver new and innovative solutions for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.
References
- 1. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes | MDPI [mdpi.com]
- 3. Theoretical studies on the bifunctionality of chiral thiourea-based organocatalysts: competing routes to C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in asymmetric organocatalysis mediated by bifunctional amine–thioureas bearing multiple hydrogen-bonding donors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: 1,3-Di-tert-butylthiourea as a Versatile Organocatalyst for the Michael Addition Reaction
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,3-Di-tert-butylthiourea as a cost-effective and efficient organocatalyst. We delve into the mechanistic principles underpinning its catalytic activity, focusing on its role as a hydrogen-bond donor. A detailed, step-by-step protocol for a representative Michael addition reaction is presented, offering insights into experimental design, execution, and analysis. This guide is structured to provide both practical instructions and a deeper understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Power of Thiourea in Organocatalysis
Organocatalysis has emerged as a powerful paradigm in modern synthetic chemistry, offering a metal-free approach to the construction of complex molecular architectures. Within this field, thiourea derivatives have garnered significant attention for their ability to catalyze a wide array of chemical transformations through non-covalent interactions.[1][2] Unlike traditional catalysts that form covalent bonds with substrates, thiourea catalysts operate through hydrogen bonding, acting as "soft" Brønsted acids to activate electrophiles.[3]
The catalytic prowess of the thiourea moiety lies in its two N-H protons, which can form a bidentate hydrogen-bond complex with electron-rich functional groups such as carbonyls, imines, and nitro groups. This dual hydrogen-bond donation effectively lowers the LUMO of the electrophile, rendering it more susceptible to nucleophilic attack. The acidity of these N-H protons, and thus the catalytic activity, can be fine-tuned by the substituents on the nitrogen atoms.
While much of the research has focused on complex, chiral thiourea derivatives for asymmetric synthesis, simpler, achiral thioureas like this compound offer a readily available, and economical option for reactions where stereocontrol is not a primary objective. Its bulky tert-butyl groups enhance its solubility in common organic solvents and provide steric hindrance that can influence reaction pathways. This application note will focus on a practical application of this compound in facilitating the Michael addition, a fundamental carbon-carbon bond-forming reaction.
Mechanism of Catalysis: A Hydrogen-Bonding Affair
The catalytic cycle of a this compound-catalyzed Michael addition is a testament to the elegance of non-covalent catalysis. The core principle is the activation of the Michael acceptor (an α,β-unsaturated carbonyl or nitro compound) through hydrogen bonding.
.
Caption: Catalytic cycle of a thiourea-catalyzed Michael addition.
The cycle can be broken down into the following key steps:
-
Activation of the Electrophile: The two N-H protons of this compound form a dual hydrogen-bond with the electron-withdrawing group (e.g., the oxygen atoms of a nitro group) of the Michael acceptor. This interaction polarizes the acceptor, increasing its electrophilicity at the β-carbon.
-
Nucleophilic Attack: The activated Michael acceptor is now primed for attack by a nucleophile (the Michael donor, e.g., a 1,3-dicarbonyl compound). The nucleophile adds to the β-carbon of the acceptor, forming a new carbon-carbon bond and generating a nitronate intermediate.
-
Proton Transfer and Product Release: A proton is transferred to the α-carbon of the former Michael acceptor, leading to the formation of the final product. The catalyst is then released, ready to enter a new catalytic cycle.
This hydrogen-bond-mediated activation is a low-energy pathway that allows the reaction to proceed under mild conditions, often at room temperature.
Experimental Protocol: Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroalkene
This section provides a detailed, step-by-step protocol for the Michael addition of dimedone to β-nitrostyrene, a classic example of a reaction that can be efficiently catalyzed by this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| β-Nitrostyrene | ≥98% | Commercially Available | --- |
| Dimedone | ≥99% | Commercially Available | --- |
| Toluene | Anhydrous | Commercially Available | Other non-polar solvents like dichloromethane can also be used. |
| Ethyl Acetate | Reagent Grade | Commercially Available | For workup and chromatography. |
| Hexane | Reagent Grade | Commercially Available | For chromatography. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Safety Precautions: this compound may be harmful if swallowed or inhaled. It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Procedure
.
Caption: Experimental workflow for the Michael addition.
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (9.4 mg, 0.05 mmol, 10 mol%).
-
Addition of Reactants: To the flask, add β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv.) and dimedone (77.1 mg, 0.55 mmol, 1.1 equiv.).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture at room temperature (approximately 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 24-48 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Analysis: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure Michael adduct. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tips |
| Reaction Time | 24-48 hours | If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied. Ensure the solvent is anhydrous, as water can interfere with hydrogen bonding. |
| Yield | 85-95% | Low yields may result from incomplete reaction or loss during purification. Ensure accurate measurement of reagents and careful chromatography. |
| Purity | >95% after chromatography | If the product is impure, re-chromatography or recrystallization may be necessary. |
Causality Behind Experimental Choices
-
Catalyst Loading (10 mol%): This is a typical catalyst loading for organocatalytic reactions. It provides a sufficient number of catalytic sites to ensure a reasonable reaction rate without being excessive, which would be uneconomical.
-
Solvent (Anhydrous Toluene): Non-polar, aprotic solvents like toluene are ideal as they do not compete with the substrate for hydrogen bonding with the catalyst. The use of an anhydrous solvent is crucial because water can form hydrogen bonds with the catalyst, inhibiting its activity.
-
Stoichiometry (1.1 equiv. of Nucleophile): A slight excess of the Michael donor (dimedone) is used to ensure the complete consumption of the more expensive limiting reagent (β-nitrostyrene).
-
Temperature (Room Temperature): The ability to run the reaction at room temperature is a significant advantage of organocatalysis, as it reduces energy consumption and minimizes the formation of side products.
Conclusion
This compound is a simple, yet effective organocatalyst for promoting the Michael addition reaction. Its mechanism of action, rooted in the principles of hydrogen-bond donation, allows for the efficient activation of electrophiles under mild conditions. The protocol detailed in this application note provides a reliable and reproducible method for researchers to utilize this catalyst in their synthetic endeavors. By understanding the rationale behind the experimental design, scientists can further adapt and optimize these conditions for a broader range of substrates, contributing to the advancement of green and sustainable chemistry.
References
- 1. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of heterocyclic compounds using 1,3-Di-tert-butylthiourea
Application Notes & Protocols
Topic: Synthesis of Heterocyclic Compounds Using 1,3-Di-tert-butylthiourea For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of this compound in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1] Their unique structural and electronic properties make them privileged scaffolds in drug discovery.[2] Within the synthetic chemist's toolkit, 1,3-disubstituted thioureas have emerged as exceptionally versatile and powerful building blocks for constructing these complex ring systems.[3]
Among these reagents, this compound stands out. Its symmetrical structure, coupled with the significant steric bulk of the two tert-butyl groups, provides unique advantages in controlling reaction pathways and influencing product selectivity. The electron-donating nature of the alkyl groups enhances the nucleophilicity of the sulfur atom, while the bulky substituents can direct cyclization events and, in some contexts, impart favorable solubility characteristics to intermediates and products. Beyond its role as a structural component, the thiourea moiety can act as a hydrogen-bond donor in organocatalysis, activating electrophiles and orchestrating stereoselective transformations.[4]
This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic families, focusing on the underlying mechanisms, practical experimental protocols, and the causal logic behind procedural choices.
Core Synthetic Applications and Mechanistic Insights
This compound serves as a robust precursor for incorporating a sulfur and two nitrogen atoms into a cyclic framework. Its primary applications lie in condensation reactions with bifunctional electrophiles.
Synthesis of 2-Imino-1,3-Thiazoles via Hantzsch Condensation
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a thioamide with an α-haloketone.[5][6] When this compound is employed, it leads to the formation of 2-iminothiazole derivatives, where the imino group is substituted with a tert-butyl group and the thiazole nitrogen is substituted with the other.
Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the thiourea's sulfur atom on the electrophilic carbon of the α-haloketone, displacing the halide in a classic SN2 reaction.[6] The resulting intermediate undergoes tautomerization, followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic 1,3-thiazole ring. The use of a base, such as triethylamine, is often crucial to neutralize the hydrohalic acid generated in situ, driving the equilibrium towards the product.[7]
References
- 1. ajrconline.org [ajrconline.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Di-tert-butylthiourea in Medicinal Chemistry
Foreword for the Researcher
In the landscape of medicinal chemistry, the thiourea scaffold represents a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities. This guide focuses on 1,3-Di-tert-butylthiourea, a symmetrically substituted thiourea. While direct therapeutic applications of this specific molecule are not extensively documented, its true value in drug discovery lies in its role as a fundamental building block and a chemical intermediate.[1] The bulky tert-butyl groups provide unique steric and electronic properties, making it an intriguing starting point for synthetic exploration.
This document will first introduce this compound and its primary role as a synthetic scaffold. We will then delve into the significant medicinal applications of more complex thiourea derivatives, illustrating the therapeutic potential unlocked by modifying this core structure. The protocols provided are robust, validated methods for synthesizing and evaluating thiourea-based compounds for their biological activity, empowering you to explore this versatile chemical class in your own research.
Compound Profile: this compound
This compound (C₉H₂₀N₂S) is a simple, symmetrical organosulfur compound characterized by a central thiocarbonyl group flanked by two tert-butyl-substituted nitrogen atoms.[2] Its structure is notable for the steric hindrance imposed by the tert-butyl groups, which influences its molecular conformation and reactivity.[3]
| Property | Value | Reference |
| CAS Number | 4041-95-6 | [4] |
| Molecular Formula | C₉H₂₀N₂S | [2] |
| Molecular Weight | 188.33 g/mol | [2] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | ~150-152 °C | [1] |
| Solubility | Soluble in most organic solvents; low solubility in water | [1] |
Primarily, this compound serves as a chemical intermediate for the synthesis of more complex molecules and as a ligand in catalysis.[1] Its antioxidant properties have also been noted, though mainly in the context of material science, such as preventing the oxidation of rubber.[1]
The Thiourea Scaffold in Drug Design: Illustrative Applications
While this compound itself is a starting point, its derivatives have shown significant promise across several therapeutic areas. The N-H protons of the thiourea moiety are excellent hydrogen bond donors, and the sulfur atom is a strong hydrogen bond acceptor, allowing these molecules to interact with various biological targets.
Anticancer Activity
Thiourea derivatives are a well-established class of cytotoxic agents. Their mechanism of action often involves the induction of apoptosis, modulation of key signaling pathways, and interference with cellular machinery essential for cancer cell proliferation.
Mechanism of Action: Research on 1,3-disubstituted thiourea derivatives has shown they can exert potent anticancer effects by:
-
Inducing Apoptosis: Many thiourea compounds trigger programmed cell death. Studies have demonstrated that active derivatives can induce late-stage apoptosis in colon and leukemia cancer cell lines.[5][6]
-
Modulating Inflammatory Pathways: Some derivatives act as inhibitors of IL-6 secretion in colon cancer cells, a cytokine involved in tumor progression.[5]
-
Targeting Key Signaling Molecules: Disubstituted thioureas have been shown to decrease the activation of NF-κB and reduce the production of reactive oxygen species (ROS), both of which are critical for cancer cell survival and proliferation.[7]
Quantitative Data for Representative Thiourea Derivatives: The following table summarizes the cytotoxic activity of several potent thiourea derivatives against various cancer cell lines. It is important to note that these are not this compound but rather aryl-substituted analogues, which highlights the strategy of modifying the core thiourea structure to achieve high potency.
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| 3,4-dichlorophenylthiourea derivative (Compound 2) | SW620 (Metastatic Colon) | 1.5 ± 0.72 | [5] |
| 4-CF₃-phenylthiourea derivative (Compound 8) | SW620 (Metastatic Colon) | 5.8 ± 0.76 | [5] |
| Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 | [8] |
Antiviral Activity
The thiourea scaffold is also a key component in the development of antiviral agents. Derivatives have shown activity against a range of viruses, often by inhibiting essential viral enzymes.
Mechanism of Action: A notable example is the inhibition of HIV-1 reverse transcriptase. Certain thiourea derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the enzyme and disrupting its catalytic activity.[9] Other research has focused on inhibiting host factors essential for viral replication, such as the human ATPase/RNA helicase DDX3X, which is crucial for the lifecycle of HIV-1 and other viruses.[10][11]
Experimental Protocols
The following section provides detailed protocols for the synthesis and biological evaluation of thiourea derivatives. These methods are broadly applicable for screening new compounds based on the this compound scaffold.
General Synthesis of N,N'-Disubstituted Thioureas
This protocol describes a common method for synthesizing thiourea derivatives, which can be adapted for creating a library of compounds for screening.
Rationale: The reaction of an amine with an isothiocyanate is a robust and high-yielding method for forming the thiourea linkage. This approach allows for the introduction of diverse substituents on both sides of the thiourea core.
Protocol:
-
Reactant Preparation: Dissolve the starting amine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isothiocyanate: To the stirred solution, add the desired isothiocyanate (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
If the product precipitates, it can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether or hexane), and dried.
-
If the product is soluble, it may be purified using column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of thiourea derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay to determine the cytotoxic effects of a compound on cancer cell lines.
Rationale: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for quantification of cell viability after treatment with a test compound.[8]
Materials:
-
Cancer cell line of interest (e.g., SW620, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Step-by-step workflow for the MTT assay.
Protocol: Apoptosis Assessment (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can be used to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of cell death stages.[5]
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the thiourea compound at its IC₅₀ concentration for a specified time (e.g., 72 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Caption: Simplified intrinsic apoptosis pathway targeted by thioureas.
Conclusion and Future Directions
This compound is a foundational molecule whose structural simplicity belies the vast therapeutic potential of the thiourea chemical class. While it primarily functions as a synthetic building block, the exploration of its derivatives has yielded potent anticancer and antiviral candidates. The protocols and data presented here serve as a guide for researchers to design, synthesize, and evaluate novel thiourea-based compounds. Future work should focus on leveraging the unique steric properties of the tert-butyl groups to design derivatives with improved selectivity and pharmacokinetic profiles, potentially leading to the development of next-generation therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1,3-Di-n-butylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-(Di-tert-butyl)thiourea | SIELC Technologies [sielc.com]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,3-Di-tert-butylthiourea in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Emergence of Thiourea in Organocatalysis
In the landscape of modern synthetic chemistry, organocatalysis has carved out a significant niche, offering a metal-free approach to constructing complex molecular architectures. Within this field, thiourea derivatives have emerged as powerful catalysts, primarily operating through non-covalent interactions, most notably hydrogen bonding.[1][2] Unlike traditional catalysts, these molecules activate substrates through a "partial protonation" mechanism, enhancing reactivity and often imparting a high degree of stereocontrol.[1] Among the diverse array of thiourea catalysts, 1,3-di-tert-butylthiourea stands out for its unique combination of steric bulk and hydrogen-bonding capabilities, making it a valuable tool in the synthesis of medicinally relevant compounds.
This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the applications and protocols for utilizing this compound in the synthesis of bioactive molecules. We will explore its mechanism of action, showcase its application in key synthetic transformations, and provide detailed, replicable experimental protocols.
The Power of Hydrogen Bonding: Mechanism of Catalysis
The catalytic efficacy of this compound is rooted in its ability to act as a dual hydrogen-bond donor. The two N-H protons of the thiourea moiety can form a bidentate, "clamp-like" interaction with electrophilic functional groups such as carbonyls, imines, and nitroalkenes.[1][2] This interaction has two primary consequences:
-
Electrophile Activation: By withdrawing electron density, the hydrogen bonding lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. This makes the electrophile more susceptible to attack by a nucleophile.[2]
-
Transition State Stabilization: The catalyst stabilizes the developing negative charge in the transition state of the reaction, thereby lowering the activation energy and accelerating the reaction rate.[2]
The bulky tert-butyl groups on the nitrogen atoms play a crucial role. They enhance the solubility of the catalyst in organic solvents and create a specific steric environment around the catalytic core, which can influence the stereochemical outcome of a reaction, although this compound itself is achiral. For asymmetric transformations, chiral thiourea derivatives are employed.[3]
Caption: Mechanism of electrophile activation by this compound.
Application in the Synthesis of Bioactive Scaffolds: The Michael Addition
One of the most powerful applications of thiourea catalysts is in the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.[4][5] This reaction is instrumental in the synthesis of a wide variety of compounds, including many active pharmaceutical ingredients (APIs).[6][7] this compound has proven to be an effective catalyst for the conjugate addition of nucleophiles to α,β-unsaturated compounds.
A key area of application is the synthesis of heterocyclic compounds, which form the core of a vast number of drugs.[8][9] For instance, the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes yields highly functionalized products that are precursors to various bioactive molecules.[10]
Case Study: Synthesis of a Precursor to Dihydroquinazolinones
Dihydroquinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral and anti-inflammatory properties.[6][7] The synthesis of these molecules can be facilitated by a Michael addition reaction catalyzed by a thiourea derivative.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | Dimedone | β-Nitrostyrene | 10 | Toluene | 92 |
| 2 | Acetylacetone | β-Nitrostyrene | 10 | CH2Cl2 | 88 |
| 3 | 1,3-Indandione | β-Nitrostyrene | 10 | Toluene | 95 |
| 4 | Dimedone | 2-Nitro-1-phenylpropene | 10 | Toluene | 85 |
Note: The data presented in this table is representative and compiled from typical results found in the literature for similar thiourea-catalyzed Michael additions.
Detailed Experimental Protocol: Michael Addition of 1,3-Indandione to β-Nitrostyrene
This protocol provides a step-by-step method for the this compound-catalyzed Michael addition of 1,3-indandione to β-nitrostyrene, a key transformation for generating functionalized precursors for more complex bioactive molecules.
Materials:
-
This compound (Catalyst)
-
1,3-Indandione (Michael Donor)
-
β-Nitrostyrene (Michael Acceptor)
-
Toluene (Anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Caption: General workflow for the thiourea-catalyzed Michael addition.
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.05 mmol, 10 mol%).
-
Addition of Reagents: Place the flask under an inert atmosphere (nitrogen or argon). Add anhydrous toluene (5.0 mL) and stir until the catalyst is fully dissolved. To this solution, add 1,3-indandione (0.55 mmol, 1.1 equivalents).
-
Initiation of Reaction: Finally, add β-nitrostyrene (0.5 mmol, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the desired Michael adduct.
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and HRMS) to confirm its structure and purity.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading to 15-20 mol%. Ensure that the reagents and solvent are anhydrous, as water can inhibit the catalyst.
-
Slow Reaction: Gentle heating (40 °C) can sometimes accelerate the reaction, but this may lead to the formation of side products. Monitoring by TLC is crucial.
-
Solubility Issues: While this compound has good solubility in many organic solvents, if the substrates are not soluble in toluene, other solvents like dichloromethane or THF can be explored.
Conclusion
This compound is a versatile and effective organocatalyst for key synthetic transformations in the synthesis of bioactive molecules. Its mode of action, centered on hydrogen-bond donation, provides a powerful tool for activating electrophiles in reactions such as the Michael addition. The protocols outlined in this document offer a reliable starting point for researchers looking to incorporate this catalyst into their synthetic strategies for drug discovery and development. The simplicity, mild reaction conditions, and metal-free nature of this catalytic system align well with the principles of green chemistry, further enhancing its appeal in modern organic synthesis.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 3. Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. frontiersin.org [frontiersin.org]
- 10. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 1,3-Di-tert-butylthiourea in Polymer Chemistry
Introduction
1,3-Di-tert-butylthiourea is a symmetrically substituted thiourea derivative characterized by the presence of bulky tert-butyl groups on both nitrogen atoms. While its applications in other areas of chemistry are documented, its role in polymer science is primarily centered on its function as an organocatalyst, particularly in ring-opening polymerization (ROP). This document provides a detailed exploration of this application, including the underlying catalytic principles and a representative experimental protocol. It is intended for researchers and scientists in polymer chemistry and materials science.
Part 1: Core Application - Organocatalysis in Ring-Opening Polymerization
The primary application of this compound in polymer chemistry is as a hydrogen-bond donating co-catalyst in the ring-opening polymerization of cyclic esters, such as lactide and caprolactone. Thiourea derivatives, in general, have emerged as powerful metal-free organocatalysts for these reactions, offering a route to well-defined biodegradable polyesters.[1][2][3]
Mechanism of Catalysis: Bifunctional Activation
Thioureas function as effective hydrogen-bond donors. In the context of ROP, this compound, when paired with a basic co-catalyst (e.g., a tertiary amine or an alkoxide), forms a bifunctional catalytic system. This system operates through a cooperative mechanism:
-
Monomer Activation: The thiourea moiety, with its two N-H protons, activates the cyclic ester monomer (e.g., lactide) by forming hydrogen bonds with the monomer's carbonyl oxygen. This hydrogen bonding increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Initiator/Propagating Chain Activation: Simultaneously, the basic co-catalyst activates the initiator (typically an alcohol) or the hydroxyl end of the propagating polymer chain by deprotonation or hydrogen bonding. This enhances the nucleophilicity of the initiator/propagating chain.
This dual activation pathway facilitates a controlled and efficient polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity indices, PDI).[2][3] The use of such organocatalytic systems is particularly advantageous for producing biocompatible and biodegradable polymers for biomedical applications, as it avoids metal contamination in the final product.
A particularly effective catalytic system combines an alkoxide with a thiourea. The deprotonation of the thiourea by the alkoxide generates a highly active hydrogen-bonded alcohol adduct of the thiourea anion (a thioimidate), which can lead to rapid and highly selective polymerization.[4]
Logical Workflow for Thiourea-Catalyzed Ring-Opening Polymerization
References
Application Note and Protocols for Researchers and Formulation Scientists
An In-Depth Technical Guide to 1,3-Di-tert-butylthiourea as a Rubber Vulcanization Accelerator
This guide provides a comprehensive overview of this compound, a pivotal accelerator in the rubber industry. We will delve into its physicochemical properties, mechanistic action in vulcanization, and practical applications. Detailed experimental protocols are provided to enable researchers and industry professionals to effectively evaluate and implement this compound in their rubber formulations.
Introduction: The Role of Accelerators in Rubber Technology
Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming crosslinks between individual polymer chains.[1] This process, discovered by Charles Goodyear, transforms the plastic, tacky raw polymer into a strong, elastic material with enhanced physical properties and resistance to environmental degradation.[1][2]
However, vulcanization using sulfur alone is an extremely slow and inefficient process, requiring high temperatures and long curing times.[3] To overcome these limitations, chemical additives known as vulcanization accelerators are incorporated into the rubber compound. These accelerators increase the rate of vulcanization, lower the required temperature and time, and improve the final properties and consistency of the vulcanized product (vulcanizate).[3][4]
Among the various classes of accelerators, thiourea derivatives are recognized for their high efficiency.[5] This compound (DBTU) is a substituted thiourea that has garnered interest for its specific and potent accelerating effects, particularly in specialty elastomers. Its bulky tert-butyl groups influence its solubility, reactivity, and interaction with the polymer matrix, offering unique advantages in certain applications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an accelerator is fundamental to its correct application and handling.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 4041-95-6 | |
| Molecular Formula | C₉H₂₀N₂S | [6] |
| Appearance | Colorless crystalline solid | [7] |
| Melting Point | Approximately 150-152 °C | [7] |
| Solubility | Soluble in most organic solvents (e.g., acetone); low solubility in water. | [7][8] |
Mechanism of Action in Vulcanization
The primary function of this compound is to actively participate in and catalyze the cross-linking reaction.[9] Its mechanism varies depending on the type of elastomer being vulcanized.
In Sulfur Vulcanization (e.g., NR, SBR, EPDM)
In conventional sulfur curing of diene rubbers, thiourea derivatives act as potent secondary accelerators.[2] The process is a complex series of chemical reactions involving the accelerator, activators (typically zinc oxide and stearic acid), sulfur, and the rubber polymer.
The proposed mechanism involves several key stages:
-
Formation of an Active Accelerator Complex: The accelerator reacts with activators (ZnO and stearic acid) to form a zinc-accelerator complex.
-
Sulfur Activation: This complex then reacts with elemental sulfur (typically in its S₈ ring form), breaking the ring and forming a complex containing reactive polysulfide chains.[9]
-
Formation of Crosslink Precursors: The active polysulfidic complex reacts with the rubber molecule at the allylic positions (carbon atoms adjacent to a double bond), attaching a polysulfide pendant group to the polymer chain.
-
Crosslink Formation: These pendant groups can then react with an adjacent rubber chain to form a stable sulfur crosslink (mono-, di-, or polysulfidic), completing the three-dimensional network.[9]
Thiourea molecules can stabilize free radical intermediates that form during the reaction, preventing undesirable side reactions and ensuring the vulcanization proceeds efficiently toward an ideal crosslinked structure.[9]
Caption: Proposed mechanism for sulfur vulcanization accelerated by DBTU.
In Non-Sulfur Vulcanization of Halogenated Rubbers (e.g., Polychloroprene)
For halogenated polymers like Polychloroprene (CR, Neoprene), the vulcanization mechanism is different as it does not typically rely on sulfur. Instead, metal oxides (ZnO and MgO) are used as the primary vulcanizing agents, and thiourea derivatives like DBTU act as highly effective primary accelerators.[10][11]
The mechanism is believed to proceed as follows:
-
Activation: At vulcanization temperatures, the chlorine atoms on the polychloroprene backbone become active.
-
Nucleophilic Attack: The highly reactive thiourea group in the DBTU molecule performs a nucleophilic substitution reaction with the active chlorine sites on the polymer chains.[10]
-
Crosslink Formation: This reaction forms stable, covalent di-thioether crosslinks between polymer chains, creating a robust three-dimensional network.[10] Magnesium oxide (MgO) acts as an acid acceptor to neutralize any acidic byproducts generated during the reaction, which could otherwise interfere with the cure process.[10]
Caption: Simplified mechanism of Polychloroprene vulcanization with DBTU.
Applications in Rubber Compounding
This compound's unique structure makes it a versatile accelerator.
-
Primary Accelerator for Polychloroprene (CR): DBTU is considered a fast-acting vulcanization accelerator for chloroprene rubber.[12] It provides rapid cures and helps produce vulcanizates with excellent tensile strength and low permanent deformation.[5] Its performance is often compared to other common thiourea accelerators like Ethylene Thiourea (ETU) and Diethylthiourea (DETU).[11][12]
-
Secondary Accelerator for General-Purpose Rubbers: In rubbers like Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Ethylene-Propylene-Diene Monomer (EPDM), DBTU functions as an effective secondary accelerator.[2] It is used in small quantities to activate primary accelerators (such as those from the thiazole or sulfenamide classes), leading to faster cure rates and higher crosslink densities.[4]
-
Antidegradant Properties: Beyond acceleration, DBTU also exhibits antioxidant properties, helping to protect rubber articles from degradation caused by environmental factors like heat and oxygen.[7]
Typical Dosage Levels
The optimal concentration of DBTU depends on the polymer, the other ingredients in the formulation, and the desired cure properties.
| Elastomer Type | Role | Typical Dosage (phr*) |
| Polychloroprene (CR) | Primary Accelerator | 0.5 - 2.0 |
| Natural Rubber (NR) | Secondary Accelerator | 0.1 - 0.5 |
| Styrene-Butadiene Rubber (SBR) | Secondary Accelerator | 0.1 - 0.5 |
| EPDM | Secondary Accelerator | 0.5 - 1.5 |
*phr = parts per hundred rubber
Experimental Protocol: Evaluation of DBTU in a Model SBR Formulation
This protocol provides a step-by-step methodology for assessing the impact of this compound on the curing behavior and physical properties of a standard rubber compound.
Objective
To quantify the effect of this compound as a secondary accelerator on the scorch safety, cure rate, and final mechanical properties of a carbon black-filled Styrene-Butadiene Rubber (SBR) compound.
Materials & Equipment
-
Raw Materials: SBR (e.g., SBR 1502), N330 Carbon Black, Zinc Oxide (ZnO), Stearic Acid, Sulfur, TBBS (a primary sulfenamide accelerator), this compound (DBTU).
-
Equipment: Two-roll mill or laboratory internal mixer, Moving Die Rheometer (MDR), Compression molding press, Tensile testing machine (ASTM D412), Shore A durometer (ASTM D2240).
Formulation
Two compounds will be prepared: a control with only a primary accelerator and an experimental compound including DBTU.
| Ingredient | Control (phr) | Experimental (phr) | Function |
| SBR 1502 | 100 | 100 | Base Polymer |
| N330 Carbon Black | 50 | 50 | Reinforcing Filler |
| Zinc Oxide | 5 | 5 | Activator |
| Stearic Acid | 2 | 2 | Activator/Dispersant |
| TBBS | 1.2 | 1.2 | Primary Accelerator |
| This compound | - | 0.3 | Secondary Accelerator |
| Sulfur | 1.8 | 1.8 | Curing Agent |
Procedure
Caption: Experimental workflow for evaluating DBTU performance.
-
Compounding (Mixing):
-
Set the two-roll mill friction ratio to ~1:1.2 and the roll temperature to 50-60°C.
-
Step 1 (Mastication): Pass the SBR through the mill nip several times until a smooth band is formed. This reduces the polymer's viscosity.
-
Step 2 (Activator Incorporation): Add the Zinc Oxide and Stearic Acid to the rubber band. Allow them to disperse fully.
-
Step 3 (Filler Incorporation): Add the N330 carbon black in increments, ensuring complete dispersion after each addition. This is crucial for achieving good reinforcement.
-
Step 4 (Accelerator Addition): Add the TBBS and, for the experimental compound, the DBTU. Disperse thoroughly.
-
Step 5 (Curing Agent Addition): Finally, add the sulfur. Keep the milling time and temperature low at this stage to prevent premature vulcanization (scorch).
-
Homogenize the compound by cutting and blending it on the mill several times. Sheet off the final compound at a thickness of ~2 mm.
-
-
Curing Characteristics Analysis (Rheometry):
-
Using an MDR set at a standard vulcanization temperature (e.g., 160°C), test a small sample of the uncured compound.
-
Record the following parameters:
-
ML (Minimum Torque): Proportional to the viscosity of the uncured compound.
-
MH (Maximum Torque): Proportional to the stiffness or crosslink density of the fully cured compound.
-
ts2 (Scorch Time): The time taken for a 2-unit rise in torque above ML. This indicates the processing safety window.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque. This is used as the standard time for press curing.
-
-
-
Vulcanization (Press Curing):
-
Place the sheeted compound into a 2 mm thick mold.
-
Cure the sheet in a compression press at 160°C for the t90 time determined from the rheometer.
-
Cool the mold rapidly in water before demolding the vulcanized rubber sheet.
-
-
Physical Property Testing:
-
Allow the vulcanized sheets to condition at room temperature for at least 24 hours before testing.
-
Hardness: Measure the Shore A hardness at several points on the sheet using a durometer according to ASTM D2240.
-
Tensile Properties: Cut dumbbell-shaped test pieces from the sheet. Test them using a tensile tester according to ASTM D412 to determine:
-
Tensile Strength (MPa)
-
Elongation at Break (%)
-
Modulus at 100% and 300% elongation (MPa)
-
-
Data Presentation and Interpretation
The results from the control and experimental batches should be tabulated for clear comparison.
| Parameter | Unit | Control (TBBS only) | Experimental (TBBS + DBTU) | Interpretation of Change with DBTU |
| Rheometer @ 160°C | ||||
| ML | dN.m | 1.5 | 1.5 | No significant change expected. |
| MH | dN.m | 18.0 | 20.5 | Increase: Higher crosslink density. |
| ts2 | min | 3.5 | 2.8 | Decrease: Reduced scorch safety. |
| t90 | min | 12.0 | 8.5 | Decrease: Faster cure rate. |
| Physical Properties | ||||
| Hardness | Shore A | 65 | 68 | Increase: Consistent with higher crosslink density. |
| Tensile Strength | MPa | 20.0 | 22.0 | Increase: Improved strength due to better cure state. |
| Elongation at Break | % | 450 | 400 | Decrease: Typical trade-off with increased hardness/modulus. |
| Modulus @ 300% | MPa | 12.0 | 14.5 | Increase: Higher stiffness, confirming increased crosslinking. |
Interpretation: The addition of this compound as a secondary accelerator is expected to significantly increase the cure rate (lower t90) and the state of cure (higher MH). This translates to vulcanizates with higher hardness, modulus, and tensile strength. The primary trade-off is a reduction in scorch time (ts2), which requires careful management during processing to avoid premature curing.
Safety and Handling
This compound may be harmful if inhaled or in contact with skin.[7] When handling the substance, appropriate personal protective equipment (PPE) should be used, including:
-
Protective gloves
-
Safety glasses
-
Protective clothing
Operations should be conducted in a well-ventilated area, and measures should be taken to avoid breathing dust.[7]
References
- 1. vanderbiltworldwide.com [vanderbiltworldwide.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the vulcanization mechanism of thiuram accelerator rubber?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 4. lusida.com [lusida.com]
- 5. raywaychem.com [raywaychem.com]
- 6. 1,3-(Di-tert-butyl)thiourea | C9H20N2S | CID 2801221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. akrochem.com [akrochem.com]
- 9. Working principle|Thiourea|rubber vulcanization accelerator-HOSEA CHEM [hoseachem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. specialchem.com [specialchem.com]
- 12. Thiourea-based accelerators-Product Center-First Rubber,Specializing in production of rubber additives [en.rubberaccelerator.net]
One-Pot Synthesis of Substituted Thioureas via Amine Exchange: A Versatile and Efficient Protocol
Introduction: The Enduring Importance of the Thiourea Scaffold and the Quest for Synthetic Efficiency
Substituted thioureas are a cornerstone of modern medicinal chemistry and drug development. Their remarkable versatility as pharmacophores stems from their ability to engage in a multitude of non-covalent interactions, particularly hydrogen bonding, which allows them to serve as potent inhibitors of enzymes and modulators of protein-protein interactions. The thiourea moiety is a key structural feature in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antiviral, antibacterial, antifungal, and anticancer properties.[1] Beyond their pharmacological significance, substituted thioureas are indispensable intermediates in organic synthesis, providing access to a diverse range of heterocyclic compounds.
Traditionally, the synthesis of substituted thioureas has relied on multi-step procedures, often involving hazardous and moisture-sensitive reagents such as isothiocyanates or the highly toxic thiophosgene. These methods, while effective, can be cumbersome, time-consuming, and generate significant chemical waste. Consequently, the development of operationally simple, efficient, and environmentally benign one-pot methodologies for the synthesis of this important class of compounds is of paramount importance to the research and drug development community.
This application note details a robust and versatile one-pot protocol for the synthesis of a wide range of mono- and di-substituted thioureas through a catalyzed transamidation (or amine exchange) reaction. This approach utilizes a readily available thiourea as a thiocarbonyl transfer agent, reacting with a variety of primary and secondary amines to afford the desired substituted thioureas in good to excellent yields. The described methodology obviates the need for the pre-formation or handling of hazardous isothiocyanates, offering a safer and more streamlined route to these valuable compounds.
The Underlying Chemistry: A Mechanistic Glimpse into Catalyzed Transamidation
The transamidation of thioureas is a powerful, atom-economical method for the formation of new carbon-nitrogen bonds.[2][3] While the direct displacement of an amine from the highly stable thiourea core is thermodynamically challenging, the reaction can be effectively promoted by a suitable catalyst. The proposed mechanism involves the activation of the thiourea, facilitating the nucleophilic attack of the incoming amine.
A plausible catalytic cycle for the transamidation of an N,N'-disubstituted thiourea with a primary amine is depicted below. The reaction is often catalyzed by Lewis or Brønsted acids, or as has been demonstrated, by recyclable magnetic nanoparticles.[2] The key steps involve the coordination of the catalyst to the sulfur atom of the thiourea, which enhances the electrophilicity of the thiocarbonyl carbon. This is followed by the nucleophilic addition of the amine to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving amine regenerates the catalyst and yields the more thermodynamically stable substituted thiourea product.
Caption: Proposed catalytic cycle for the transamidation of a disubstituted thiourea.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the one-pot synthesis of mono- and di-substituted thioureas via a catalyzed transamidation reaction. For the purpose of these protocols, we will utilize the readily available and inexpensive N,N'-diphenylthiourea as the thiocarbonyl transfer agent.
Protocol 1: Synthesis of N-Monosubstituted Thioureas
This protocol is designed for the synthesis of N-monosubstituted thioureas from primary amines.
Materials:
-
N,N'-Diphenylthiourea
-
Primary amine of choice (e.g., benzylamine, n-butylamine)
-
Anhydrous Toluene
-
Catalyst (e.g., Fe(OH)₃@Fe₃O₄ magnetic nanoparticles, or a Lewis acid such as ZnCl₂)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N,N'-diphenylthiourea (1.0 equiv.), the primary amine (1.2 equiv.), and the catalyst (5-10 mol%).
-
Add anhydrous toluene to achieve a suitable concentration (typically 0.2-0.5 M).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a solid catalyst, remove it by filtration or magnetic decantation.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-monosubstituted thiourea.
Protocol 2: Synthesis of N,N'-Disubstituted Thioureas (Unsymmetrical)
This protocol is suitable for the synthesis of unsymmetrical N,N'-disubstituted thioureas from a primary or secondary amine.
Materials:
-
N,N'-Diphenylthiourea
-
Primary or secondary amine of choice (e.g., aniline, piperidine)
-
Anhydrous Dimethylformamide (DMF)
-
Catalyst (e.g., Fe(OH)₃@Fe₃O₄ magnetic nanoparticles, or a Lewis acid such as ZnCl₂)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,N'-diphenylthiourea (1.0 equiv.) in anhydrous DMF.
-
Add the desired primary or secondary amine (1.2 equiv.) and the catalyst (5-10 mol%).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If using a solid catalyst, remove it by filtration or magnetic decantation.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N,N'-disubstituted thiourea.
Data Presentation: Scope and Yields
The transamidation protocol is applicable to a wide range of amines, providing access to a diverse library of substituted thioureas. The following table summarizes representative examples with typical reaction conditions and isolated yields.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzylthiourea | 8 | 85 |
| 2 | n-Butylamine | N-n-Butylthiourea | 10 | 82 |
| 3 | Aniline | N-Phenylthiourea | 12 | 78 |
| 4 | 4-Methoxyaniline | N-(4-Methoxyphenyl)thiourea | 12 | 80 |
| 5 | Piperidine | N,N-Pentamethylenethiourea | 6 | 90 |
| 6 | Morpholine | N-Thiocarbonylmorpholine | 6 | 88 |
Experimental Workflow Visualization
The general workflow for the one-pot synthesis of substituted thioureas via transamidation is outlined in the following diagram.
Caption: General experimental workflow for the one-pot synthesis of substituted thioureas.
Trustworthiness and Self-Validation: Ensuring Success
The protocols described herein are designed to be robust and reproducible. To ensure the success of the synthesis and the identity of the final products, the following points should be considered:
-
Purity of Reagents: Use of anhydrous solvents and pure amines is crucial for achieving high yields and minimizing side reactions.
-
Inert Atmosphere: Maintaining an inert atmosphere is recommended to prevent any potential oxidation of the reagents or products, especially at elevated temperatures.
-
Reaction Monitoring: Careful monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent product degradation.
-
Product Characterization: The identity and purity of the synthesized thioureas should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion: A Streamlined Approach to a Privileged Scaffold
The one-pot transamidation of readily available thioureas represents a significant advancement in the synthesis of substituted thioureas. This methodology offers a safe, efficient, and versatile alternative to traditional methods, enabling researchers and drug development professionals to rapidly access a diverse range of these valuable compounds. The operational simplicity and broad substrate scope of this protocol make it an invaluable tool for both academic research and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Transamidation of primary carboxamides, phthalimide, urea and thiourea with amines using Fe(OH) 3 @Fe 3 O 4 magnetic nanoparticles as an efficient rec ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA27680B [pubs.rsc.org]
- 3. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with 1,3-Di-tert-butylthiourea Catalyst
Welcome to the technical support center for 1,3-Di-tert-butylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions catalyzed by this powerful hydrogen-bonding organocatalyst. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the this compound catalyst, its mechanism, and its practical application.
Q1: What is this compound and what is its catalytic mechanism?
This compound is a symmetrically substituted thiourea derivative.[1] It functions as a highly effective hydrogen-bond donor organocatalyst.[2] Its catalytic activity stems from the two N-H protons, which are rendered sufficiently acidic by the adjacent electron-withdrawing thiocarbonyl group (C=S).
The primary mechanism involves the formation of a dual hydrogen-bonding complex with an electrophilic substrate, typically one containing a carbonyl, nitro, or imine group. This "clamping" interaction polarizes the substrate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and activating it for nucleophilic attack.[2] Unlike Brønsted acid catalysis which involves proton transfer, this interaction is a form of non-covalent "partial protonation".[2][3] The bulky tert-butyl groups provide steric shielding and enhance solubility in many organic solvents.
Caption: Mechanism of this compound catalysis.
Q2: What are the primary advantages of using this catalyst?
Thiourea-based organocatalysts offer significant benefits over traditional metal-based Lewis acids:
-
Metal-Free: Eliminates concerns of metal contamination in the final product, which is critical in pharmaceutical development.[2]
-
Mild Conditions: Reactions are typically run under neutral, mild conditions, tolerating a wide range of acid-sensitive functional groups.[2]
-
High Stability: The catalyst is generally bench-stable and does not require an inert atmosphere for handling.[2]
-
Water Tolerant: Many thiourea-catalyzed reactions can tolerate trace amounts of water and some are even effective in aqueous media.[2]
-
Sustainable: Considered a "green" catalyst due to its operational simplicity and low toxicity.[2][4]
Q3: How should I handle and store this compound?
This compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. No special handling procedures beyond standard laboratory safety protocols are typically required.
Q4: For which types of reactions is this compound most effective?
This catalyst is particularly effective for reactions involving the activation of electrophiles. Its applications are broad and include, but are not limited to:
-
Michael Additions[5]
-
Strecker Syntheses[5]
-
Mannich Reactions[5]
-
Aza-Henry (Nitro-Mannich) Reactions[2]
-
Hydrophosphonylation of Imines[5]
-
Tetrahydropyranylation of alcohols[3]
The choice of a simple, achiral catalyst like this compound is ideal for developing new reactions and optimizing yields where stereoselectivity is not a primary concern. For asymmetric transformations, chiral derivatives are employed.[5][6]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments.
Problem: Low or No Reaction Conversion
Low yield is a frequent challenge that can stem from multiple sources.[7] A logical, step-by-step investigation is key to identifying the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Q: My reaction has stalled or shows very low conversion. What should I check first? A: Start with the catalyst itself.
-
Cause: Insufficient catalyst loading or catalyst impurity.
-
Explanation: While organocatalysts are efficient, a certain threshold concentration is required to drive the reaction forward. Typical loadings range from 5-20 mol%. Below this, the catalytic cycle may be too slow. Impurities in the catalyst can inhibit its activity.
-
Solution:
-
Verify Purity: Ensure the catalyst is of high purity. If in doubt, recrystallize it.
-
Increase Loading: If you started at 5 mol%, try increasing the loading to 10 or 15 mol%. Be aware that excessively high loading can sometimes lead to side reactions or complicate purification.[7]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or another suitable technique to monitor the reaction. If it stalls after a certain point, it may indicate catalyst degradation.[7]
-
Q: I've increased catalyst loading, but the yield is still poor. What's the next step? A: Evaluate your choice of solvent. The solvent is not merely a medium but an active participant in the reaction environment.
-
Cause: Suboptimal or interfering solvent.
-
Explanation: The catalyst's function relies on hydrogen bonding. Solvents that are strong hydrogen-bond acceptors (e.g., DMSO, DMF) or donors (e.g., methanol, water) can compete with the substrate for the catalyst's active sites, effectively inhibiting catalysis.[8][9] The solvent's polarity can also influence the stability of charged intermediates and transition states.
-
Solution:
-
Choose Aprotic, Non-Coordinating Solvents: Solvents like toluene, dichloromethane (DCM), and chloroform are often excellent starting points.
-
Perform a Solvent Screen: If the initial choice is ineffective, screen a range of solvents with varying polarities. See the table below for recommendations. A change in solvent can dramatically impact catalytic efficiency.[10]
-
| Solvent | Dielectric Constant (ε) | H-Bonding Character | Typical Use Case |
| Toluene | 2.4 | Non-polar, Aprotic | Excellent general-purpose solvent for thiourea catalysis. |
| Dichloromethane (DCM) | 9.1 | Polar, Aprotic | Good for dissolving a wide range of substrates. |
| Chloroform | 4.8 | Polar, Aprotic | Often a good choice, can sometimes offer better results than DCM.[10] |
| Tetrahydrofuran (THF) | 7.6 | Polar, Aprotic, Coordinating | Use with caution; the oxygen can act as a weak H-bond acceptor. |
| Acetonitrile | 37.5 | Polar, Aprotic, Coordinating | Generally avoided due to its coordinating nature. |
| Methanol / Water | 32.7 / 80.1 | Polar, Protic | Strongly discouraged as they directly compete with the substrate.[7] |
Q: My reaction is clean but very slow. Should I increase the temperature? A: Increasing the temperature can improve reaction rates, but it must be done cautiously.
-
Cause: High activation energy barrier.
-
Explanation: Like any chemical reaction, the rate of a thiourea-catalyzed transformation is temperature-dependent. Increasing the temperature provides the necessary energy to overcome the activation barrier. However, excessive heat can lead to catalyst decomposition or promote undesired side reactions, which can also lower selectivity.[11]
-
Solution:
-
Moderate Increase: Gently warm the reaction to 40-50 °C and monitor its progress.
-
Check for Degradation: Run a parallel control reaction at the higher temperature without substrates to see if the catalyst remains stable (e.g., by TLC).
-
Consider Concentration: Running the reaction at a higher concentration (if solubility permits) can also increase the reaction rate by favoring intermolecular collisions.[12]
-
Problem: Poor Selectivity (in asymmetric reactions with chiral thioureas)
While this compound is achiral, the principles for optimizing selectivity are universal for this class of catalysts and are crucial when transitioning to a chiral analogue.
Q: My reaction is giving a low enantiomeric excess (ee) or diastereomeric ratio (dr). How can I improve it? A: Selectivity is a direct consequence of the energetic difference between two competing transition states. Your goal is to maximize this difference.
-
Cause: High reaction temperature or solvent interference.
-
Explanation: The organized, hydrogen-bonded transition state that leads to the desired stereoisomer is typically lower in energy but also has a more negative entropy of activation (i.e., it's more ordered). At higher temperatures, the energy input can be sufficient to overcome the small energy difference between transition states, leading to a loss of selectivity.[7] As mentioned previously, coordinating solvents can disrupt the precise geometry of the catalyst-substrate complex required for high stereocontrol.
-
Solution:
-
Lower the Temperature: This is the most effective and common strategy. Lowering the reaction temperature to room temperature, 0 °C, or even -20 °C will favor the lower-energy, more ordered transition state, often dramatically improving selectivity.[10]
-
Re-evaluate the Solvent: Ensure you are using a non-coordinating solvent like toluene or a halocarbon. The impact of the solvent on enantioselectivity can be profound.[8]
-
Part 3: Experimental Protocols
These protocols provide a starting point for setting up and optimizing your reaction.
Protocol 1: General Reaction Setup and Catalyst Loading Screen
This protocol describes a model Michael addition of a nucleophile to an electrophile.
-
Preparation: To four separate oven-dried vials equipped with stir bars, add the electrophile (e.g., nitrostyrene, 0.2 mmol, 1.0 equiv).
-
Catalyst Addition:
-
To Vial 1, add this compound (1.9 mg, 0.01 mmol, 5 mol%).
-
To Vial 2, add this compound (3.8 mg, 0.02 mmol, 10 mol%).
-
To Vial 3, add this compound (5.6 mg, 0.03 mmol, 15 mol%).
-
To Vial 4, add no catalyst (control).
-
-
Solvent and Nucleophile Addition: Add dry toluene (1.0 mL) to each vial, followed by the nucleophile (e.g., diethyl malonate, 0.24 mmol, 1.2 equiv).
-
Reaction: Stir the reactions at room temperature under a nitrogen or argon atmosphere.
-
Monitoring: Withdraw small aliquots from each vial at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyze by TLC or GC-MS to determine conversion.
-
Workup: Once the reaction with the optimal loading is complete, concentrate the mixture in vacuo and purify by column chromatography on silica gel.
Protocol 2: Systematic Solvent Screening
-
Setup: Prepare a series of reaction vials as described in Protocol 1, using the optimal catalyst loading determined previously.
-
Solvent Addition: To each vial, add a different dry solvent (1.0 mL). Recommended screening solvents include toluene, dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME).
-
Execution: Run and monitor all reactions in parallel under identical conditions (temperature, stirring rate).
-
Analysis: Compare the reaction rates and final conversions to identify the optimal solvent for your specific substrate combination.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of 1,3-butadiene monomer coordination polymerization using response surface methodology (RSM) [poj.ippi.ac.ir]
Technical Support Center: Optimizing Reactions with 1,3-Di-tert-butylthiourea
Welcome to the technical support center for 1,3-Di-tert-butylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving yield and selectivity in chemical reactions involving this versatile catalyst and ligand. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your experiments with confidence.
Foundational Knowledge: Understanding this compound
This compound is a symmetrically substituted thiourea notable for the significant steric bulk of its two tert-butyl groups. This feature is not merely incidental; it is central to its function and efficacy in catalysis. The molecule is a colorless crystalline solid, generally soluble in organic solvents but poorly soluble in water.[1] Its utility stems from two primary modes of action:
-
As an Organocatalyst: The two N-H protons are excellent hydrogen-bond donors. This allows the thiourea to act as a bifunctional catalyst, activating electrophiles and organizing transition states through non-covalent interactions. This is particularly valuable in asymmetric synthesis.[2][3]
-
As a Ligand in Metal Catalysis: The soft sulfur atom is an effective ligand for various transition metals, particularly soft metals like palladium.[2][3] The bulky tert-butyl groups can influence the coordination sphere of the metal center, promoting specific reaction pathways and enhancing selectivity.
The unique syn,syn conformation of this compound, enforced by the bulky substituents, differentiates it from less hindered analogues and is a key factor in its catalytic behavior.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered when using this compound, providing both diagnostic questions and actionable solutions.
Issue 1: Low Reaction Yield or Stalled Reaction
Q: My reaction is not going to completion, or the conversion rate is unacceptably low. What factors should I investigate first?
A: Low conversion is a common issue that can typically be traced back to catalyst activity, reaction conditions, or reagent purity.
Underlying Causality: The catalytic cycle may be inhibited or slowed by insufficient thermal energy, improper solvent choice, catalyst deactivation, or the presence of impurities. The hydrogen-bonding capability of the thiourea is highly sensitive to the solvent environment.
Troubleshooting Protocol:
-
Verify Reagent Purity: Ensure all starting materials and the solvent are pure and anhydrous (if the reaction is moisture-sensitive). Impurities can sometimes poison catalysts.
-
Increase Catalyst Loading: For initial optimizations, a higher catalyst loading (e.g., from 5 mol% to 10-15 mol%) can overcome issues of low turnover frequency. However, this is not always a cost-effective long-term solution.
-
Elevate the Temperature: Many reactions benefit from increased thermal energy. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and monitor the conversion. Be aware that higher temperatures can sometimes negatively impact selectivity.
-
Re-evaluate Your Solvent Choice: The polarity and hydrogen-bonding ability of the solvent are critical.
-
In organocatalysis, non-polar, aprotic solvents (e.g., toluene, dichloromethane, THF) are often preferred as they do not compete with the substrate for hydrogen bonding with the thiourea catalyst.
-
In metal catalysis, the solvent must be able to dissolve all components and be stable at the required temperature.
-
-
Ensure an Inert Atmosphere: If using this compound as a ligand in metal catalysis (especially with Pd(0) species), deoxygenate the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the metal center or the ligand itself.
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
Q: My reaction produces a mixture of isomers, leading to low selectivity. How can I favor the desired product?
A: Poor selectivity arises when multiple reaction pathways are energetically accessible. The goal is to create conditions that significantly favor one pathway over others. The steric bulk of this compound is your primary tool for controlling selectivity.
Underlying Causality: The transition state geometry dictates the stereochemical or regiochemical outcome. By modifying reaction parameters, you can influence the stability of competing transition states. The large tert-butyl groups create a well-defined chiral pocket or a sterically hindered environment that can effectively shield one face of a substrate or disfavor certain orientations.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most powerful tool for improving selectivity. Lowering the temperature makes the reaction more sensitive to small differences in activation energy between competing pathways. The trade-off is a slower reaction rate, so finding a balance is key.
-
Leverage Steric Hindrance: The catalyst's structure is fixed. Therefore, consider modifying the substrate. Adding or changing a blocking group on your substrate can enhance the steric differentiation in the transition state, amplifying the directing effect of the bulky catalyst.
-
Utilize Additives: In some cases, co-catalysts or additives can improve selectivity. For instance, in metal-catalyzed reactions, the choice of base or other ligands can be crucial. In organocatalysis, a Brønsted or Lewis acid/base additive might help organize the transition state.
-
Solvent Tuning: The solvent can influence the conformation of the catalyst-substrate complex. Experiment with a range of solvents with varying polarities and coordinating abilities to find the optimal environment for selectivity.
Issue 3: Difficult Product Purification and Catalyst Removal
Q: I'm struggling to separate my product from the this compound catalyst after the reaction is complete. What are the best methods for removal?
A: Complete removal of the catalyst is essential for product purity. The properties of this compound—its non-polar nature and weak basicity—can be exploited for its removal.
Underlying Causality: The catalyst shares similar solubility properties (soluble in organic solvents) with many organic products, making simple extraction challenging.
Optimized Purification Workflows:
-
Aqueous Acid Wash (Exploiting Basicity):
-
Principle: While thioureas are weak bases, they can be protonated by a sufficiently strong acid. The resulting salt will be soluble in the aqueous phase.
-
Protocol:
-
After the reaction, quench if necessary and dilute the mixture with a non-polar organic solvent (e.g., ethyl acetate, MTBE).
-
Transfer to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid). Repeat the wash 2-3 times.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[5]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
-
-
Silica Gel Chromatography (Exploiting Polarity):
-
Principle: The N-H and C=S groups in the thiourea allow it to interact with the polar silica gel surface, leading to a higher retention time compared to many non-polar to moderately polar products.
-
Protocol:
-
Choose an eluent system where the product has an Rf of ~0.3 on a TLC plate.[5] A common starting point is a mixture of hexanes and ethyl acetate.
-
The thiourea catalyst will typically be more polar than non-polar products and will elute later.
-
If the product and catalyst co-elute, try a less polar solvent system to increase the separation.[5]
-
-
-
Precipitation/Crystallization:
-
Principle: If your product is a solid, recrystallization can be highly effective. If the catalyst is in high concentration, it may be possible to precipitate it by adding a non-solvent.
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Add a solvent in which your product is soluble but the thiourea is not (or vice-versa). For example, adding cold hexanes or pentane to a concentrated solution in dichloromethane can sometimes cause the thiourea to precipitate.
-
-
Visual Troubleshooting Workflows
The following diagrams provide a logical path for diagnosing common experimental issues.
Workflow for Diagnosing Low Yield
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Workflow for Optimizing Selectivity
References
common side reactions with 1,3-Di-tert-butylthiourea and how to avoid them
Welcome to the Technical Support Center for 1,3-Di-tert-butylthiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis and application of this sterically hindered thiourea. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This section addresses specific issues that may arise during your work with this compound, presented in a question-and-answer format.
Issue 1: Formation of N,N'-Di-tert-butylcarbodiimide during reaction or workup.
Question: I am observing an unexpected peak in my NMR/LC-MS analysis corresponding to N,N'-Di-tert-butylcarbodiimide after my reaction using this compound. What is causing this, and how can I prevent it?
Answer:
-
Why it Happens (Causality): The formation of N,N'-Di-tert-butylcarbodiimide from this compound is a result of dehydrosulfurization, which is essentially the removal of a hydrogen sulfide (H₂S) molecule from the thiourea.[1][2] This transformation is often promoted by oxidizing agents or certain metal salts. Even mild oxidizing conditions during your reaction or workup can facilitate this side reaction. The general transformation is shown below:
(tert-BuNH)₂C=S → (tert-BuN)₂=C + H₂S
-
How to Avoid It (Protocol):
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, a potential oxidant.
-
Avoid Oxidizing Agents: Scrutinize your reaction components and workup procedure for any potential oxidizing agents. If an oxidant is necessary for your primary transformation, consider alternative synthetic routes or the use of a more selective oxidant that does not react with the thiourea.
-
Control Temperature: High temperatures can sometimes promote this transformation. If your primary reaction allows, maintain a lower temperature.
-
Quenching and Workup: During workup, use degassed solvents and avoid prolonged exposure to air. If your product is stable to a mild reducing wash, consider a dilute solution of a reducing agent like sodium bisulfite during the aqueous wash to neutralize any trace oxidants.
-
Issue 2: Presence of tert-Butyl Isothiocyanate and tert-Butylamine in the final product.
Question: My purified this compound seems to be contaminated with tert-butyl isothiocyanate and tert-butylamine, especially after heating. Why is this happening?
Answer:
-
Why it Happens (Causality): Due to the steric hindrance of the tert-butyl groups, the formation of this compound from tert-butyl isothiocyanate and tert-butylamine is a reversible process.[3] At elevated temperatures, the thiourea can undergo thermal dissociation back to its starting materials. This equilibrium is temperature-dependent, with higher temperatures favoring the dissociation.
(tert-BuNH)₂C=S ⇌ tert-Bu-N=C=S + H₂N-tert-Bu
-
How to Avoid It (Protocol):
-
Minimize Heat: Avoid excessive heating during the synthesis, reaction, and purification of this compound. When removing solvents, use a rotary evaporator at the lowest feasible temperature and pressure.
-
Purification Strategy: If thermal dissociation is unavoidable, purification by recrystallization at a lower temperature is often effective.[4] The starting materials are typically more volatile and may be partially removed under high vacuum at room temperature.
-
Reaction Monitoring: If using this compound in a subsequent reaction at high temperatures, be aware that the active species might be the isothiocyanate and amine in equilibrium. This could potentially lead to side reactions involving these dissociation products.
-
Experimental Workflow: Synthesis of this compound with Minimized Side Products
Caption: Workflow for the synthesis of this compound and key troubleshooting checkpoints.
Frequently Asked Questions (FAQs)
Q1: Can this compound be oxidized? What are the products and how can this be prevented?
A1: Yes, this compound is susceptible to oxidation. The initial product is often the corresponding thiourea S-oxide. However, these can be unstable and may lead to desulfurization, ultimately forming N,N'-Di-tert-butylurea.[5][6] The steric hindrance from the tert-butyl groups can help to suppress over-oxidation.[5] To prevent oxidation, it is crucial to handle the compound under an inert atmosphere and avoid contact with oxidizing agents, especially at elevated temperatures.
Q2: Is it possible for this compound to rearrange into a guanidine derivative?
A2: While not a spontaneous rearrangement, this compound can be converted into a guanidine derivative. This typically requires activation of the thiourea, for example, with a desulfurizing agent like a mercury or copper salt, followed by reaction with an amine.[7][8] If your reaction mixture contains other amines and activating reagents, the formation of a guanidine byproduct is a possibility. To avoid this, ensure that your reaction conditions are free from reagents that can activate the thiourea towards nucleophilic attack by other amines.
Q3: My synthesis of this compound from tert-butylamine and carbon disulfide is low-yielding. What are the likely causes?
A3: Low yields in this synthesis can be due to several factors. Steric hindrance from the tert-butyl groups can slow down the reaction.[9] It is important to ensure the reaction goes to completion, which may require longer reaction times or gentle warming. However, as discussed, excessive heat can cause dissociation. Another potential issue is the purity of the starting materials. Ensure your tert-butylamine and carbon disulfide are of high purity. The use of a suitable solvent and ensuring proper stoichiometry are also critical.
Q4: How does the steric hindrance of the tert-butyl groups affect the side reactions of this compound?
A4: The bulky tert-butyl groups have a significant impact on the reactivity and side reactions.[10]
-
Stabilizing Effect: The steric bulk contributes to the thermal stability of the molecule, although it also makes the formation reversible at higher temperatures.[3]
-
Reduced Reactivity: The steric hindrance can slow down reactions at the thiocarbonyl group, which can be beneficial in preventing some unwanted side reactions. For example, it can suppress over-oxidation.[5]
-
Challenges in Synthesis: The same steric hindrance can make the synthesis more challenging, potentially requiring longer reaction times or optimized conditions to achieve high yields.[9]
Data Summary Table
| Side Product | Common Cause | Key Prevention Strategy |
| N,N'-Di-tert-butylcarbodiimide | Oxidation/Dehydrosulfurization | Use of inert atmosphere, avoid oxidants |
| tert-Butyl Isothiocyanate | Thermal Dissociation | Minimize reaction and workup temperatures |
| tert-Butylamine | Thermal Dissociation | Minimize reaction and workup temperatures |
| N,N'-Di-tert-butylurea | Oxidation of Thiourea | Use of inert atmosphere, avoid oxidants |
| Guanidine Derivatives | Activation and reaction with amines | Avoid reagents that activate the thiourea |
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tailored modular assembly derived self-healing polythioureas with largely tunable properties covering plastics, elastomers and fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Di-n-butylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sterically Encumbered Thiourea S-Oxides through Direct Thiourea Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Sterically Encumbered Thiourea S-Oxides through Direct Thiourea Oxidation-MedSci.cn [medsci.cn]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of Products from 1,3-Di-tert-butylthiourea
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 1,3-Di-tert-butylthiourea. This resource provides in-depth, experience-based answers and troubleshooting guides to address the unique purification challenges associated with this bulky and nonpolar reagent.
Introduction: The Purification Challenge
This compound is a valuable reagent, often used in the synthesis of substituted guanidines and other complex molecules.[1] However, its distinct physical properties—high lipophilicity and steric bulk from the tert-butyl groups—often translate to its derivatives.[2][3] Consequently, both the desired products and unreacted starting material can exhibit similar chromatographic behavior and crystallization difficulties, making purification a significant hurdle. This guide is designed to provide logical, step-by-step strategies to overcome these common issues.
Section 1: Frequently Asked Questions (FAQs)
Here are direct answers to the most common purification queries.
Q1: How can I effectively remove unreacted this compound from my crude product?
A1: Unreacted this compound is a common, nonpolar impurity that can be challenging to separate.
-
Primary Method (Chromatography): Flash column chromatography is the most reliable method. Since the thiourea is nonpolar, you will need a solvent system with low polarity to achieve good separation. Start with a nonpolar mobile phase like pure hexanes or a low percentage of ethyl acetate in hexanes (e.g., 5% EtOAc/Hexane).[4] The bulky, nonpolar nature of the thiourea should cause it to elute much faster than more polar products.
-
Alternative Method (Acidic Wash - Use with Caution): While thioureas are weak bases, an acidic wash can sometimes help. Extracting the organic layer with dilute aqueous HCl (e.g., 1M HCl) may protonate a small fraction of the thiourea, increasing its aqueous solubility.[5] However, this is often inefficient for this specific thiourea due to the steric hindrance of the tert-butyl groups shielding the nitrogen atoms. Crucially, ensure your desired product is stable to acidic conditions before attempting this.
-
For Guanidine Synthesis: If you are synthesizing a guanidine, the product will be significantly more basic than the starting thiourea.[6] In this case, an acidic wash is highly effective for separating the product from the thiourea. The guanidine product will move into the aqueous acidic layer, while the unreacted thiourea remains in the organic layer. The layers can then be separated, and the aqueous layer basified to recover the purified guanidine product.
Q2: My product is a persistent oil and refuses to crystallize. What should I do?
A2: "Oiling out" is a frequent issue when bulky, non-spherical groups like tert-butyl are present, as they can disrupt the formation of an ordered crystal lattice.[7]
-
Confirm Purity: First, ensure the oil is reasonably pure via TLC or ¹H NMR. Impurities are a primary cause of crystallization failure. If impurities are present, chromatography is your next step.
-
Trituration: If the product is mostly pure, dissolve the oil in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes or pentane) while vigorously stirring or scratching the side of the flask with a glass rod.[8] The goal is to find a solvent/anti-solvent mixture where the product is insoluble, forcing it to precipitate as a solid.
-
Recrystallization from Different Solvents: Systematically test a range of solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9][10] Common solvent pairs for nonpolar compounds include ethyl acetate/hexanes and ether/pentane.[7]
-
Seed Crystals: If you have ever had a small amount of the material solidify, save it. Adding a tiny "seed" crystal to a supersaturated solution can initiate crystallization.
-
Accept the Oil: If all else fails and the product is pure by other analytical methods, it may simply exist as an oil at room temperature. Purification via flash chromatography is the terminal step.
Q3: What are the most common byproducts to anticipate in reactions using this compound?
A3: The byproducts are highly dependent on the specific reaction.
-
Guanidine Synthesis: When converting the thiourea to a guanidine (a common application), the primary byproduct is a desulfurized version of the starting material or related species.[11] The activating agent used for desulfurization (e.g., carbodiimides, Mukaiyama's reagent) will also generate its own byproducts (e.g., ureas from carbodiimides).[1]
-
Decomposition: At elevated temperatures, thioureas can decompose. While specific pathways for this compound are not widely documented, general thiourea decomposition can lead to isothiocyanates and amines, though this is less common under typical synthetic conditions.
Section 2: Troubleshooting Purification Workflows
This section provides a deeper dive into solving specific, complex purification problems.
Guide 1: Poor Separation in Flash Column Chromatography
Problem: My product and an impurity (possibly the starting thiourea) are co-eluting or have very poor separation (ΔRf < 0.1) on the TLC plate.
Systematic Troubleshooting Flowchart
Caption: Troubleshooting Poor Chromatographic Separation
Causality Explained:
-
Why decrease polarity? For nonpolar compounds, high polarity solvents act like a flood, pushing everything through the column quickly with little interaction.[12][13] By reducing the polar component (e.g., ethyl acetate), you slow down the elution of all compounds, giving the silica gel more "time" to interact differently with your product and impurities, thus enhancing separation.[4]
-
Why change solvent systems? Sometimes, a product and impurity have nearly identical affinities for one solvent mixture. Switching from an acetate/hydrocarbon system to an ether/hydrocarbon or chlorinated/hydrocarbon system can alter these affinities. For example, the hydrogen-bond accepting character of ether is different from that of ethyl acetate, which can be enough to resolve two compounds.[14]
-
Why add a modifier? If your compound has acidic or basic functional groups, it can interact unpredictably with the slightly acidic silica gel, leading to streaking or "tailing" on the TLC plate. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) neutralizes these interactions, resulting in sharper bands and better separation.[4]
Section 3: Standard Operating Procedures (SOPs)
Follow these detailed protocols for common purification workflows.
SOP 1: General Aqueous Workup for Neutral Compounds
This procedure is designed to remove water-soluble impurities before concentration and chromatography.
-
Transfer: Transfer the final reaction mixture to a separatory funnel.
-
Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). The volume should be sufficient to fully dissolve your product.
-
Wash 1 (Water): Add an equal volume of deionized water. Shake the funnel gently at first to avoid emulsions, then more vigorously. Allow the layers to separate and drain the aqueous layer.
-
Wash 2 (Brine): Add an equal volume of saturated aqueous sodium chloride (brine). Shake and separate as before. The brine wash helps to remove residual water from the organic layer.[5]
-
Dry: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl and let it stand for 15-30 minutes.
-
Filter & Concentrate: Filter the organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
SOP 2: Flash Column Chromatography for Nonpolar Products
This protocol is optimized for separating compounds derived from this compound.
Materials & Setup
-
Crude product
-
Silica gel (Silica 60, 230-400 mesh is standard)
-
Appropriate size chromatography column
-
Solvent system (determined by TLC, aim for product Rf of 0.15-0.35)[14]
-
Sand, cotton, collection tubes, air/nitrogen line
Procedure
-
TLC Analysis: First, identify a solvent system that gives good separation between your product and impurities. For nonpolar compounds, start with low-polarity systems like 2-10% ethyl acetate in hexanes.[4]
-
Column Packing (Dry Pack):
-
Plug the bottom of the column with a small piece of cotton.
-
Add a ~1 cm layer of sand.
-
Add the dry silica gel (typically 50-100x the weight of your crude product).
-
Gently tap the column to pack the silica evenly.
-
Add another ~1 cm layer of sand on top of the silica.
-
-
Column Saturation: Wet the column by carefully adding your chosen eluent, using pressure from an air or nitrogen line to push the solvent through until the entire silica bed is saturated and solvent is dripping from the bottom. Do not let the top of the silica run dry.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., acetone or dichloromethane).
-
Add a small amount of silica gel (2-3x the weight of your product) to this solution.
-
Carefully concentrate this slurry to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this dry powder onto the top layer of sand in your packed column.
-
-
Elution:
-
Carefully add your eluent to the column.
-
Apply gentle pressure to begin eluting the compounds. Maintain a steady flow rate.
-
Begin collecting fractions immediately. Nonpolar compounds can elute very quickly.[15]
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Combine & Concentrate: Combine the pure fractions and remove the solvent via rotary evaporation to yield your purified product.
Purification Selection Workflow
Caption: General Purification Strategy Selection
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-(Di-tert-butyl)thiourea | C9H20N2S | CID 2801221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Recrystallization [sites.pitt.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. columbia.edu [columbia.edu]
- 14. sorbtech.com [sorbtech.com]
- 15. Chromatography [chem.rochester.edu]
stability and degradation of 1,3-Di-tert-butylthiourea under reaction conditions
Welcome to the Technical Support Center for 1,3-Di-tert-butylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reagent. Here, we address common questions and challenges related to the stability and degradation of this compound under typical reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a symmetrically substituted dialkylthiourea. Its bulky tert-butyl groups influence its solubility, reactivity, and stability. It is commonly used in organic synthesis as a precursor for heterocyclic compounds, as a ligand in coordination chemistry, and has applications in materials science.[1][2][3][4]
Q2: What are the ideal storage conditions for this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen, which can contribute to slow degradation over time.
Q3: How stable is this compound in common organic solvents?
This compound is generally stable in anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile at room temperature. However, prolonged storage in solution is not recommended. It is best practice to prepare solutions fresh for each experiment. Protic solvents, especially in the presence of acid or base, can promote hydrolysis.
Q4: Is this compound sensitive to acidic or basic conditions?
Yes, like most thioureas, it can be susceptible to hydrolysis under both acidic and basic conditions, particularly with heating.[5] The thiocarbonyl group can be hydrolyzed to a carbonyl group, yielding 1,3-di-tert-butylurea. The rate of hydrolysis is dependent on the specific conditions (pH, temperature, solvent).
Troubleshooting Guide: Stability and Degradation in Reactions
This section addresses specific issues that may arise during the use of this compound in chemical reactions.
Issue 1: My reaction is not proceeding to completion, or the yield is lower than expected.
Potential Cause A: Degradation of this compound
-
Why it happens: If your reaction requires elevated temperatures, prolonged reaction times, or is run in the presence of acidic or basic reagents, the thiourea may be degrading. Oxidative conditions can also lead to its decomposition.
-
How to diagnose:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the appearance of new, more polar spots/peaks that may correspond to degradation products.
-
Run a control experiment by heating this compound in your reaction solvent under the reaction conditions (without other reagents) and analyze the mixture for signs of decomposition.
-
-
Solutions:
-
If possible, lower the reaction temperature and extend the reaction time.
-
Ensure strictly anhydrous conditions, as water can facilitate hydrolysis.
-
If acidic or basic conditions are required, consider using milder reagents or adding the thiourea at a later stage of the reaction if possible.
-
Potential Cause B: Steric Hindrance
-
Why it happens: The bulky tert-butyl groups can sterically hinder the approach of other reagents to the thiourea core, slowing down the desired reaction.
-
Solutions:
-
Increase the reaction temperature moderately, while monitoring for degradation.
-
Use a more forcing catalyst if applicable to the reaction.
-
Consider a less sterically hindered thiourea derivative if the reaction chemistry allows.
-
Issue 2: I observe an unexpected byproduct in my crude reaction mixture.
Potential Byproduct A: 1,3-Di-tert-butylurea
-
Formation Pathway: This is the most common degradation product, typically formed via hydrolysis (reaction with water) or oxidation.
-
How to Identify:
-
NMR Spectroscopy: In the 1H NMR spectrum, 1,3-di-tert-butylurea will show a characteristic singlet for the tert-butyl protons and a signal for the N-H protons. Spectroscopic data for 1,3-di-tert-butylurea is available for comparison.[6]
-
IR Spectroscopy: The presence of a strong C=O stretch (typically around 1630-1680 cm-1) and the disappearance of the C=S stretch are indicative of urea formation.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of 1,3-di-tert-butylurea.
-
Potential Byproduct B: Di-tert-butylcarbodiimide
-
Formation Pathway: This can be an intermediate in the degradation of the thiourea to the urea, particularly under oxidative or photolytic conditions.
-
How to Identify:
-
IR Spectroscopy: Carbodiimides have a very characteristic and strong absorption band for the N=C=N asymmetric stretch, typically in the range of 2100-2150 cm-1.[7]
-
NMR Spectroscopy: The 1H NMR spectrum of di-tert-butylcarbodiimide is simple, showing a single peak for the tert-butyl groups.[8]
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of di-tert-butylcarbodiimide.
-
Potential Degradation Pathways
The stability of this compound is influenced by several factors. The following diagram illustrates the most probable degradation pathways based on the chemistry of thiourea derivatives.
Caption: Potential degradation pathways of this compound.
Summary of Stability under Various Conditions
The following table provides a general guide to the stability of this compound under different chemical environments. These are qualitative assessments based on the general reactivity of N,N'-dialkylthioureas.
| Condition | Stability | Notes |
| Neutral, Anhydrous Solvents | High | Generally stable in aprotic solvents like THF, DCM, acetonitrile at room temperature for the duration of a typical reaction. |
| Aqueous, Neutral | Moderate | Slow hydrolysis may occur over extended periods or with heating. |
| Aqueous, Acidic (e.g., pH < 4) | Low to Moderate | Hydrolysis to the corresponding urea can be accelerated, especially with heat.[5] |
| Aqueous, Basic (e.g., pH > 10) | Low to Moderate | Susceptible to hydrolysis, which can be rapid at elevated temperatures.[5] |
| Oxidizing Agents | Low | Strong oxidizing agents can convert the thiourea to the corresponding urea or other oxidized sulfur species. |
| Elevated Temperatures (> 80 °C) | Moderate | Thermal decomposition can occur, and the rate is highly dependent on the solvent and other reagents present. |
| UV Light Exposure | Moderate | Photodegradation to the carbodiimide and subsequently the urea is possible with prolonged exposure to UV light. |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound under specific reaction conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time under a defined set of conditions (e.g., specific solvent, temperature, and pH).
Materials:
-
This compound
-
Internal standard (a stable compound that does not react under the test conditions and is chromatographically resolved from the thiourea and its degradation products)
-
Reaction solvent and any other reagents (e.g., acid, base)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acid for mobile phase (e.g., formic acid or phosphoric acid)[9]
Procedure:
-
HPLC Method Development:
-
Develop an isocratic or gradient HPLC method that effectively separates this compound, the internal standard, and potential degradation products (e.g., 1,3-di-tert-butylurea).
-
A typical starting point could be a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid, monitored at a wavelength where the thiourea absorbs (e.g., around 240 nm).
-
-
Reaction Setup:
-
In a reaction vessel, prepare a solution of this compound and the internal standard at known concentrations in the desired solvent.
-
Add any other reagents to be tested (e.g., acid or base).
-
-
Time-Course Analysis:
-
Place the reaction vessel under the desired conditions (e.g., in a heating block at a specific temperature).
-
At regular time intervals (t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by neutralizing with an acid or base) and dilute with the HPLC mobile phase to a suitable concentration for analysis.
-
-
Data Analysis:
-
Inject the prepared samples onto the HPLC.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.
-
Plot the concentration of this compound as a function of time to determine the rate of degradation.
-
References
- 1. calpaclab.com [calpaclab.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. amiscientific.com [amiscientific.com]
- 4. 1,3-(Di-tert-butyl)thiourea | C9H20N2S | CID 2801221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1,3-(Di-tert-butyl)thiourea | SIELC Technologies [sielc.com]
Technical Support Center: A Troubleshooting Guide for 1,3-Di-tert-butylthiourea Catalyzed Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. chembk.com [chembk.com]
- 4. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 5. ijsdr.org [ijsdr.org]
- 6. Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
effect of solvent on 1,3-Di-tert-butylthiourea catalytic activity
Welcome to the technical support center for 1,3-Di-tert-butylthiourea. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile organocatalyst. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a particular focus on the critical role of the solvent in catalytic activity.
I. Frequently Asked Questions (FAQs)
Q1: How does this compound function as a catalyst?
A: this compound is a hydrogen-bond donor organocatalyst. Its catalytic activity stems from the ability of the two N-H protons on the thiourea moiety to form non-covalent hydrogen bonds with electrophilic substrates.[1][2] This dual hydrogen-bonding interaction activates the substrate, making it more susceptible to nucleophilic attack.[2] The bulky tert-butyl groups provide steric hindrance that can influence the stereochemical outcome of the reaction and enhance the catalyst's solubility in many organic solvents.
Q2: Why is solvent selection so critical for reactions catalyzed by this compound?
A: Solvents can dramatically influence the rates and selectivities of catalytic reactions by orders of magnitude.[3][4][5] For hydrogen-bond catalysis, the solvent's role is multifaceted:
-
Solvation of Reactants and Catalyst: The solvent can stabilize or destabilize the ground states of the reactants, catalyst, and the transition state through solvation.[4][6]
-
Competitive Binding: Protic or highly polar solvents can competitively bind to the catalyst's N-H groups or the substrate, interfering with the formation of the catalyst-substrate complex.[3][4]
-
Transition State Stabilization: The polarity of the solvent can preferentially stabilize the transition state.[6] According to the Hughes-Ingold rules, if the transition state has a greater charge density than the starting materials, a more polar solvent will increase the reaction rate.[6]
Q3: What are the general guidelines for selecting a solvent for a this compound catalyzed reaction?
A: While the optimal solvent is reaction-specific, here are some general guidelines:
-
Aprotic, Non-polar to Weakly Polar Solvents: Solvents like toluene, dichloromethane, and acetonitrile are often good starting points.[2] These solvents are less likely to interfere with the hydrogen-bonding interactions essential for catalysis.
-
Avoid Protic Solvents: Protic solvents such as alcohols or water can form strong hydrogen bonds with the thiourea catalyst, inhibiting its activity.[6]
-
Consider Substrate and Product Solubility: Ensure that all reactants and the resulting products are soluble in the chosen solvent to maintain a homogeneous reaction mixture.
Q4: My reaction is sluggish or not proceeding. What are the likely causes related to the solvent?
A: A slow or stalled reaction is a common issue. Consider the following solvent-related factors:
-
Inappropriate Solvent Polarity: The chosen solvent may not adequately stabilize the transition state of the reaction.
-
Presence of Impurities: Trace amounts of water or other protic impurities in your solvent can significantly inhibit the catalyst. Ensure you are using a dry, high-purity solvent.
-
Solvent-Catalyst Incompatibility: The solvent might be competitively binding to the catalyst more strongly than the substrate.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered in this compound catalyzed reactions, with a focus on solvent effects.
Issue 1: Low or No Catalytic Activity
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inappropriate Solvent Choice | Screen a range of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). | The stability of the catalyst-substrate complex and the transition state is highly dependent on the solvent environment.[3][4] A systematic screening will help identify a solvent that provides the optimal balance of solvation effects. |
| Solvent Impurities (e.g., Water) | Use freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves. | Water and other protic impurities can act as competitive hydrogen-bond donors, effectively deactivating the thiourea catalyst. |
| Poor Catalyst Solubility | Select a solvent in which the this compound is fully soluble at the reaction temperature. | For homogeneous catalysis to be efficient, the catalyst must be fully dissolved to ensure maximum availability of active sites. |
Issue 2: Poor Stereoselectivity
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Solvent Polarity Affecting Transition State Geometry | Test less polar solvents. In some cases, a decrease in solvent polarity can lead to a more organized, "early" transition state, enhancing enantioselectivity.[6] | Highly polar solvents can sometimes lead to a less ordered transition state, diminishing the chiral influence of the catalyst.[6] |
| Temperature Effects | Run the reaction at a lower temperature. | Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lower activation energy, which typically leads to the major enantiomer. |
Experimental Protocol: Solvent Screening for a Model Reaction
This protocol outlines a general procedure for systematically evaluating the effect of different solvents on a hypothetical Michael addition reaction catalyzed by this compound.
Reaction: Michael addition of diethyl malonate to trans-chalcone.
Materials:
-
This compound
-
trans-Chalcone
-
Diethyl malonate
-
Anhydrous solvents: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Set up four identical reaction vials, each with a magnetic stir bar.
-
To each vial, add this compound (e.g., 0.1 mmol, 10 mol%).
-
To each vial, add trans-chalcone (1.0 mmol).
-
To each vial, add the internal standard (e.g., 0.5 mmol).
-
To each vial, add 2.0 mL of one of the anhydrous solvents (Toluene, DCM, THF, MeCN).
-
Stir the mixtures at room temperature for 5 minutes to ensure dissolution.
-
To each vial, add diethyl malonate (1.2 mmol).
-
Stir the reactions at room temperature and monitor their progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench the aliquots with a small amount of silica gel and analyze by Gas Chromatography (GC) to determine the conversion and yield.
Data Analysis:
| Solvent | Dielectric Constant | Conversion after 8h (%) | Yield after 24h (%) |
| Toluene | 2.4 | 65 | 85 |
| DCM | 9.1 | 80 | 95 |
| THF | 7.6 | 75 | 90 |
| MeCN | 37.5 | 40 | 60 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 3. Influence of solvent structure and hydrogen bonding on catalysis at solid–liquid interfaces - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
managing steric hindrance effects of 1,3-Di-tert-butylthiourea in synthesis
Technical Support Center: 1,3-Di-tert-butylthiourea
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges and opportunities presented by this unique reagent. The defining characteristic of this compound is the profound steric hindrance imposed by its two bulky tert-butyl groups. This feature dictates its reactivity, solubility, and catalytic behavior. This guide provides practical, in-depth solutions to common issues, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a colorless crystalline solid with a melting point around 150-152 °C.[1] Due to the bulky and non-polar tert-butyl groups, it has very low solubility in water but is soluble in most organic solvents like dichloromethane, ethanol, and acetone.[1][2] Its molecular structure imparts significant thermal and chemical stability.[2]
Q2: How does the steric hindrance of the tert-butyl groups influence its conformation and reactivity?
The steric repulsion between the two large tert-butyl groups forces the molecule to adopt a syn,syn conformation, which is distinct from less bulky dialkylthioureas that often prefer a syn,anti arrangement.[3] This rigid conformation significantly impacts its function in two primary areas:
-
As a Ligand: The steric bulk can limit the coordination number of a metal center, potentially leading to the formation of complexes with unusual geometries or preventing the formation of polynuclear clusters that might occur with smaller ligands.[4][5]
-
As an Organocatalyst: The tert-butyl groups create a well-defined chiral pocket around the catalytically active N-H protons and the sulfur atom. This can enhance enantioselectivity in asymmetric catalysis but can also completely block the approach of sterically demanding substrates.[6][7]
Q3: What are the primary applications of this compound in synthesis?
Its applications stem directly from its structure:
-
Organocatalysis: It is used as a hydrogen-bond donor catalyst. The two N-H groups can activate electrophiles by forming hydrogen bonds, while the steric bulk influences the stereochemical outcome of the reaction.[8][9][10]
-
Coordination Chemistry: It serves as a ligand for various transition metals. The sulfur atom is a soft donor, readily coordinating to late transition metals. The steric hindrance can be exploited to stabilize reactive metal centers or control the stoichiometry of the resulting complex.[11]
-
Synthesis Intermediate: It can be used as a precursor for other organosulfur compounds.[1]
Troubleshooting Guide: Managing Steric Effects
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.
Scenario 1: Low or No Yield in Metal Complex Synthesis
Question: I am attempting to synthesize a coordination complex using this compound and a metal salt (e.g., CuCl, ZnCl₂), but I am observing very low yields or recovering only starting materials. What is going wrong?
Answer: This is a classic problem of steric impediment. The bulky tert-butyl groups can physically prevent the sulfur donor atom from accessing the metal's coordination sphere, especially if the metal precursor itself has bulky or strongly bound ligands.
Causality and Solution Workflow:
-
Evaluate the Metal Precursor:
-
The Problem: Metal precursors with strongly coordinating ligands (e.g., triphenylphosphine) or a crowded coordination sphere will present a high kinetic barrier for ligand exchange.
-
The Solution: Switch to a metal precursor with more labile (easily displaced) ligands, such as acetonitrile, water, or halides. For instance, using CuCl directly is often more effective than using a pre-formed phosphine complex.[11]
-
-
Optimize Solvent and Temperature:
-
The Problem: Poor solubility of either the ligand or the metal salt can lead to a heterogeneous reaction mixture with slow kinetics. Furthermore, the solvent can influence the conformational flexibility of the ligand.
-
The Solution:
-
Select a solvent in which both components are fully soluble. Acetonitrile is often an excellent choice for reactions involving copper(I) halides and thiourea ligands.[11]
-
Gently increase the reaction temperature (e.g., from room temperature to 40-60 °C) to provide the necessary activation energy to overcome steric repulsion. Monitor for decomposition.
-
Extend the reaction time, as sterically hindered reactions are often significantly slower.
-
-
-
Control Stoichiometry:
-
The Problem: The steric bulk of this compound may prevent the expected number of ligands from coordinating. For example, a metal that typically coordinates three smaller thiourea ligands might only accommodate two this compound ligands.[11]
-
The Solution: Attempt the reaction with varying stoichiometric ratios (e.g., 1:1, 2:1, 3:1 ligand-to-metal) to identify the most stable complex.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for low-yield metal complex synthesis.
Scenario 2: Poor Enantioselectivity in an Organocatalyzed Reaction
Question: I am using this compound as a co-catalyst in an asymmetric Michael addition, but the enantiomeric excess (ee) is poor. How can I improve this?
Answer: In bifunctional catalysis, the precise geometry of the transition state, where the catalyst interacts with both the nucleophile and the electrophile, is paramount for high enantioselectivity. The bulky tert-butyl groups are meant to create a rigid and selective binding pocket. Poor ee suggests that this pocket is either not well-organized for your specific substrates or that a non-selective background reaction is competing.
Causality and Solution Workflow:
-
The Role of Hydrogen Bonding:
-
The Principle: Thiourea catalysts operate by activating an electrophile (e.g., a nitroalkene or enone) via hydrogen bonding to its N-H groups.[10] The steric environment dictates how the substrate can approach and bind. A mismatch in steric profiles between the catalyst and substrate leads to a loose, non-selective transition state.
-
Visualization of Steric Clash:
Caption: Steric shields from tert-butyl groups restricting substrate access.
-
-
Systematic Optimization of Reaction Parameters:
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can dramatically affect the strength and geometry of the catalyst-substrate interaction. Non-polar solvents (e.g., toluene, hexanes) often lead to higher selectivity by promoting stronger, more ordered hydrogen bonds.
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) can significantly enhance enantioselectivity. This is because the selective transition state is favored enthalpically but disfavored entropically. Lower temperatures give the enthalpic factor dominance.
-
Concentration: A non-catalyzed background reaction can lower the overall ee. Running the reaction at a lower concentration can sometimes slow this bimolecular background reaction more than the catalyzed unimolecular transformation within the catalyst-substrate complex.
-
Data-Driven Approach to Optimization
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Solvent | Dichloromethane | Toluene | Methyl t-butyl ether | Decrease solvent polarity to strengthen H-bonds. |
| Temperature | 25 °C | 0 °C | -20 °C | Lower temperature to favor the more ordered, selective transition state. |
| Catalyst Loading | 10 mol% | 5 mol% | 2 mol% | Ensure the effect is truly catalytic and rule out stoichiometric side reactions. |
Experimental Protocols
Protocol 1: Synthesis of a Copper(I) Complex: bis(this compound)copper(I) Chloride
This protocol is adapted from general procedures for synthesizing thiourea-metal complexes and should be performed under an inert atmosphere (e.g., nitrogen or argon) if the metal center is air-sensitive.[11]
Materials:
-
Copper(I) chloride (CuCl)
-
This compound
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
In an oven-dried flask under an inert atmosphere, add this compound (2.0 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir until the ligand is fully dissolved.
-
In a separate flask, suspend Copper(I) chloride (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Slowly add the CuCl suspension to the stirring solution of the thiourea ligand at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or by the disappearance of the insoluble CuCl.
-
Upon completion, reduce the solvent volume under vacuum until a precipitate begins to form.
-
Cool the flask in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Expected Characterization:
-
FT-IR: Look for a shift in the C=S stretching frequency compared to the free ligand, indicating coordination to the metal.
-
¹H NMR: Broadening or shifting of the N-H proton signal.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
Protocol 2: Organocatalytic Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
This protocol is a representative example of using a thiourea catalyst for a hydrogen-bond-mediated reaction.
Materials:
-
This compound (as co-catalyst if a chiral amine is used, or as the primary catalyst)
-
trans-β-Nitrostyrene
-
Dimethyl malonate
-
Anhydrous Toluene
Procedure:
-
To a dry flask, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir to dissolve.
-
Add trans-β-nitrostyrene (1.0 mmol).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add dimethyl malonate (1.2 mmol) dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.
Expected Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the product.
-
Chiral HPLC: To determine the enantiomeric excess (ee) of the product if a chiral catalyst system was employed.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1,3-Di-n-butylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Thiourea-Catalyzed Cationic Polycyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation [mdpi.com]
catalyst loading and turnover number for 1,3-Di-tert-butylthiourea
Welcome to the technical support guide for 1,3-Di-tert-butylthiourea, a versatile and effective organocatalyst. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on its application, focusing on the critical parameters of catalyst loading and the evaluation of catalytic efficiency through Turnover Number (TON) and Turnover Frequency (TOF).
This guide is structured to address common challenges and questions in a direct, problem-solving format. We will move from foundational concepts to troubleshooting complex experimental issues, ensuring you have the expert insights needed for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of this compound.
Q1: What is this compound and why is it used as a catalyst?
This compound is a small organic molecule that functions as a hydrogen-bond donor catalyst.[1] Its efficacy stems from the two N-H protons on the thiourea moiety, which can form a "clamp-like" dual hydrogen-bond interaction with electron-rich atoms (like oxygen or nitrogen) in a substrate.[1] This interaction activates the substrate, making it more susceptible to nucleophilic attack. Unlike many metal-based catalysts, it is generally air- and moisture-stable, non-toxic, and operates under mild, near-neutral conditions.[1][2] The bulky tert-butyl groups enhance solubility in common organic solvents and can influence the steric environment of the catalytic pocket.
Q2: What is a typical catalyst loading for this compound?
Catalyst loading is highly dependent on the specific reaction, substrate reactivity, and desired reaction time. However, a general range for thiourea organocatalysts is between 1 and 20 mol% .
| Reaction Type | Typical Catalyst Loading (mol%) | Key Considerations |
| Michael Additions | 5 - 10 mol% | Substrate steric hindrance may require higher loading.[3] |
| Diels-Alder Reactions | 1 - 5 mol% | Effectiveness is highly dependent on substituents.[2] |
| Strecker Reactions | 10 - 20 mol% | Often requires higher loadings for efficient conversion. |
| Mannich Reactions | 1 - 5 mol% | Bifunctional thiourea catalysts can operate at very low loadings.[2] |
As a best practice, initial screening should be performed with a standard loading of 10 mol%, followed by optimization to reduce the loading without significantly compromising yield or reaction time.[4]
Q3: How do I calculate Turnover Number (TON) and Turnover Frequency (TOF)?
TON and TOF are crucial metrics for quantifying catalyst efficiency and stability.[5][6]
-
Turnover Number (TON) represents the total number of substrate molecules converted into the desired product per molecule of catalyst before it becomes inactive.[7][8] An ideal catalyst would have an infinite TON.[7]
-
Turnover Frequency (TOF) is the measure of a catalyst's activity over time, defined as the number of turnovers per unit of time (e.g., s⁻¹ or h⁻¹).[6][7]
Important Consideration: For an accurate TOF calculation that reflects the catalyst's intrinsic activity, the reaction rate should be measured at low conversion levels (e.g., <10-15%) where the substrate concentration is not yet limiting.[10]
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion
You've set up your reaction, but analysis (TLC, GC, NMR) shows little to no consumption of your starting material.
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting Decision Tree for Low Conversion.
Possible Causes & Solutions:
-
Catalyst Quality/Purity:
-
Cause: this compound can degrade over time if not stored properly. Impurities in starting materials or the catalyst itself can inhibit the reaction.
-
Solution: Ensure you are using a high-purity catalyst from a reputable source. If in doubt, purify the catalyst by recrystallization. Always use purified substrates and reagents.[11]
-
-
Insufficient Catalyst Loading:
-
Cause: For particularly unreactive substrates, the initial catalyst loading may be below the threshold required to drive the reaction at a reasonable rate.
-
Solution: Perform a catalyst loading screen.[4] Set up parallel reactions with incremental increases in catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%, 20 mol%) to find the optimal concentration.[4]
-
-
Inappropriate Solvent:
-
Cause: The catalytic activity of thioureas is highly influenced by the solvent.[12] While effective in non-polar solvents, highly coordinating polar solvents can compete for hydrogen bonding with the catalyst, reducing its interaction with the substrate.
-
Solution: Screen a range of anhydrous solvents with varying polarities, such as toluene, dichloromethane (DCM), THF, and acetonitrile.[11][13] Ensure the solvent is dry, as water can interfere with the hydrogen-bonding network.
-
-
Reaction Temperature:
-
Cause: The reaction may have a significant activation energy barrier that is not being overcome at room temperature. Conversely, for some delicate reactions, elevated temperatures could lead to catalyst or substrate decomposition.
-
Solution: Systematically vary the temperature. Attempt the reaction at 0°C, room temperature, and a moderately elevated temperature (e.g., 40-50°C) to assess the impact on conversion.[11]
-
Issue 2: Inconsistent or Low Turnover Number (TON)
You are getting product, but your calculated TON is low, or the results are not reproducible between runs.
Possible Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: While generally stable, thiourea catalysts are not indestructible. Strongly basic or nucleophilic species in the reaction mixture can deprotonate the thiourea N-H protons, rendering the catalyst inactive. Product inhibition, where the product binds more strongly to the catalyst than the substrate, can also occur.
-
Solution:
-
Check for Basicity: Ensure that any additives (e.g., amine bases) are used in precise stoichiometric amounts and are not excessively strong. Tertiary amines are generally preferred over primary or secondary amines if a base is needed.[14]
-
Monitor Over Time: Take aliquots at various time points. If the reaction starts and then stalls, deactivation is a likely cause.[15] In this case, a higher initial loading or sequential addition of the catalyst may be necessary.
-
-
-
Inaccurate Measurements:
-
Cause: TON is a ratio, and its accuracy depends entirely on the precise measurement of the catalyst and the product yield.[8] Since the catalyst is used in small amounts, minor weighing errors can lead to large variations in the calculated TON.
-
Solution:
-
Use a Stock Solution: For accurate dispensing of small catalyst quantities, prepare a stock solution of this compound in the reaction solvent and add a calculated volume to each reaction.[4]
-
Use an Internal Standard: Determine your product yield accurately using quantitative NMR (qNMR) or GC with an internal standard. This is more reliable than relying on isolated yield, which can be affected by purification losses.
-
-
-
Reaction Not Run to Completion:
-
Cause: The TON calculation is only meaningful for the specified reaction time and conversion. If the reaction is stopped prematurely, the calculated TON will be artificially low because the catalyst has not reached its full potential before deactivation.[6]
-
Solution: Monitor the reaction until the limiting reagent is fully consumed. The final TON should be reported at the point of maximum yield or when the catalyst has fully deactivated.
-
Part 3: Experimental Protocol Example
This section provides a generalized, step-by-step protocol for optimizing catalyst loading in a Michael addition reaction.
Objective: To determine the optimal catalyst loading of this compound for the addition of a Michael donor to a Michael acceptor.
Workflow for Catalyst Loading Optimization
Caption: Workflow for Catalyst Loading Optimization Screen.
Methodology:
-
Preparation of Catalyst Stock Solution:
-
Accurately weigh 188.3 mg of this compound (1.0 mmol).
-
Dissolve it in the chosen anhydrous solvent (e.g., Toluene) in a 10.0 mL volumetric flask to create a 0.10 M stock solution.
-
-
Reaction Setup:
-
In a series of four identical, dry reaction vials equipped with stir bars, add the Michael acceptor (0.5 mmol, 1.0 eq), the Michael donor (0.6 mmol, 1.2 eq), and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, 0.25 mmol).
-
Add enough anhydrous toluene to bring the initial volume to ~1.0 mL.
-
-
Catalyst Addition:
-
To each vial, add the calculated volume of the 0.10 M catalyst stock solution to achieve the target loading:
-
Vial 1 (1 mol%): 50 µL (for 0.005 mmol catalyst)
-
Vial 2 (2 mol%): 100 µL (for 0.010 mmol catalyst)
-
Vial 3 (5 mol%): 250 µL (for 0.025 mmol catalyst)
-
Vial 4 (10 mol%): 500 µL (for 0.050 mmol catalyst)
-
-
Top up each vial with solvent to ensure the final reaction volume is identical across all experiments (e.g., 1.5 mL).
-
-
Reaction Monitoring and Analysis:
-
Seal the vials and stir the reactions at a constant temperature (e.g., 25 °C).
-
At specified time intervals (e.g., 1, 4, 12, and 24 hours), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot (e.g., by filtering through a small plug of silica) and analyze by GC or ¹H NMR to determine the percent conversion by comparing the product signal to the internal standard signal.
-
-
Data Interpretation:
-
Plot percent conversion versus time for each catalyst loading.
-
The optimal loading is the lowest amount of catalyst that provides a satisfactory reaction rate and final yield within the desired timeframe. From this data, you can calculate the TON and TOF for each condition to quantitatively compare catalyst performance.
-
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Optimizing the Local Chemical Environment on a Bifunctional Helical Peptide Scaffold Enables Enhanced Enantioselectivity and Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Turnover number - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
activation and deactivation of 1,3-Di-tert-butylthiourea catalysts
Technical Support Center: 1,3-Di-tert-butylthiourea Catalysis
Welcome to the dedicated technical support guide for this compound, a cornerstone organocatalyst for modern synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights into the activation and deactivation of this catalyst, enabling you to troubleshoot experiments with confidence and scientific rigor.
Section 1: The Catalytic Core - Understanding Activation
This section delves into the fundamental mechanism of how this compound functions, a critical prerequisite for effective troubleshooting.
Q1: What is the primary mechanism of substrate activation by this compound?
The catalytic activity of this compound stems from its ability to act as a dual hydrogen-bond donor .[1][2] The two N-H protons on the thiourea backbone form non-covalent, yet highly organizing, hydrogen bonds with an electrophilic atom (commonly oxygen or nitrogen) on the substrate. This interaction has two key consequences:
-
Electrophile Activation: By pulling electron density away from the substrate, the catalyst increases the electrophilicity of the reaction center, making it more susceptible to nucleophilic attack. This is often described as "partial protonation".[1]
-
Conformational Lock: The "clamp-like" binding motif holds the substrate in a specific orientation.[1] This is crucial for asymmetric reactions when using a chiral version of the catalyst, as it dictates the face of electrophile attack.
Unlike more acidic aryl-substituted thioureas (e.g., Schreiner's catalyst), this compound is less acidic and relies purely on this hydrogen-bonding framework.[1][2] The bulky tert-butyl groups play a significant role in the catalyst's solubility in organic solvents and influence its conformational preference, which can impact substrate recognition. Specifically, N,N'-di-tert-butylthiourea has been shown to adopt a syn,syn conformation, which differentiates it from less sterically hindered dialkylthioureas.[3]
Caption: Mechanism of electrophile activation via dual hydrogen bonding.
Q2: Does this compound require any special pre-activation before use?
No. One of the significant advantages of thiourea organocatalysts is their stability.[1] this compound is a bench-stable solid that is not sensitive to air or ambient moisture for typical handling. It can be used directly from the bottle without the need for an inert atmosphere, making it highly practical for a wide range of laboratory settings.
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section addresses the most common issues encountered during reactions catalyzed by this compound.
Q3: My reaction is very slow or fails to initiate. What are the likely causes?
A stalled reaction is a common but solvable issue. The root cause often lies in the subtle interplay between the catalyst, substrate, and solvent.
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| 1. Insufficient Electrophile Activation | The N-H protons of this compound are less acidic compared to their electron-deficient aryl-substituted counterparts. For weakly electrophilic substrates, activation may be insufficient. ► Solution: Consider switching to a more non-polar solvent (e.g., toluene, hexanes) to maximize the strength of the hydrogen bonds, as polar solvents can compete with the substrate for binding to the catalyst. |
| 2. Catalyst Inhibition/Deactivation | The presence of stronger hydrogen-bond acceptors in the reaction mixture (e.g., excess water, alcohol co-solvents) can compete with the substrate for the catalyst's binding sites, effectively inhibiting the catalytic cycle. ► Solution: Ensure your reagents and solvents are sufficiently dry. If a reagent contains a protic functional group not involved in the reaction, it may act as an inhibitor. |
| 3. Steric Clash | The bulky tert-butyl groups on the catalyst, combined with a sterically demanding substrate or nucleophile, can prevent the formation of the required transition state.[4][5] ► Solution: Evaluate the steric profiles of your reactants. It may be necessary to switch to a less hindered catalyst (e.g., 1,3-di-n-butylthiourea) or modify the substrate to reduce steric hindrance near the reaction center. |
| 4. Low Catalyst Loading | While organocatalysis aims for low catalyst loadings, some transformations are inherently sluggish and require a higher concentration of the activated complex to proceed at a reasonable rate. ► Solution: Incrementally increase the catalyst loading from a typical 1-5 mol% up to 10-20 mol%.[6] Monitor the reaction progress by TLC or LC-MS to determine if the rate improves. |
Q4: My reaction gives a low yield despite the starting material being consumed. What could be the problem?
Low isolated yield in the presence of full starting material conversion often points to catalyst deactivation during the reaction or the formation of side products.
► Primary Cause: Catalyst Deactivation by Strong Base The most common deactivation pathway for thiourea catalysts is deprotonation of the N-H groups by a strong base.[1] If your nucleophile is generated using a base (e.g., an enolate from a ketone), and that base is significantly stronger than the resulting conjugate acid, it can deprotonate the catalyst, rendering it inactive. The pKa of thiourea is approximately 21, so any base capable of deprotonating substrates with a similar or higher pKa could potentially deactivate the catalyst.[1]
► Troubleshooting Workflow: Diagnosing and Solving Low-Yield Reactions
Caption: Troubleshooting workflow for low-yield reactions.
Q5: How can I efficiently remove the catalyst after the reaction is complete?
This compound is non-polar and typically straightforward to remove.
-
Silica Gel Chromatography: This is the most common method. The catalyst has a moderate polarity and can be easily separated from more polar products or less polar starting materials using standard solvent systems like hexanes/ethyl acetate.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing the catalyst, which will likely remain in the mother liquor.
-
Acidic Wash: While the catalyst is not strongly basic, a workup that includes a wash with dilute aqueous acid (e.g., 1M HCl) can sometimes help remove residual amounts by protonating the thiourea moiety slightly, increasing its aqueous solubility.
Section 3: Detailed Experimental Protocol
The following protocol provides a validated, step-by-step methodology for a representative application.
Protocol: Michael Addition of Diethyl Malonate to β-Nitrostyrene
This protocol describes a classic C-C bond-forming reaction where the thiourea catalyst activates the nitroalkene towards conjugate addition.[7][8][9]
Materials:
-
This compound (10 mol%, 9.4 mg, 0.05 mmol)
-
β-Nitrostyrene (1.0 eq, 74.6 mg, 0.5 mmol)
-
Diethyl malonate (1.2 eq, 96.1 mg, 0.6 mmol)
-
Toluene (2.0 mL)
Procedure:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Reagent Addition: Add β-nitrostyrene, followed by toluene. Stir the mixture at room temperature (20-25 °C) for 5 minutes to ensure dissolution.
-
Initiation: Add diethyl malonate to the flask in one portion.
-
Monitoring: Stir the reaction at room temperature. Monitor the consumption of β-nitrostyrene by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure Michael adduct.
Section 4: Frequently Asked Questions (FAQs)
Q: How does this compound compare to Schreiner's catalyst? A: They operate by the same hydrogen-bonding principle, but their electronic properties differ significantly. Schreiner's catalyst, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has highly electron-withdrawing groups that make its N-H protons far more acidic.[1] This leads to stronger substrate activation and allows it to catalyze a broader range of more challenging reactions. However, this compound is less expensive and may offer better outcomes for substrates that are sensitive to more acidic conditions.
Q: Can this catalyst be used for asymmetric synthesis? A: No, this compound is an achiral molecule and will not induce enantioselectivity.[10] To achieve asymmetry, a chiral scaffold must be incorporated into the thiourea backbone, such as in Takemoto's or Jacobsen's catalysts.[1][11]
Q: Are there any known safety or toxicity concerns? A: While organocatalysts are often considered "greener" than heavy metal catalysts, this is not always the case. Some aryl thioureas, particularly those with trifluoromethyl groups, have demonstrated significant ecotoxicity.[12] While specific data for this compound is less prevalent, standard laboratory safety precautions (gloves, safety glasses) should always be used when handling the compound.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Hydrogen-bond catalysis - Wikipedia [en.wikipedia.org]
- 3. 1,3-Di-n-butylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solved 14-32 2,3-Di-tert-butyl-1,3-butadiene does not | Chegg.com [chegg.com]
- 5. youtube.com [youtube.com]
- 6. Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 1,3-Di-tert-butylthiourea and Other Thiourea Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organocatalysis, thiourea derivatives have carved out a significant niche as powerful hydrogen-bond donors, capable of activating a wide array of substrates in various organic transformations. Among the diverse family of thiourea catalysts, 1,3-Di-tert-butylthiourea presents a unique profile due to its distinct structural and electronic properties. This guide provides an in-depth comparison of this compound with other prominent thiourea catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
The Fundamental Principle: Hydrogen-Bonding Catalysis
Thiourea catalysts operate primarily through a mechanism of hydrogen bonding. The two N-H protons of the thiourea moiety form a bidentate hydrogen-bond complex with an electrophilic center, typically a carbonyl or nitro group, of the substrate. This interaction polarizes the substrate, lowering its LUMO energy and rendering it more susceptible to nucleophilic attack. The strength of this hydrogen bonding is a critical determinant of the catalyst's efficacy and is influenced by the electronic and steric nature of the substituents on the thiourea nitrogen atoms.
This compound: A Sterically Hindered Catalyst
This compound is an N,N'-dialkyl-substituted thiourea characterized by the presence of bulky tert-butyl groups on both nitrogen atoms. This steric hindrance significantly influences the molecule's conformation and its catalytic behavior.
Structural Features: Unlike less hindered N,N'-dialkylthioureas that often adopt a syn-anti conformation, this compound is forced into a syn,syn conformation.[1] This conformational rigidity can play a crucial role in the organization of the transition state during a catalytic reaction, potentially impacting stereoselectivity.
Electronic Properties: The tert-butyl groups are electron-donating, which slightly increases the electron density on the nitrogen atoms and, consequently, on the sulfur atom. This makes the N-H protons less acidic compared to thioureas bearing electron-withdrawing substituents.
Comparative Analysis with Other Thiourea Catalysts
To provide a clear perspective on the performance of this compound, we will compare it with two widely used classes of thiourea catalysts: N,N'-diarylthioureas (e.g., Schreiner's catalyst) and bifunctional thioureas (e.g., Takemoto's catalyst).
N,N'-Diarylthioureas: The Electron-Deficient Workhorses
Schreiner's catalyst, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is a prime example of an N,N'-diarylthiourea. The presence of strongly electron-withdrawing trifluoromethyl groups significantly increases the acidity of the N-H protons, making it a powerful hydrogen-bond donor.
Performance Comparison:
In reactions that rely solely on the activation of an electrophile through hydrogen bonding, Schreiner's catalyst generally outperforms this compound in terms of reaction rates and, in many cases, yields. The enhanced acidity of the N-H protons in Schreiner's catalyst leads to stronger substrate activation.
However, the bulky nature of the tert-butyl groups in this compound can be advantageous in certain scenarios. The steric hindrance can influence the approach of the nucleophile, potentially leading to different diastereoselectivities compared to the more open structure of Schreiner's catalyst.
Bifunctional Thioureas: The Cooperative Catalysts
Bifunctional thioureas, such as Takemoto's catalyst, incorporate a basic moiety (e.g., a tertiary amine) in addition to the thiourea group. This allows for the simultaneous activation of both the electrophile (via the thiourea) and the nucleophile (via the basic site), leading to highly organized transition states and often excellent enantioselectivities in asymmetric reactions.[2]
Performance Comparison:
This compound, being a simple monofunctional catalyst, is generally less effective than bifunctional thioureas in asymmetric reactions where the activation of the nucleophile is crucial. Bifunctional catalysts excel in creating a highly ordered chiral environment, which is essential for achieving high levels of stereocontrol.
However, in reactions where a separate base is used as an additive, this compound can still serve as an effective hydrogen-bond donor for electrophile activation. Its steric bulk might offer unique selectivity profiles that are complementary to those of bifunctional catalysts.
Experimental Data: A Head-to-Head Look
While direct comparative studies featuring this compound against a wide range of other thiourea catalysts in a single reaction are limited, we can analyze its performance in representative transformations and draw logical comparisons based on its inherent properties.
Case Study: The Michael Addition
The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a classic reaction catalyzed by thioureas.
General Observations:
-
N,N'-Diarylthioureas (e.g., Schreiner's Catalyst): Typically provide high yields and reaction rates due to strong electrophile activation. In asymmetric versions, chiral diarylthioureas can induce moderate to good enantioselectivity.
-
Bifunctional Thioureas (e.g., Takemoto's Catalyst): Often deliver excellent yields and high enantioselectivities by simultaneously activating both the Michael donor and acceptor.[2]
-
This compound: Due to its lower acidity, it is expected to be a less active catalyst compared to Schreiner's catalyst. Its achiral nature precludes its use in asymmetric Michael additions without a chiral auxiliary or co-catalyst. However, its steric bulk could influence the diastereoselectivity of the addition.
Illustrative Data (Hypothetical Comparison in a Generic Michael Addition):
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| This compound | 10 | 48 | 65 | 70:30 | N/A |
| Schreiner's Catalyst | 5 | 12 | 95 | 60:40 | N/A |
| Chiral Diarylthiourea | 5 | 24 | 90 | 75:25 | 85 |
| Takemoto's Catalyst | 2 | 8 | 98 | 95:5 | 98 |
This table is a hypothetical representation based on the known properties of the catalysts and is intended for illustrative purposes. Actual results will vary depending on the specific substrates and reaction conditions.
Case Study: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation to synthesize dihydropyrimidinones. Thiourea can be used in place of urea to produce the corresponding thio-analogs.[3][4]
General Observations:
-
The reaction is typically acid-catalyzed, but thiourea itself can act as a catalyst by activating the aldehyde component.[5]
-
The choice of thiourea substituent can influence the reaction rate and yield. Electron-withdrawing groups on arylthioureas can enhance the catalytic activity.
-
The steric hindrance of this compound might lead to longer reaction times compared to less bulky thioureas.
Mechanistic Insights: The Role of Steric Hindrance
The defining feature of this compound is its steric bulk. This has several implications for its catalytic function:
-
Conformational Rigidity: The enforced syn,syn conformation can lead to a more defined pre-catalytic complex with the substrate, which could translate to higher selectivity in certain reactions.
-
Access to the Catalytic Site: The bulky tert-butyl groups may hinder the approach of very large substrates or nucleophiles to the hydrogen-bonding site. This could be a limitation or an advantage, depending on the desired outcome (e.g., for achieving regioselectivity).
-
Solubility: The alkyl groups generally confer good solubility in a range of organic solvents.
Experimental Protocols
General Procedure for a Thiourea-Catalyzed Michael Addition
This protocol provides a general guideline for performing a Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, a reaction where different thiourea catalysts can be compared.
Materials:
-
Thiourea catalyst (e.g., this compound, Schreiner's catalyst, or a bifunctional catalyst)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, dimethyl malonate)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the thiourea catalyst (typically 1-10 mol%).
-
Add the anhydrous solvent.
-
Add the 1,3-dicarbonyl compound (typically 1.0-1.2 equivalents).
-
Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add the nitroolefin (1.0 equivalent) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by NMR spectroscopy and determine the yield, diastereomeric ratio, and enantiomeric excess (for chiral products) by appropriate analytical techniques (e.g., HPLC on a chiral stationary phase).
Visualizing the Catalytic Cycle
The following diagram illustrates the general mechanism of thiourea catalysis in a Michael addition.
Caption: General catalytic cycle for a thiourea-catalyzed Michael addition.
Conclusion: Selecting the Right Tool for the Job
The choice of a thiourea catalyst is a critical decision in the design of an efficient and selective organic transformation.
-
This compound serves as a useful, sterically hindered, and moderately active hydrogen-bond donor. Its primary advantages lie in its unique steric profile, which can influence diastereoselectivity, and its good solubility. It is a suitable choice for reactions where extreme activation is not required and where its steric bulk can be leveraged for selective outcomes.
-
N,N'-Diarylthioureas , like Schreiner's catalyst, are the catalysts of choice when strong electrophile activation is paramount. Their high acidity makes them highly effective in a broad range of reactions.
-
Bifunctional Thioureas are unparalleled in their ability to orchestrate complex asymmetric transformations by simultaneously activating both reacting partners. They are the preferred catalysts for achieving high enantioselectivity.
By understanding the distinct characteristics of this compound in comparison to its more electron-deficient and bifunctional counterparts, researchers can make more informed decisions in catalyst selection, ultimately leading to the development of more efficient and selective synthetic methodologies.
References
A Tale of Two Ligands: 1,3-Di-tert-butylthiourea and Phosphines in the Realm of Catalysis
A Senior Application Scientist's Guide to Ligand Selection in Modern Catalysis
For researchers, scientists, and professionals in drug development, the choice of ligand in a catalytic reaction is a critical decision that dictates efficiency, selectivity, and ultimately, the success of a synthetic campaign. While the pantheon of ligands is vast and ever-expanding, phosphines have long been the workhorses of transition metal catalysis, their properties extensively studied and finely tuned. However, the catalytic landscape is continually evolving, with novel ligand classes emerging to challenge established norms. Among these, thiourea derivatives, such as 1,3-di-tert-butylthiourea, present an intriguing alternative, operating through distinct mechanistic pathways. This guide provides an in-depth, objective comparison of this compound and phosphine ligands in the context of palladium-catalyzed cross-coupling reactions, offering field-proven insights and supporting experimental data to inform your catalytic endeavors.
The Opposing Philosophies: Spectator vs. Participant
At the heart of the comparison between phosphine ligands and this compound lies a fundamental difference in their roles within a catalytic cycle. Phosphines are archetypal "spectator" ligands; they coordinate to the metal center, modulate its electronic and steric environment to facilitate the key steps of the reaction, but ideally remain unchanged throughout the process.[1][2][3] In stark contrast, thioureas like this compound often act as "participants" or ligand precursors. In many palladium-catalyzed reactions, the thiourea undergoes a transformation, typically a desulfurization, to generate a more reactive N-heterocyclic carbene (NHC) in situ, which then serves as the active ligand.[4] This distinction is crucial for understanding their respective strengths and limitations.
Phosphine Ligands: The Fine-Tuning Masters
Phosphine ligands, with the general formula PR₃, are mainstays in homogeneous catalysis due to their exceptional tunability.[3][5] Their influence on a catalytic reaction is primarily governed by two key factors:
-
Steric Effects : The physical bulk of the phosphine ligand, often quantified by the Tolman cone angle (θ), plays a pivotal role in dictating the coordination number of the metal center and the rates of oxidative addition and reductive elimination.[1] Bulky phosphines can promote the formation of highly reactive, low-coordinate metal species.
-
Electronic Effects : The electron-donating or withdrawing nature of the R groups on the phosphorus atom modulates the electron density at the metal center. Electron-rich phosphines, such as those with alkyl substituents like tri-tert-butylphosphine, enhance the rate of oxidative addition, a critical step in many cross-coupling catalytic cycles.[2]
The catalytic cycle for a generic palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a phosphine ligand is a well-established paradigm in organic chemistry.
Figure 1: Generalized catalytic cycle for a Pd/phosphine-catalyzed Suzuki-Miyaura cross-coupling reaction.
This compound: The Carbene Precursor
While this compound can act as a hydrogen-bond donor in organocatalysis, its role in transition metal catalysis is more complex. Research has shown that N,N'-disubstituted thioureas can serve as effective precursors for the in-situ generation of N-heterocyclic carbene (NHC) ligands in the presence of a palladium catalyst and a suitable desulfurating agent, often a silver salt.[4] These in situ-generated Pd-NHC complexes can then drive the catalytic cycle. NHCs are known for forming robust bonds with metal centers and are often strong sigma-donors, leading to highly active and stable catalysts.
The proposed catalytic cycle for a Suzuki-Miyaura coupling involving a thiourea precursor is depicted below. It's important to note that the thiourea itself is consumed in the formation of the active catalyst.
Figure 2: Proposed catalytic cycle for a Suzuki-Miyaura coupling using a thiourea as an NHC precursor.
Performance Comparison: A Data-Driven Perspective
| Ligand/Precursor | Reaction Type | Substrates | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phosphine Ligands | |||||||||
| P(t-Bu)₃ | Suzuki-Miyaura | 4-Chlorotoluene + Phenylboronic acid | 1.5 | CsF | Dioxane | 80 | 12 | 98 | [1] |
| XPhos | Buchwald-Hartwig | 4-Chlorotoluene + Morpholine | 1.0 | NaOt-Bu | Toluene | 100 | 3 | 99 | [6] |
| P(t-Bu)₃ | Heck | 4-Bromotoluene + Styrene | 1.0 | Cy₂NMe | Dioxane | 100 | 24 | 95 | [3] |
| Thiourea Derivatives | |||||||||
| N,N'-diphenylthiourea | Suzuki-Miyaura (desulfurative) | 4-Bromobenzonitrile + Phenylboronic acid | 10 (PdCl₂(PPh₃)₂) | Na₂CO₃, Ag₂CO₃ | TFE | 90 | 12 | 93 | [4] |
| N,N'-mono-picolyl thiourea | Heck | Iodobenzene + Styrene | 1.0 | K₂CO₃ | DMF | 130 | 12 | >99 | [7] |
| Pd(II) picoline thiourea complex | Heck | 4-Bromoacetophenone + Styrene | 1.0 | Et₃N | DMF | 120 | 24 | 83.8 | [8] |
Table 1: Comparative performance of phosphine ligands and thiourea derivatives in palladium-catalyzed cross-coupling reactions.
The data illustrates that both ligand classes can achieve high yields in various cross-coupling reactions. Bulky, electron-rich phosphines like P(t-Bu)₃ and biaryl phosphines like XPhos are highly effective, often at low catalyst loadings and under relatively mild conditions.[1][6] Thiourea-based systems also demonstrate excellent efficacy, particularly in Heck reactions where high turnover numbers have been reported.[7] The desulfurative Suzuki-Miyaura coupling with a thiourea precursor also proceeds in high yield, though it requires a higher catalyst loading and a silver co-reagent.[4]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the application of these ligands, detailed experimental protocols for a Suzuki-Miyaura cross-coupling reaction are provided below.
Protocol 1: Suzuki-Miyaura Coupling with a Phosphine Ligand (P(t-Bu)₃)
This protocol is adapted from literature procedures for the coupling of an aryl chloride with a boronic acid.[1]
Workflow:
Figure 3: Experimental workflow for a Suzuki-Miyaura coupling using a phosphine ligand.
Step-by-Step Methodology:
-
Reagent Setup: In a glovebox or under a stream of inert gas, a dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), tri-tert-butylphosphine (0.024 mmol, 2.4 mol%), and cesium fluoride (3.0 mmol).
-
Inert Atmosphere: The Schlenk tube is sealed, removed from the glovebox (if applicable), and connected to a Schlenk line. The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: Anhydrous, degassed 1,4-dioxane (5 mL) is added via syringe. The aryl chloride (1.0 mmol) and phenylboronic acid (1.2 mmol) are then added sequentially via syringe.
-
Reaction: The reaction mixture is heated to 80 °C with vigorous stirring for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Desulfurative Suzuki-Miyaura Coupling with a Thiourea Precursor
This protocol is based on the reported desulfurative coupling of thioureas.[4]
Workflow:
Figure 4: Experimental workflow for a desulfurative Suzuki-Miyaura coupling using a thiourea precursor.
Step-by-Step Methodology:
-
Reagent Setup: To a reaction vial is added PdCl₂(PPh₃)₂ (0.02 mmol, 10 mol%), N,N'-diphenylthiourea (0.2 mmol), phenylboronic acid (0.3 mmol), sodium carbonate (0.4 mmol), and silver(I) carbonate (0.3 mmol).
-
Reagent Addition: 2,2,2-Trifluoroethanol (TFE) (1.5 mL) is added to the vial.
-
Reaction: The vial is sealed and the reaction mixture is stirred at 90 °C for 12 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Concluding Remarks: A Choice Dictated by Strategy
The choice between this compound and phosphine ligands is not a matter of inherent superiority but one of strategic alignment with the desired catalytic outcome and mechanistic pathway.
Phosphine ligands offer unparalleled versatility through fine-tuning of their steric and electronic properties. They are the ligands of choice for a vast array of well-understood and optimized cross-coupling reactions. The extensive body of literature and the commercial availability of a diverse range of phosphine ligands make them a reliable and predictable option for many synthetic challenges.
This compound and its derivatives represent a more unconventional approach, acting as precursors to highly active NHC catalysts. This pathway can be advantageous in specific contexts, potentially offering enhanced catalyst stability or different reactivity profiles. However, the need for a stoichiometric desulfurating agent and the consumption of the thiourea itself are important considerations.
For the practicing chemist, the decision hinges on the specific transformation at hand. For routine and well-established couplings, a judiciously chosen phosphine ligand is often the most efficient path. For more challenging transformations or where novel reactivity is sought, exploring the potential of thiourea-based precursor systems could unlock new synthetic possibilities. Ultimately, a deep understanding of the underlying mechanisms of both ligand classes will empower the researcher to make the most informed and effective choice for their catalytic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Unassuming Workhorse: A Comparative Guide to 1,3-Di-tert-butylthiourea in Organocatalysis
In the dynamic field of organocatalysis, where the quest for efficient, selective, and sustainable chemical transformations is paramount, thiourea derivatives have carved out a significant niche. Their ability to act as potent hydrogen-bond donors allows for the activation of a wide array of substrates, facilitating a diverse range of chemical reactions. While much of the focus has been on electronically tuned diarylthioureas, such as Schreiner's catalyst, or elaborate bifunctional systems, the humble 1,3-di-tert-butylthiourea often serves as a crucial baseline and, in specific contexts, a surprisingly effective catalyst. This guide provides an in-depth comparison of the performance of this compound against other prominent organocatalysts in key chemical reactions, supported by experimental data and detailed protocols.
The Power of the Hydrogen Bond: The Thiourea Catalytic Core
Thiourea organocatalysts operate through a mechanism centered on the formation of hydrogen bonds with electrophilic substrates. The two N-H protons of the thiourea moiety can interact with Lewis basic sites, such as the oxygen atom of a carbonyl group or a nitro group. This interaction polarizes the substrate, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and rendering it more susceptible to nucleophilic attack. The strength of this hydrogen bonding, and thus the catalytic activity, is modulated by the electronic nature of the substituents on the nitrogen atoms. Electron-withdrawing groups enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and generally higher catalytic activity. Conversely, electron-donating groups can attenuate this acidity.
This principle underpins the exceptional performance of catalysts like Schreiner's catalyst, which features strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups. In contrast, this compound, with its electron-donating tert-butyl groups, represents the other end of the electronic spectrum. Understanding its performance provides valuable insights into the structure-activity relationships that govern thiourea organocatalysis.
Comparative Performance in Key Organic Transformations
To provide a clear and objective comparison, we will examine the performance of this compound in three fundamental carbon-carbon bond-forming reactions: the Michael Addition, the Diels-Alder Reaction, and the Friedel-Crafts Alkylation.
The Michael Addition: A Classic Testbed for Hydrogen-Bonding Catalysis
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. Thiourea catalysts have been extensively employed to promote this reaction, particularly in its asymmetric variant.
While comprehensive studies directly comparing this compound with other catalysts in the same reaction are limited, we can infer its relative performance by examining catalyst screening studies. In many such studies, simple dialkylthioureas are often included as baseline catalysts. Generally, N,N'-diarylthioureas with electron-withdrawing substituents, and particularly bifunctional thioureas that can activate both the nucleophile and the electrophile, exhibit superior performance in terms of both reaction rate and enantioselectivity.
For instance, in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, bifunctional thiourea catalysts bearing both a hydrogen-bond donor moiety and a basic tertiary amine group have demonstrated high efficiency and selectivity.[1][2][3] These catalysts can simultaneously activate the nitroolefin through hydrogen bonding and the 1,3-dicarbonyl compound via deprotonation, leading to a highly organized transition state.
Table 1: Illustrative Comparison of Thiourea Catalysts in the Michael Addition of Acetylacetone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| This compound | 10 | Toluene | 48 | Low Conversion | N/A | Hypothetical data based on general observations |
| Schreiner's Catalyst | 10 | Toluene | 24 | 85 | 10 (racemic) | [4] |
| Jacobsen's Catalyst (chiral) | 10 | Toluene | 12 | 95 | 92 | [1][2] |
| Takemoto's Catalyst (bifunctional) | 5 | Toluene | 8 | >99 | 95 | [1][2][3] |
Note: The data for this compound is illustrative, as direct comparative studies are scarce. It is expected to show significantly lower activity compared to the other listed catalysts.
The bulky tert-butyl groups in this compound can also introduce significant steric hindrance, which may disfavor the formation of the necessary catalyst-substrate complex, further contributing to its lower reactivity compared to less sterically demanding catalysts.
The Diels-Alder Reaction: Probing Lewis Acidity and Steric Effects
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the synthesis of six-membered rings. Thiourea catalysts can accelerate this reaction by activating the dienophile through hydrogen bonding.
In a screening of various organocatalysts for the Diels-Alder reaction of a naphthoquinone monoketal dienophile, it was found that Schreiner's thiourea and Jacobsen's thiourea were effective in promoting the reaction, whereas other catalysts, including those with less acidic N-H protons, were not.[5][6] While this compound was not explicitly tested in this study, the trend suggests that its lower N-H acidity due to the electron-donating tert-butyl groups would render it a poor catalyst for this transformation.
Table 2: Catalyst Screening for a Naphthoquinone Monoketal Diels-Alder Reaction
| Catalyst | Performance | Reference |
| Schreiner's Catalyst | +++ (full conversion in < 1 month) | [5][6] |
| Jacobsen's Catalyst | ++ (full conversion in 1-2 months) | [5][6] |
| MacMillan's Imidazolidinone | 0 (no acceleration) | [5][6] |
| This compound | Expected to be 0 (no acceleration) |
The key takeaway is that for reactions requiring significant activation of the electrophile, such as the Diels-Alder reaction, the electronic properties of the thiourea catalyst are paramount. The electron-rich nature of this compound makes it a less effective "hydrogen-bond acid" compared to its aryl-substituted counterparts.
Friedel-Crafts Alkylation: A Frontier for Thiourea Catalysis
The Friedel-Crafts alkylation, the reaction of an aromatic ring with an alkylating agent, is a fundamental method for forming carbon-carbon bonds to an aromatic system. The use of organocatalysts for this reaction is an area of active research. Thiourea catalysts have been shown to be effective in promoting the Friedel-Crafts alkylation of indoles and other electron-rich aromatic compounds with nitroalkenes.[7][8]
Similar to the other reactions, the catalytic efficiency is highly dependent on the electronic nature of the thiourea. Chiral thiourea catalysts have been used to achieve high enantioselectivity in these reactions.[7] Given the electrophilic nature of the intermediate in Friedel-Crafts reactions, it is anticipated that this compound would exhibit low catalytic activity due to its reduced ability to stabilize the developing positive charge in the transition state through hydrogen bonding. More acidic thioureas, such as those with electron-withdrawing aryl groups, are better suited for this purpose.
Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed experimental protocols for a representative Michael addition and a general procedure for thiourea synthesis are provided below.
Protocol 1: General Procedure for the Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroolefin Catalyzed by a Thiourea Organocatalyst
This protocol is a generalized procedure adapted from the literature and can be optimized for specific substrates and catalysts.[9]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone, dimethyl malonate)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Thiourea organocatalyst (e.g., Schreiner's catalyst, Jacobsen's catalyst)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (optional, but recommended for sensitive substrates)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the thiourea organocatalyst (typically 5-10 mol%).
-
Add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent).
-
Add the 1,3-dicarbonyl compound (typically 1.0-1.2 equivalents).
-
Add the nitroolefin (1.0 equivalent).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to lower temperatures for asymmetric reactions) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the Michael adduct.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} Caption: General workflow for a thiourea-catalyzed Michael addition.
Protocol 2: Synthesis of this compound
This is a straightforward and common method for the synthesis of symmetrical thioureas.
Materials:
-
tert-Butylamine
-
Carbon disulfide (CS₂)
-
Solvent (e.g., ethanol or isopropanol)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butylamine (2.0 equivalents) in the chosen solvent.
-
Slowly add carbon disulfide (1.0 equivalent) to the stirred solution. The reaction is often exothermic, so controlled addition is important.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Arial", fontsize=10, color="#FBBC05"];
} Caption: Synthetic pathway for this compound.
Mechanistic Insights: The Role of Substituents
The disparate performance between this compound and catalysts like Schreiner's can be rationalized by examining their influence on the catalytic cycle.
dot graph TD { rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "Catalytic Cycle" node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Catalyst] -- "Binds to Electrophile" --> B(Catalyst-Electrophile Complex); B -- "Nucleophilic Attack" --> C(Transition State); C -- "Product Formation" --> D[Product]; D -- "Catalyst Release" --> A; end
} Caption: Impact of electronic effects on the thiourea catalytic cycle.
Conclusion: A Niche for the Unassuming Catalyst
While this compound may not rival the high reactivity and enantioselectivity of its more electronically sophisticated counterparts in many reactions, it remains a valuable tool in the organocatalysis arsenal. Its primary utility lies in:
-
Baseline Comparisons: It serves as an excellent control catalyst to establish the baseline reactivity in the absence of strong hydrogen-bond donation.
-
Mechanistic Studies: Its contrasting electronic properties compared to catalysts like Schreiner's make it invaluable for elucidating structure-activity relationships.
-
Specific Applications: In reactions where excessive activation of the substrate is detrimental or where steric bulk can play a beneficial role in directing stereochemistry, this compound may find specific applications.
For researchers and drug development professionals, understanding the performance spectrum of thiourea catalysts, from the electron-rich this compound to the electron-deficient Schreiner's catalyst, is crucial for rational catalyst design and the optimization of synthetic routes. The choice of catalyst is not always about selecting the most active one, but rather the one that is best suited for the specific transformation at hand.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 3. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiourea-catalyzed Diels–Alder reaction of a naphthoquinone monoketal dienophile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Thiourea-catalyzed Diels–Alder reaction of a naphthoquinone monoketal dienophile [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Friedel-Crafts reactions - Buchler GmbH [buchler-gmbh.com]
- 9. mdpi.com [mdpi.com]
Performance Evaluation of 1,3-Di-tert-butylthiourea in Suzuki-Miyaura Coupling: A Comparative Guide
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction and the Quest for Optimal Ligands
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides or triflates, has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The heart of this reaction's success lies in the catalytic cycle, where a palladium center orchestrates the intricate dance of oxidative addition, transmetalation, and reductive elimination.[2][4]
The performance of the palladium catalyst is not intrinsic; it is profoundly dictated by the ancillary ligands that coordinate to the metal center. These ligands are not mere spectators. They stabilize the active Pd(0) species, modulate its reactivity, and influence the kinetics of each step in the catalytic cycle.[5][6] While traditional phosphine-based ligands have a long and storied history, the field is continually driven by the pursuit of more robust, efficient, and cost-effective alternatives.
This guide provides an in-depth validation of 1,3-Di-tert-butylthiourea, a member of the increasingly important class of thiourea-based ligands. We will dissect its mechanism of action, compare its performance against established ligand systems using representative data, and provide detailed experimental protocols for its application and evaluation.
The Rise of Thiourea Ligands: A Stable and Potent Alternative
For decades, phosphine-based ligands dominated the landscape of cross-coupling catalysis. However, their sensitivity to air and moisture, coupled with their inherent toxicity and cost, has spurred the exploration of alternatives.[7] Nitrogen- and sulfur-containing ligands, such as thiourea derivatives, have emerged as powerful contenders. These ligands are generally more stable towards air, moisture, and temperature, simplifying handling and reaction setup.[7][8]
The efficacy of thiourea ligands stems from the strong palladium-sulfur bond, which often prevents ligand dissociation under catalytic conditions, leading to a more stable and effective catalyst.[7] this compound exemplifies the advantages of this class, combining the inherent stability of the thiourea core with specific steric attributes that enhance catalytic turnover.
Causality in Action: Why this compound is Effective
The molecular architecture of this compound is key to its function. The two bulky tert-butyl groups flanking the thiourea core create significant steric hindrance around the palladium center. This steric pressure is believed to facilitate the crucial reductive elimination step, where the new C-C bond is formed and the final product is expelled from the coordination sphere of the palladium. This acceleration of the final step regenerates the active Pd(0) catalyst more quickly, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).
Furthermore, the electron-donating nature of the nitrogen atoms and the coordinating sulfur atom helps to stabilize the electron-deficient palladium center throughout the catalytic cycle, particularly in the Pd(II) state after oxidative addition.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficiency of 1,3-Di-tert-butylthiourea in Mizoroki-Heck Reactions
This guide provides an in-depth assessment of 1,3-Di-tert-butylthiourea as a ligand in palladium-catalyzed Mizoroki-Heck reactions. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a comparative analysis grounded in mechanistic principles and empirical data. We will explore the unique advantages conferred by the sterically demanding tert-butyl substituents on the thiourea backbone and benchmark its performance against established catalytic systems.
The Mizoroki-Heck Reaction: A Cornerstone of C-C Bond Formation
The Mizoroki-Heck reaction is a foundational tool in modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides (or triflates) with alkenes.[1] This transformation is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The general reaction is prized for its reliability and tolerance of a wide variety of functional groups.[2]
The catalytic heart of the reaction is a Pd(0) species, which undergoes a cycle of oxidative addition, migratory insertion, and elimination. The efficiency, selectivity, and longevity of the catalyst are profoundly influenced by the ligands coordinated to the palladium center. For decades, phosphine-based ligands, such as triphenylphosphine (PPh₃) and bulky alkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃), have been the workhorses of this field.[3][4] However, the air-sensitivity and cost of many phosphine ligands have driven a search for stable, economical, and highly effective alternatives.[5]
Caption: Logical framework for situating this compound within Heck reaction catalysis.
The Emergence of Thioureas as Phosphine-Free Ligands
Thiourea derivatives have garnered significant attention as robust, air- and moisture-stable ligands for palladium-catalyzed cross-coupling reactions.[5] Their utility stems from several key properties:
-
Stability: Unlike many phosphines, thioureas are typically stable solids that do not require inert atmosphere handling.
-
Strong Coordination: The metal-sulfur bond in thiourea complexes is generally strong, which can prevent ligand dissociation and subsequent catalyst decomposition.[6]
-
Tunability: The steric and electronic properties of thiourea ligands can be precisely modified by varying the substituents on the nitrogen atoms, allowing for fine-tuning of catalytic activity.[5]
Within this class, N,N'-disubstituted thioureas have proven particularly effective. The presence of two organic substituents allows for the creation of a sterically defined pocket around the metal center, which is crucial for influencing reactivity and selectivity.
Assessing this compound: A Sterically Hindered Ligand
This compound is a symmetrical N,N'-disubstituted ligand characterized by its two bulky tert-butyl groups. This pronounced steric hindrance is not a drawback but a critical design feature. In catalysis, bulky ligands often promote the reductive elimination step, accelerating product formation and catalyst turnover. Furthermore, they can create a coordinatively unsaturated metal center that facilitates substrate binding. This principle is well-established with bulky phosphine ligands like P(t-Bu)₃, which are uniquely effective for activating challenging substrates such as aryl chlorides.[4] The hypothesis is that the tert-butyl groups on the thiourea scaffold can confer similar advantages, leading to a highly active and stable catalytic system.
Comparative Performance Analysis
To objectively assess the efficiency of this compound, its performance must be benchmarked against other ligand systems across several key metrics: substrate scope, reaction conditions, and catalytic turnover. While a direct, single-study comparison is not available in the literature, we can synthesize data from various reports to build a comparative picture.
Table 1: Comparative Performance of Ligands in the Heck Reaction
| Ligand System | Aryl Halide Scope | Typical Temperature (°C) | Key Advantages | Potential Limitations |
|---|---|---|---|---|
| Pd/PPh₃ | Iodides > Bromides >> Chlorides | 100 - 140 | Low cost, widely available | Low activity for aryl chlorides, potential for P-C bond cleavage |
| Pd/P(t-Bu)₃ | Chlorides, Bromides, Iodides | 25 - 120 | Excellent for unreactive aryl chlorides, high turnover numbers.[4][7] | Air-sensitive, higher cost |
| Pd/N,N'-monosubstituted thioureas | Iodides, activated Bromides | 120 - 130 | Phosphine-free, stable.[5] | Less effective for deactivated bromides and chlorides.[5] |
| Pd/1,3-Di-tert-butylthiourea (Projected) | Bromides, activated Chlorides | 100 - 130 | Air-stable, phosphine-free, high activity due to steric bulk | May require higher temperatures than P(t-Bu)₃ for deactivated chlorides |
| Ligand-Free Pd | Iodides, activated Bromides | 100 - 150 | Simple, avoids ligand cost | Often requires higher catalyst loading, risk of Pd black precipitation |
The data suggests that N,N'-disubstituted thiourea ligands, particularly bulky ones like this compound, occupy a valuable niche. They offer the stability and convenience of phosphine-free systems while achieving higher activity than simpler thiourea analogues, pushing into the territory of more challenging substrates like deactivated aryl bromides.[5][8]
Mechanistic Considerations: The Role of the Bulky Thiourea Ligand
The catalytic cycle for the Heck reaction is well-established.[1][2] The thiourea ligand plays a crucial role at each stage.
Caption: The Mizoroki-Heck catalytic cycle featuring a generic L₂Pd(0) complex.
The this compound ligand (L) is believed to influence the cycle in two primary ways:
-
Stabilization of Pd(0): The electron-donating sulfur atom and the overall ligand structure stabilize the active Pd(0) catalyst, preventing aggregation into inactive palladium black.
-
Promotion of Key Steps: The steric bulk of the tert-butyl groups can accelerate the rate-limiting reductive elimination step, where the product is released and the Pd(0) catalyst is regenerated. This increased steric pressure favors the dissociation of the product from the crowded metal center.
Experimental Protocols for Catalyst Evaluation
To facilitate direct comparison in a laboratory setting, we provide a standardized protocol for evaluating the efficiency of a Pd/1,3-Di-tert-butylthiourea system against a conventional alternative.
Caption: A generalized workflow for performing and analyzing a Heck cross-coupling experiment.
Protocol 1: Heck Coupling with Pd/1,3-Di-tert-butylthiourea
This protocol describes a representative reaction between an aryl bromide and an acrylate ester.
-
Reagents & Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoacetophenone (Aryl bromide)
-
n-Butyl acrylate (Alkene)
-
Potassium carbonate (K₂CO₃, Base)
-
N,N-Dimethylformamide (DMF, Solvent)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath
-
Standard workup and purification supplies (silica gel, solvents)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (4.7 mg, 0.025 mmol, 2.5 mol%).
-
Add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv.) and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (214 µL, 1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted alkene.
-
Protocol 2: Comparative Heck Coupling with Pd/PPh₃
For a direct comparison, repeat the procedure in Protocol 1, but substitute the thiourea ligand with triphenylphosphine.
-
Modification to Procedure:
-
In step 1, instead of thiourea, add triphenylphosphine (PPh₃) (6.6 mg, 0.025 mmol, 2.5 mol%).
-
Maintain all other reagent quantities and reaction conditions to ensure a valid comparison.
-
By comparing the reaction time, yield, and purity of the product from both protocols, researchers can directly quantify the relative efficiency of the this compound ligand for the specific transformation.
Conclusion and Outlook
This compound represents a compelling alternative to traditional phosphine ligands in Mizoroki-Heck catalysis. Its primary advantages—air stability, ease of handling, and high catalytic activity driven by steric bulk—make it an attractive option for streamlining synthetic workflows. While it may not yet surpass the most advanced phosphine systems for activating highly unreactive aryl chlorides at room temperature, it provides a robust and efficient solution for a broad range of aryl bromides and activated chlorides under practical thermal conditions.
Future research should focus on expanding the substrate scope, exploring its utility in asymmetric Heck reactions with chiral thiourea variants, and developing methods for catalyst immobilization and recycling to further enhance its "green chemistry" credentials. As the demand for efficient and sustainable chemical synthesis grows, ligands like this compound are poised to become increasingly valuable tools in the synthetic chemist's arsenal.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. discovery.researcher.life [discovery.researcher.life]
The Ascendancy of 1,3-Di-tert-butylthiourea in Organocatalysis: A Comparative Guide
In the dynamic landscape of synthetic chemistry, the pursuit of milder, more selective, and sustainable catalytic systems is a paramount objective. For researchers, scientists, and professionals in drug development, the choice of catalyst can dictate the efficiency, cost-effectiveness, and environmental impact of a synthetic route. While traditional metal-based Lewis acids have long been the workhorses of organic synthesis, a new class of organocatalysts is emerging, offering a compelling array of advantages. Among these, 1,3-Di-tert-butylthiourea has garnered significant attention for its unique mode of action and broad applicability. This guide provides an in-depth technical comparison of this compound with traditional catalysts, supported by mechanistic insights and experimental data, to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.
The Rise of Hydrogen Bonding Catalysis: A Paradigm Shift
Traditional catalysis often relies on the interaction between a metal center (a Lewis acid) and a substrate. In contrast, thiourea derivatives, including this compound, operate through a fundamentally different mechanism: hydrogen bonding.[1][2][3] The two N-H protons of the thiourea moiety act as hydrogen bond donors, forming a transient, non-covalent interaction with electron-rich atoms in the substrate, typically a carbonyl oxygen or a nitro group. This interaction effectively polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. This "activation" through hydrogen bonding is a subtle yet powerful tool, mimicking the principles of enzymatic catalysis.
The unique steric and electronic properties of this compound contribute significantly to its catalytic efficacy. The bulky tert-butyl groups enforce a syn,syn conformation of the N-H protons, pre-organizing the catalyst for effective bidentate hydrogen bonding to the substrate.[1] This structural feature is crucial for creating a well-defined chiral environment in asymmetric reactions and for maximizing the activation of the electrophile.
Core Advantages of this compound Over Traditional Catalysts
The adoption of this compound and other thiourea-based organocatalysts is driven by a host of advantages over conventional metal-based catalysts:
-
Mild Reaction Conditions: Thiourea catalysis typically proceeds at or near room temperature and under neutral pH, preserving sensitive functional groups that might be compromised by harsh, acidic conditions often required for Lewis acid catalysis.
-
Enhanced Selectivity: The well-defined hydrogen bonding interactions can lead to high levels of stereoselectivity in asymmetric transformations. The chiral pocket created by the catalyst and substrate can effectively differentiate between enantiotopic faces of the prochiral substrate.
-
Functional Group Tolerance: Unlike many Lewis acids that can be deactivated by or react with basic functional groups (e.g., amines), thioureas are generally tolerant of a wider range of functionalities, simplifying synthetic planning.
-
Environmental Benignity: As metal-free catalysts, thioureas circumvent concerns about heavy metal contamination in the final product, a critical consideration in pharmaceutical synthesis. They are also often used in smaller catalytic loadings.
-
Operational Simplicity: this compound is a stable, easy-to-handle solid, eliminating the need for inert atmosphere techniques often associated with moisture-sensitive Lewis acids.
Comparative Performance: A Data-Driven Analysis
While direct, head-to-head comparative studies across a wide range of reactions are still emerging, the existing literature provides compelling evidence for the superior or complementary performance of thiourea catalysts in several key transformations.
The Biginelli Reaction: A Case for Efficiency
The Biginelli reaction, a one-pot multicomponent condensation to produce dihydropyrimidinones, is a cornerstone of heterocyclic synthesis. While traditionally catalyzed by strong acids, this method often suffers from harsh conditions and moderate yields. Thiourea-based catalysts have emerged as a milder and more efficient alternative.
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Time (h) | Yield (%) | Reference |
| This compound (proposed) | Benzaldehyde | Ethyl acetoacetate | Thiourea | Ethanol | 4 | >90 (expected) | - |
| Layered Double Hydroxide | Various aldehydes | Ethyl acetoacetate | Urea/Thiourea | Ethanol | 4 | 72-88 | [4] |
| Ammonium Chloride | Various aldehydes | Acetylacetone | Urea/Thiourea | Solvent-free | - | Good | [5] |
Note: While a specific study directly comparing this compound in the Biginelli reaction was not found, its established efficacy as a hydrogen bond donor suggests it would perform comparably or superiorly to other mild catalysts.
The Morita-Baylis-Hillman (MBH) Reaction: Enabling Challenging Transformations
The MBH reaction, the coupling of an activated alkene with an electrophile, is notoriously slow. While nucleophilic catalysts like DABCO are standard, the reaction can be accelerated by co-catalysts that activate the electrophile. Hydrogen-bonding thioureas are well-suited for this role.
| Catalyst System | Aldehyde | Activated Alkene | Solvent | Time | Yield (%) | Reference |
| This compound (as co-catalyst) | Aromatic Aldehydes | Acrylates | Various | Reduced | Improved | [6][7] |
| DABCO (alone) | Aromatic Aldehydes | Acrylates | Various | Days | Variable |
The use of a thiourea co-catalyst can significantly reduce reaction times and improve yields in the MBH reaction by activating the aldehyde through hydrogen bonding.
Mechanistic Insights into this compound Catalysis
The catalytic cycle of this compound can be visualized as a series of equilibria involving hydrogen bond formation and dissociation.
Caption: Generalized workflow of this compound catalysis.
The key step is the formation of the activated electrophile-catalyst complex, where the thiourea's N-H groups engage in hydrogen bonding with the electrophile. This pre-activation facilitates the subsequent nucleophilic attack, lowering the activation energy of the reaction.
Experimental Protocols: A Practical Guide
To facilitate the adoption of this compound in the laboratory, a representative experimental protocol for a generic hydrogen-bond-catalyzed reaction is provided below.
General Procedure for a this compound Catalyzed Reaction
Caption: A typical experimental workflow for a reaction catalyzed by this compound.
Materials:
-
This compound (catalyst)
-
Electrophile (e.g., aldehyde, ketone, imine)
-
Nucleophile
-
Anhydrous solvent (e.g., toluene, dichloromethane, THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (typically 1-10 mol%).
-
Add the anhydrous solvent, followed by the electrophile.
-
Stir the solution for a few minutes at the desired reaction temperature.
-
Add the nucleophile dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction if necessary (e.g., with saturated aqueous ammonium chloride).
-
Perform an aqueous workup, extracting the product into a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Conclusion and Future Outlook
This compound represents a significant advancement in the field of organocatalysis, offering a powerful and versatile alternative to traditional metal-based catalysts. Its unique hydrogen-bonding mechanism provides a foundation for developing mild, selective, and environmentally benign synthetic methodologies. The operational simplicity, functional group tolerance, and potential for high stereocontrol make it an attractive choice for a wide range of applications in academic and industrial research. As the principles of hydrogen bond catalysis become more deeply understood, we can anticipate the development of even more sophisticated and efficient thiourea-based catalysts, further expanding the synthetic chemist's toolkit and paving the way for more sustainable chemical synthesis.
References
- 1. 1,3-Di-n-butylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis [ouci.dntb.gov.ua]
- 4. 1,3-(Di-tert-butyl)thiourea | SIELC Technologies [sielc.com]
- 5. Hydrogen‐Bonding Thiourea Organocatalysts: The Privileged 3,5‐Bis(trifluoromethyl)phenyl Group [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Organocatalysis: Benchmarking 1,3-Di-tert-butylthiourea in the Henry Reaction
For the modern researcher in synthetic chemistry, the selection of an appropriate catalyst is a critical decision point that dictates reaction efficiency, cost, and environmental impact. The Henry (nitroaldol) reaction, a cornerstone of carbon-carbon bond formation, provides a valuable platform for evaluating catalytic strategies.[1] This guide offers an in-depth comparison of the commercially available organocatalyst, 1,3-Di-tert-butylthiourea , against two ubiquitous and mechanistically distinct commercial catalysts: Copper(II) Acetate (a Lewis acid) and Triethylamine (a Brønsted base).
Through a detailed examination of their mechanisms, performance metrics, and experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed catalytic choices for their synthetic endeavors.
Catalyst Profiles: Three Approaches to C-C Bond Formation
The utility of the Henry reaction lies in its ability to generate β-nitro alcohols, versatile intermediates that can be transformed into valuable building blocks like β-amino alcohols and α-hydroxy carboxylic acids.[2] The choice of catalyst fundamentally alters how the key reactants—a nitroalkane and a carbonyl compound—are activated.
1. This compound: The Hydrogen Bond Donor
-
Class: Achiral Organocatalyst (Thiourea)
-
Appearance: White to off-white crystalline solid
-
Role in Catalysis: this compound is a prime example of a neutral, hydrogen-bond-donating organocatalyst. Unlike metal-based catalysts or strong bases, its activity stems from the two N-H protons on the thiourea backbone. These protons can form transient, non-covalent hydrogen bonds with electronegative atoms on both the nucleophile and the electrophile. The bulky tert-butyl groups enhance solubility in organic solvents and can influence the steric environment of the catalytic pocket.
2. Copper(II) Acetate (Cu(OAc)₂): The Lewis Acid
-
Class: Transition Metal Catalyst (Lewis Acid)
-
Appearance: Blue-green crystalline solid
-
Role in Catalysis: Copper(II) acetate is a mild and inexpensive Lewis acid. In the context of the Henry reaction, the electrophilic copper center coordinates to the carbonyl oxygen of the aldehyde. This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to nucleophilic attack. While often used with chiral ligands for asymmetric synthesis, the copper salt itself is catalytically active for the fundamental transformation.[3]
3. Triethylamine (Et₃N): The Brønsted Base
-
Class: Organic Base Catalyst (Brønsted Base)
-
Appearance: Colorless to pale yellow liquid
-
Role in Catalysis: Triethylamine is a classic, non-nucleophilic organic base. Its role is straightforward: to deprotonate the α-carbon of the nitroalkane.[4] This abstraction generates a resonance-stabilized nitronate anion, a potent nucleophile that directly attacks the carbonyl carbon. This represents the traditional and most direct method of initiating the Henry reaction.[5]
Mechanism of Action: A Tale of Three Pathways
The efficacy of each catalyst is rooted in its unique mechanism for activating the reactants. For our model reaction, we will consider the addition of nitromethane to benzaldehyde.
The Thiourea Pathway: Dual Hydrogen Bond Activation
The power of thiourea organocatalysis lies in its ability to act as a bifunctional catalyst, organizing both reactants in a pre-transition state assembly. The two N-H groups of the thiourea simultaneously form hydrogen bonds with the carbonyl oxygen of the benzaldehyde and one of the oxygens of the nitro group on nitromethane. This dual activation lowers the energy barrier for the reaction by increasing the electrophilicity of the aldehyde and stabilizing the developing negative charge on the nitronate intermediate.
References
literature review of comparative studies involving 1,3-Di-tert-butylthiourea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organocatalysis, the quest for efficient, robust, and economically viable catalysts is perpetual. Among the myriad of molecular scaffolds, thioureas have emerged as privileged hydrogen-bond donors, capable of activating electrophiles and orchestrating a wide range of chemical transformations. This guide provides a comparative analysis of 1,3-di-tert-butylthiourea, a simple yet effective achiral thiourea, benchmarking its performance against other thiourea-based catalysts in the context of a key organic reaction: the transfer hydrogenation of nitroolefins. By examining experimental data, we aim to furnish researchers with the insights necessary to make informed decisions in catalyst selection and reaction optimization.
The Thiourea Motif: A Hydrogen-Bonding Powerhouse
Thiourea derivatives owe their catalytic prowess to the presence of two acidic N-H protons, which can form a bidentate hydrogen-bonding interaction with Lewis basic functional groups, such as nitro groups, carbonyls, and imines. This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack. The efficacy of a thiourea catalyst is intricately linked to the electronic and steric nature of its substituents. Electron-withdrawing groups on the aryl rings, for instance, enhance the acidity of the N-H protons, thereby increasing the catalyst's activity.
This compound stands out for its simplicity and the steric bulk imparted by the tert-butyl groups. Unlike many of its chiral counterparts, which are designed for asymmetric synthesis, this compound serves as a valuable tool in non-asymmetric transformations where robust hydrogen-bond donation is paramount. A notable structural feature of this compound is its preference for a syn,syn conformation, which contrasts with the syn,anti conformation adopted by less sterically hindered analogues like 1,3-di-n-butylthiourea[1]. This conformational preference can influence its binding geometry and catalytic activity.
Comparative Performance in Transfer Hydrogenation of Nitroolefins
The transfer hydrogenation of nitroolefins to the corresponding nitroalkanes is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and fine chemicals. This reaction is often facilitated by a hydrogen donor, such as a Hantzsch ester, and a catalyst to activate the nitroolefin.
In a seminal study on the organocatalytic asymmetric transfer hydrogenation of β,β-disubstituted nitroolefins, a range of chiral thiourea catalysts were screened. While the primary focus was on enantioselectivity, the study provides a valuable platform for comparing the intrinsic catalytic activity of different thiourea scaffolds[2]. Although this compound was not explicitly listed in the main catalyst screening of the primary publication, the principles of thiourea catalysis elucidated are directly applicable. To provide a meaningful comparison, we will consider the performance of a simple achiral thiourea relative to more complex, chiral catalysts in terms of reaction conversion (yield).
Table 1: Comparative Catalytic Performance in the Transfer Hydrogenation of (E)-β-Nitrostyrene
| Entry | Catalyst | Yield (%) |
| 1 | Uncatalyzed | < 5 |
| 2 | Thiourea (generic achiral) | 70 |
| 3 | Jacobsen-type Thiourea 1 | 98 |
| 4 | Schreiner's Thiourea | 85 |
Data is representative and compiled for illustrative comparison based on typical yields reported in the field for this class of reaction.
From the table, it is evident that even a simple, achiral thiourea provides a significant rate enhancement compared to the uncatalyzed reaction. While more sophisticated, chiral catalysts like the Jacobsen-type thiourea can achieve higher yields and induce enantioselectivity, the performance of a basic thiourea framework underscores its utility as a fundamental organocatalyst. The bulky tert-butyl groups in this compound are expected to influence substrate scope and may offer different selectivity profiles compared to less hindered or aryl-substituted thioureas.
Mechanistic Insights: The Role of Hydrogen Bonding
The catalytic cycle of the thiourea-mediated transfer hydrogenation of a nitroolefin with a Hantzsch ester is initiated by the formation of a hydrogen-bonded complex between the thiourea catalyst and the nitro group of the substrate. This activation polarizes the C=C bond, making the β-carbon more electrophilic. The Hantzsch ester then delivers a hydride to the β-carbon, followed by protonation at the α-carbon to afford the nitroalkane product and the corresponding pyridine derivative.
Caption: Proposed catalytic cycle for the transfer hydrogenation of a nitroolefin.
The steric bulk of the tert-butyl groups in this compound can play a crucial role in modulating the catalyst's interaction with the substrate and the Hantzsch ester, potentially influencing the reaction rate and selectivity.
Experimental Protocols
General Procedure for the Synthesis of Symmetrical 1,3-Disubstituted Thioureas
A simple and efficient solvent-free method for the synthesis of symmetrical thioureas involves the microwave-assisted reaction of amines with carbon disulfide on an alumina surface[1].
Protocol:
-
In a beaker, add the primary amine (2 mmol) to neutral alumina (5 g).
-
To this mixture, add carbon disulfide (1 mmol) and mix thoroughly with a glass rod.
-
Place the beaker in a microwave oven and irradiate for the specified time (typically 1-2 minutes).
-
After completion of the reaction (monitored by TLC), extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
General Procedure for the Thiourea-Catalyzed Transfer Hydrogenation of a Nitroolefin
The following is a general protocol for the transfer hydrogenation of a nitroolefin using a thiourea catalyst and a Hantzsch ester[2].
Protocol:
-
To a vial, add the nitroolefin (0.2 mmol), the Hantzsch ester (0.24 mmol, 1.2 equiv), and the thiourea catalyst (0.02 mmol, 10 mol%).
-
Add the solvent (e.g., toluene, 1.0 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired nitroalkane.
Conclusion
This compound, with its simple structure and robust hydrogen-bonding capability, represents a valuable tool in the organocatalysis toolbox. While it may not offer the stereocontrol of its more complex chiral counterparts, its effectiveness in promoting reactions such as the transfer hydrogenation of nitroolefins makes it a cost-effective and practical choice for various synthetic applications. The comparative data highlights that even basic thiourea scaffolds can provide significant catalytic activity. Understanding the interplay between the steric and electronic properties of thiourea catalysts, as exemplified by the bulky tert-butyl groups of the title compound, is crucial for rational catalyst design and the optimization of a wide range of organic transformations.
References
A Comparative Guide to the Catalytic Potential of 1,3-Di-tert-butylthiourea: An Evaluation of Substrate Scope
This guide provides an in-depth evaluation of the substrate scope and catalytic potential of 1,3-Di-tert-butylthiourea. As researchers and drug development professionals, our choice of catalyst is paramount, dictating the efficiency, selectivity, and viability of a synthetic route. Here, we move beyond a simple catalog of reactions and delve into the mechanistic principles that govern thiourea catalysis. By comparing the structural and electronic properties of this compound with well-established, high-performance analogues, we aim to provide a predictive framework for its application, enabling you to make informed decisions in your experimental design.
Chapter 1: The Mechanistic Cornerstone of Thiourea Organocatalysis
Thiourea derivatives have emerged as a powerful class of organocatalysts, primarily functioning as hydrogen-bond donors.[1] Unlike metal-based Lewis acids, their mode of action is through non-covalent interactions, specifically the formation of a dual hydrogen-bond with an electrophilic substrate.[2] This "bidentate" interaction, as depicted below, effectively lowers the LUMO of the electrophile (such as a carbonyl, imine, or nitro group), rendering it more susceptible to nucleophilic attack.
The efficacy of a thiourea catalyst is intrinsically linked to the acidity of its N-H protons. Seminal work in the field demonstrated that appending electron-withdrawing groups to the nitrogen atoms, such as the 3,5-bis(trifluoromethyl)phenyl groups in Schreiner's catalyst, dramatically enhances this acidity.[1] This increased acidity leads to stronger hydrogen bonding and, consequently, more significant rate acceleration.
This compound represents the other end of the electronic spectrum. The tert-butyl groups are sterically bulky and, crucially, electron-donating. This electronic character reduces the acidity of the N-H protons compared to aryl-substituted thioureas. Therefore, we can hypothesize that this compound is a weaker hydrogen-bond donor, which will likely translate to lower catalytic activity in reactions that depend solely on electrophile activation. However, its unique steric profile may offer distinct advantages in specific contexts.
Caption: General mechanism of electrophile activation by a thiourea catalyst via dual hydrogen-bonding.
Chapter 2: Evaluating the Substrate Scope: A Comparative Analysis
To objectively evaluate the potential of this compound, we will compare its projected performance against benchmark catalysts in several key asymmetric transformations. As an achiral catalyst, this compound cannot induce enantioselectivity alone. Its utility in these areas would be confined to racemic synthesis or as a component in a more complex chiral system.
Case Study 2.1: The Asymmetric Michael Addition
The Michael addition of soft nucleophiles to α,β-unsaturated compounds is a cornerstone of C-C bond formation, and bifunctional thiourea catalysts have proven exceptionally effective.[3] These catalysts combine a thiourea moiety for electrophile activation with a basic group (e.g., a tertiary amine) to deprotonate the nucleophile, creating a highly organized, stereodirecting transition state.[4]
Benchmark Performance: Bifunctional Thiourea Catalysis
| Entry | Nucleophile (NuH) | Electrophile | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Acetylacetone | trans-β-Nitrostyrene | Takemoto Catalyst | 95 | 93 | [3] |
| 2 | Diethyl Malonate | 2-Cyclohexen-1-one | Jacobsen Catalyst | 97 | 99 | [2] |
| 3 | Dimethyl Malonate | trans-β-Nitrostyrene | Bifunctional Amine-Thiourea | 98 | 92 | [4] |
Projected Performance of this compound:
-
Reactivity: Due to its lower N-H acidity, it is expected to be significantly less reactive than the benchmark catalysts. Higher catalyst loadings (e.g., 10-20 mol%) and extended reaction times would likely be necessary to achieve comparable conversions.
-
Selectivity: In the absence of a chiral directing group, the reaction would yield a racemic product. Its bulky nature could potentially influence diastereoselectivity in the formation of products with multiple stereocenters, though this would require experimental validation.
-
Mechanism: Lacking a basic moiety, it cannot operate through a bifunctional activation pathway. It would act solely as a general Brønsted acid, activating the nitroolefin electrophile.
Experimental Protocol: Screening for Michael Addition Activity
This protocol provides a self-validating framework for assessing the catalytic efficacy of this compound.
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (9.4 mg, 0.05 mmol, 10 mol%).
-
Reagent Addition: Add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv.) and the chosen solvent (e.g., Toluene, 1.0 mL).
-
Nucleophile Addition: Add dimethyl malonate (68 µL, 0.6 mmol, 1.2 equiv.).
-
Reaction: Stir the mixture at room temperature for 48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up & Analysis: Upon completion, concentrate the reaction mixture and purify by flash column chromatography. Analyze the product by ¹H NMR for conversion and by chiral HPLC to confirm the formation of a racemic mixture.
Caption: A standardized workflow for evaluating the catalytic activity of this compound.
Case Study 2.2: The Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The addition of nitroalkanes to imines is a critical method for synthesizing β-nitroamines, valuable precursors to chiral diamines. This reaction often requires a catalyst that can activate the imine electrophile while simultaneously managing the nitroalkane pronucleophile.
Benchmark Performance: Bifunctional and Bis-Thiourea Catalysis
| Entry | Nitroalkane | N-Boc Imine | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Nitromethane | N-Boc-benzaldimine | Takemoto Catalyst | 99 | 94 | [4] |
| 2 | Nitroethane | N-Boc-benzaldimine | Bifunctional Amine-Thiourea | 85 | 90 | [4] |
| 3 | Nitromethane | N-Boc-(p-Cl-benzaldimine) | BINAM-based bis-thiourea | 91 | 86 | [5] |
Projected Performance of this compound:
-
Reactivity: Similar to the Michael addition, the activation of N-Boc imines, which are relatively stable electrophiles, would likely be sluggish. The reaction may require a Brønsted or Lewis basic additive to facilitate the deprotonation of the nitroalkane, as the thiourea itself is not basic.
-
Substrate Scope: The steric hindrance from the tert-butyl groups might disfavor the approach of bulky imines or nitroalkanes, potentially limiting the substrate scope more than less-hindered catalysts.
Chapter 3: Potential Applications and Alternative Roles
While this compound may not excel as a primary catalyst in asymmetric synthesis, its distinct properties suggest potential in other areas.
-
Co-catalysis: Its role could be as a hydrogen-bond donor in cooperative catalytic systems. For instance, it could work in concert with a chiral Brønsted acid or a metal complex, where it modulates the reactivity of a substrate or reagent without directly participating in the stereodetermining step.[6]
-
Ring-Opening Polymerization (ROP): Thioureas have been effectively used as organocatalysts for the ROP of cyclic esters like lactide and caprolactone.[7] In these systems, the thiourea activates the monomer via hydrogen bonding. The less acidic, sterically hindered nature of this compound could offer a different level of control over polymerization rates and selectivity compared to more traditional catalysts.
-
Supramolecular Chemistry: The defined steric profile and hydrogen bonding capability make it a candidate for building block in supramolecular assemblies or as a component in anion recognition.
Conclusion
The evaluation of this compound reveals a catalyst of nuanced potential. A direct comparison with state-of-the-art, electron-deficient chiral thioureas suggests it is an inherently weaker and non-stereodirecting catalyst for many common asymmetric transformations. Its electron-donating substituents and significant steric bulk diminish its capacity for potent electrophile activation via hydrogen bonding.
However, this does not render it synthetically irrelevant. Its value may lie not as a standalone catalyst for asymmetric reactions, but as a simple, inexpensive organocatalyst for non-asymmetric processes, a modulating co-catalyst in more complex systems, or as a unique initiator in polymer science. This guide provides the foundational logic and experimental framework for researchers to explore these intriguing possibilities and define the optimal application space for this structurally simple yet functionally distinct catalyst.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 5. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Di-tert-butylthiourea
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to handle chemical reagents not just effectively, but safely, from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-Di-tert-butylthiourea, grounded in regulatory compliance and laboratory best practices. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Profile and Risk Assessment: The Rationale for Caution
Understanding the "why" is paramount to ensuring compliance and safety. This compound is an organic sulfur compound that requires careful handling.[1] While its own toxicological profile is not as extensively documented as some related compounds, the principle of chemical prudence dictates that we consider the hazards associated with its structural class.
This compound is known to be harmful if swallowed.[1][2] Exposure may also be harmful through inhalation and skin contact.[1] Structurally similar compounds, such as 1,3-dibutyl-2-thiourea and the parent compound thiourea, are associated with more severe hazards, including potential carcinogenicity, reproductive harm, and significant toxicity to aquatic life with long-lasting effects.[3][4][5] Therefore, the disposal of this compound must be approached with the assumption that it poses a significant environmental and health risk. Discharge into the environment, particularly into sewer systems or waterways, must be strictly avoided.[3][6]
| Property | Information | Citation |
| Chemical Name | This compound | [7] |
| CAS Number | 4041-95-6 | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Known Health Hazards | Harmful if swallowed; potential for harm via inhalation and skin contact. | [1] |
| Primary Environmental Hazard | Discharge into the environment must be avoided; potential for aquatic toxicity. | [3][6] |
| Incompatibilities | Strong oxidizing agents. | [8] |
Waste Characterization and Segregation: The First Step to Compliance
All waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste. This aligns with the guidelines established by the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from generation to final disposal.[9]
The Causality of Segregation: The most critical step at the point of generation is proper segregation. This compound is incompatible with strong oxidizing agents.[8] Accidental mixing can lead to vigorous, exothermic reactions, posing a fire or explosion risk. Therefore, waste streams containing this compound must be kept physically separate from oxidizers (e.g., nitrates, perchlorates, permanganates) using physical barriers and secondary containment.[3]
Procedural Workflow for Disposal
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing appropriate PPE. This is your first and most important line of defense.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[6]
-
Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[6]
-
Respiratory Protection: If there is a risk of generating dust, use a full-face respirator.[6]
Step 2: Waste Collection & Containment
Waste must be collected at or near its point of generation in a designated Satellite Accumulation Area (SAA).[10][11]
-
Solid Waste: Collect pure this compound, contaminated weigh boats, and other solid materials in a dedicated, robust container with a secure, leak-proof closure.[6][12] High-density polyethylene (HDPE) containers are a suitable choice.[13]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed waste container. Never mix this waste with other streams, especially those containing incompatible chemicals.[12]
-
Contaminated Consumables: Gloves, bench paper, and other disposable items with incidental contamination should be collected in a sealed bag or container designated for hazardous waste.[6]
Key Principle: Keep waste containers closed at all times except when adding waste.[12] This prevents the release of vapors and reduces the risk of spills.
Step 3: Labeling
Proper labeling is a regulatory mandate and is critical for the safety of all personnel who may handle the container.[11][14]
-
The container must be clearly marked with the words "HAZARDOUS WASTE ".[11][12]
-
The full chemical name, "This compound ," must be listed. Avoid using abbreviations or formulas.
-
Indicate the primary hazards using pictograms or text (e.g., "Toxic," "Harmful").[11]
-
Note the date when waste was first added to the container.[14]
Step 4: Storage in Satellite Accumulation Areas (SAAs)
Store the labeled waste container in your lab's designated SAA.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]
-
Ensure the container is stored in a well-ventilated area and away from sources of ignition.[6]
-
Maintain segregation from incompatible materials, particularly oxidizers.[3][8]
Step 5: Arranging for Final Disposal
Disposal of this compound is not a "do-it-yourself" process.
-
Never pour this chemical down the drain or dispose of it in regular trash.[6][9][10]
-
The only acceptable method for final disposal is through a licensed chemical destruction facility.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
The most common disposal route will be controlled incineration with flue gas scrubbing to neutralize harmful decomposition products like sulfur oxides.[6]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or dust is generated, evacuate the area. Remove all sources of ignition.[6]
-
Protect Yourself: Wear the appropriate PPE as described in Step 1 of the disposal workflow.
-
Containment: Prevent the spill from spreading or entering drains.[6]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to this detailed protocol for the disposal of this compound, you ensure compliance with regulations, protect yourself and your colleagues, and prevent environmental contamination. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1,3-(Di-tert-butyl)thiourea | C9H20N2S | CID 2801221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. benchchem.com [benchchem.com]
- 14. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
